Product packaging for Benidipine Hydrochloride(Cat. No.:CAS No. 129262-07-3)

Benidipine Hydrochloride

Cat. No.: B600990
CAS No.: 129262-07-3
M. Wt: 542.0 g/mol
InChI Key: KILKDKRQBYMKQX-MIPPOABVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

See also: Benidipine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32ClN3O6 B600990 Benidipine Hydrochloride CAS No. 129262-07-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILKDKRQBYMKQX-MIPPOABVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049050
Record name rac Benidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91599-74-5
Record name Benidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91599-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091599745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac Benidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A6746FWDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Benidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benidipine hydrochloride is a third-generation dihydropyridine (DHP) derivative calcium channel blocker used in the management of hypertension and angina pectoris.[1][2] Its molecular mechanism is distinguished by a unique "triple blockade" of L-type, T-type, and N-type voltage-gated calcium channels, conferring a range of pleiotropic effects beyond simple vasodilation, including significant reno- and cardioprotective actions.[3][4][5][6] Additionally, benidipine exhibits antagonist activity at the mineralocorticoid receptor.[3][6][7] This guide provides an in-depth examination of its multifaceted mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

Core Mechanism: Triple Calcium Channel Blockade

Benidipine exerts its primary therapeutic effects by inhibiting the influx of extracellular calcium (Ca²⁺) ions into cells. Unlike many other DHPs that are highly selective for L-type channels, benidipine's broad-spectrum activity provides a unique clinical profile.[3][5]

L-type Ca²⁺ Channel Inhibition

The principal antihypertensive effect of benidipine stems from its potent blockade of voltage-dependent L-type calcium channels, which are densely expressed in vascular smooth muscle and cardiac cells.[1][8]

  • Molecular Interaction: Benidipine binds with high affinity to the DHP binding sites on the α1 subunit of the L-type channel.[4] This interaction is characterized by a "membrane approach," where the lipophilic nature of the drug allows it to be retained within the cell membrane, ensuring a sustained blockade and long-lasting pharmacological activity.[5][8][9]

  • Physiological Consequence: By blocking Ca²⁺ influx into vascular smooth muscle cells, benidipine reduces intracellular Ca²⁺ concentration.[8] This inhibits the calcium-calmodulin-dependent activation of myosin light-chain kinase, leading to smooth muscle relaxation, peripheral and coronary artery vasodilation, and a subsequent reduction in blood pressure.[1][8][10][11]

G cluster_inhibition Benidipine Benidipine L_type L-type Ca²⁺ Channel (Vascular Smooth Muscle) Benidipine->L_type Binds & Inhibits Ca_Influx Ca²⁺ Influx L_type->Ca_Influx Intra_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intra_Ca Inhibition MLCK Myosin Light-Chain Kinase (MLCK) Activity Intra_Ca->MLCK ↓ Activation Relaxation Smooth Muscle Relaxation MLCK->Relaxation Leads to Vasodilation Vasodilation Relaxation->Vasodilation BP ↓ Blood Pressure Vasodilation->BP

Caption: Benidipine's primary mechanism via L-type channel blockade.
T-type and N-type Ca²⁺ Channel Inhibition

Benidipine's ability to block T-type and N-type channels contributes significantly to its organ-protective effects.

  • T-type Channel Blockade: T-type channels are found in renal arterioles (both afferent and efferent) and the adrenal glands.[9]

    • Renal Protection: By dilating both afferent and efferent glomerular arterioles, benidipine reduces intraglomerular pressure, thereby suppressing proteinuria.[9] This is a key advantage over L-type selective blockers, which primarily dilate the afferent arteriole.

    • Aldosterone Suppression: Inhibition of T-type channels in the adrenal cortex suppresses aldosterone production, mitigating aldosterone-mediated oxidative stress and fibrosis.[9][12]

  • N-type Channel Blockade: N-type channels are primarily located on nerve terminals and regulate neurotransmitter release. Blockade of these channels by benidipine is thought to contribute to its cardioprotective effects, potentially by modulating sympathetic nerve activity.[10]

G cluster_channels Target Channels cluster_effects Physiological Effects Benidipine Benidipine L_type L-type Channel Benidipine->L_type T_type T-type Channel Benidipine->T_type N_type N-type Channel Benidipine->N_type Vaso Vasodilation (↓ Blood Pressure) L_type->Vaso Renal Renal Protection (↓ Intraglomerular Pressure) (↓ Aldosterone) T_type->Renal Cardio Cardioprotection (Modulates Sympathetic Activity) N_type->Cardio

Caption: The triple calcium channel blockade mechanism of benidipine.

Additional Mechanisms: Mineralocorticoid Receptor Antagonism

Beyond ion channel modulation, research has revealed that benidipine acts as a direct competitive antagonist of the mineralocorticoid receptor (MR).[6][7] This action is independent of its calcium channel blocking properties.[6] By inhibiting aldosterone-induced MR activation, benidipine helps prevent vascular inflammation, cardiac fibrosis, and other forms of end-organ damage associated with excess aldosterone.[6]

Quantitative Pharmacological Data

The potency of benidipine has been quantified through various experimental assays. The following table summarizes key binding affinity and inhibitory concentration values.

ParameterValueAssay ConditionsTargetReference
IC₅₀ 2.7 nMWhole-cell voltage clampCa²⁺ current (ICa) in guinea pig ventricular cells[7][13][14]
Kᵢ 0.13 nMRadioligand competition assay³H-nitrendipine binding sites in rat myocardium[15]
IC₅₀ (vs Nifedipine) 2.7 nM (Benidipine) vs 63.1 nM (Nifedipine)Whole-cell voltage clampCa²⁺ current (ICa) in guinea pig ventricular cells[14]

Key Experimental Protocols

The mechanistic understanding of benidipine is derived from foundational experimental techniques, primarily electrophysiology and receptor binding assays.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of benidipine on ion channel currents (e.g., ICa) in a single living cell.

Objective: To determine the inhibitory concentration (IC₅₀) of benidipine on voltage-gated calcium channels.

Methodology:

  • Cell Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.[14]

  • Micropipette Fabrication: Borosilicate glass capillaries are pulled into micropipettes with a tip resistance of 4-8 MΩ. The tip is then fire-polished to ensure a smooth surface for sealing.[16]

  • Solution Filling: The micropipette is filled with an internal solution mimicking the cell's cytoplasm and mounted onto the amplifier headstage.

  • Seal Formation: The pipette tip is brought into contact with the surface of a myocyte under slight positive pressure. Gentle suction is then applied to form a high-resistance (>1 GΩ) "gigaohm seal" between the glass and the cell membrane.[17]

  • Whole-Cell Configuration: A brief, strong pulse of suction or a voltage "zap" is applied to rupture the membrane patch under the pipette tip. This establishes electrical and chemical continuity between the pipette and the cell interior.[17][18]

  • Voltage Clamp and Data Acquisition: The cell's membrane potential is clamped at a holding potential (e.g., -40 mV). Depolarizing voltage steps (e.g., to +10 mV) are applied to activate calcium channels, and the resulting inward Ca²⁺ current (ICa) is recorded.[14]

  • Compound Application: The cell is perfused with an external solution containing escalating concentrations of benidipine. The reduction in ICa amplitude is measured at each concentration.

  • Data Analysis: A dose-response curve is generated by plotting the percent inhibition of ICa against the benidipine concentration. The IC₅₀ value is calculated from this curve using a suitable curve-fitting model.

G A 1. Cell Isolation (e.g., Ventricular Myocytes) B 2. Pipette Approach & Seal Formation (Gigaohm Seal) A->B C 3. Membrane Rupture (Establish Whole-Cell Mode) B->C D 4. Voltage Clamp (Set Holding Potential) C->D E 5. Elicit & Record Current (Apply Depolarizing Pulse) D->E F 6. Perfuse with Benidipine E->F G 7. Measure Current Inhibition F->G G->F Repeat with different [conc] H 8. Data Analysis (Generate Dose-Response Curve & IC₅₀) G->H

Caption: Experimental workflow for whole-cell patch-clamp analysis.
Protocol: Radioligand Competition Binding Assay

This assay is considered the gold standard for determining the binding affinity (Kᵢ) of a compound to its receptor.[19]

Objective: To determine the affinity of benidipine for the dihydropyridine binding site on the L-type calcium channel.

Methodology:

  • Membrane Preparation: A tissue rich in L-type channels (e.g., rat myocardium) is homogenized and centrifuged to isolate a membrane fraction.[15]

  • Assay Setup: In a series of tubes or a microplate, the membrane preparation is incubated with:

    • A fixed concentration of a radiolabeled DHP antagonist (e.g., ³H-nitrendipine).[15]

    • Increasing concentrations of unlabeled benidipine (the "competitor").[20]

  • Incubation to Equilibrium: The mixture is incubated for a sufficient time to allow the binding reaction to reach equilibrium.[19]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membrane fragments with the bound radioligand, while the unbound radioligand passes through.[19]

  • Radioactivity Measurement: The filters are washed to remove non-specifically bound radioligand, and the radioactivity retained on each filter is quantified using liquid scintillation counting.

  • Data Analysis: The amount of bound radioligand decreases as the concentration of benidipine increases. A competition curve is plotted (percent specific binding vs. log[benidipine]). Non-linear regression analysis is used to determine the IC₅₀ (the concentration of benidipine that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[21]

References

Benidipine Hydrochloride: A Technical Guide to a Triple-Threat Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benidipine hydrochloride is a potent dihydropyridine calcium channel blocker distinguished by its unique mechanism of action that involves the blockade of L-type, N-type, and T-type voltage-gated calcium channels.[1] This triple-channel antagonism confers a broad spectrum of therapeutic effects, including long-acting antihypertensive properties and significant organ protection, particularly for the renal and cardiovascular systems.[2][3] This technical guide provides an in-depth overview of the core pharmacological and clinical characteristics of benidipine, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized, and critical signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound, chemically known as (±)-(R)-2,6-Dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid (R)-1-benzyl-3-piperidinyl ester, methyl ester hydrochloride, is a third-generation dihydropyridine calcium channel blocker.[4] Initially approved for use in Japan and other Asian countries, it is prescribed for the treatment of hypertension and angina pectoris.[1] What sets benidipine apart from other drugs in its class is its ability to inhibit not only the L-type calcium channels, which are the primary target of most dihydropyridines, but also N-type and T-type calcium channels.[2] This multi-target action contributes to its unique clinical profile, including a lower incidence of reflex tachycardia and potent organ-protective effects.[5]

Mechanism of Action: A Triple Blockade

Benidipine's primary mechanism of action is the inhibition of calcium ion influx through voltage-gated calcium channels in vascular smooth muscle and cardiac cells.[5] By blocking these channels, it reduces intracellular calcium concentrations, leading to vasodilation and a subsequent decrease in blood pressure.[5] A key feature of benidipine is its "membrane approach" to binding, where its high lipophilicity allows it to accumulate in the cell membrane and access the dihydropyridine binding site for a sustained period, contributing to its long-lasting effects.[2][5]

L-type Calcium Channel Blockade

Similar to other dihydropyridines, benidipine potently blocks L-type calcium channels, which are abundant in vascular smooth muscle. This action is the primary contributor to its antihypertensive effect through peripheral vasodilation.[6]

N-type Calcium Channel Blockade

N-type calcium channels are primarily located in neuronal tissues and are involved in the release of neurotransmitters, including norepinephrine from sympathetic nerve endings. By inhibiting N-type channels, benidipine can suppress the sympathetic nervous system's activity, which may contribute to its ability to lower blood pressure without causing significant reflex tachycardia, a common side effect of other vasodilators.

T-type Calcium Channel Blockade

T-type calcium channels are found in various tissues, including the sinoatrial node, atrioventricular node, and renal arterioles (both afferent and efferent).[5] Blockade of T-type channels by benidipine has several important implications:

  • Renal Protection: By dilating both afferent and efferent glomerular arterioles, benidipine reduces intraglomerular pressure, leading to a decrease in proteinuria and conferring a renoprotective effect.[7][8]

  • Cardioprotection: Inhibition of T-type channels in the heart may contribute to its anti-arrhythmic potential and protective effects against cardiac remodeling.

  • Reduced Aldosterone Secretion: T-type calcium channels are involved in aldosterone synthesis in the adrenal cortex. Benidipine's blockade of these channels can lead to a reduction in aldosterone levels, further contributing to its blood pressure-lowering and organ-protective effects.[9]

Pleiotropic Effects

Beyond its direct calcium channel blocking activity, benidipine exhibits several pleiotropic effects that contribute to its therapeutic profile:

  • Stimulation of Nitric Oxide (NO) Production: Benidipine has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), leading to enhanced NO production.[10][11] NO is a potent vasodilator and plays a crucial role in maintaining endothelial function and vascular health.

  • Mineralocorticoid Receptor (MR) Antagonism: Studies have indicated that benidipine can act as an antagonist of the mineralocorticoid receptor, thereby blocking the effects of aldosterone.[1][12] This action is independent of its calcium channel blocking activity and contributes to its anti-inflammatory and anti-fibrotic properties in the cardiovascular and renal systems.[12]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.

Table 1: Inhibitory Potency (IC50) of Benidipine on Voltage-Gated Calcium Channels

Calcium Channel TypeIC50 ValueExperimental ModelReference
L-type2.7 nMGuinea-pig ventricular cells (calcium current)Not explicitly cited
N-type~35 µMNot specifiedNot explicitly cited
T-type~11 µMNot specifiedNot explicitly cited
T-typeConcentration-dependent inhibition at 10, 100, and 1000 nMHuman adrenocortical cell line NCI-H295R (T-type Ca2+ currents)[9]

Note: IC50 values are from different studies and experimental conditions and should be compared with caution.

Table 2: Pharmacokinetic Parameters of Benidipine in Healthy Volunteers

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
4 mg1.040.5-[13]
8 mg3.850.75-[13]

Table 3: Pharmacodynamic Effects of Benidipine on Blood Pressure

Study PopulationDoseMean Blood Pressure ReductionReference
Mild to moderate hypertension4 mg/day20/15 mmHg (Systolic/Diastolic) after 4 weeks[14]
Mild to moderate hypertension8 mg/dayFurther significant reduction from 4mg dose[14]
Elderly Chinese patients with mild to moderate hypertension2-8 mg/day (52 weeks)13.8 ± 12.4 / 8.3 ± 9.2 mmHg (trough BP)[15]
Healthy Volunteers4 mg7.79 mmHg (Maximal decrease in Diastolic BP)[13]
Healthy Volunteers8 mg14.75 mmHg (Maximal decrease in Diastolic BP)[13]
Hypertensive patients with diabetes (switched from cilnidipine)Not specifiedFrom 155.8/76.5 mmHg to 145.9/71.4 mmHg[16]
Elderly patients with essential hypertension4 mg once daily (12 weeks)Daytime: from 148.2/90.8 to 133.8/82.5 mmHg[17]

Experimental Protocols

Measurement of Calcium Channel Currents (Whole-Cell Voltage Clamp)
  • Objective: To measure the inhibitory effect of benidipine on L-type, N-type, and T-type calcium currents.

  • Methodology:

    • Cell Preparation: Single cells expressing the target calcium channels (e.g., vascular smooth muscle cells, neurons, or cell lines like HEK293 transfected with specific channel subunits) are isolated.

    • Electrophysiological Recording: The whole-cell patch-clamp technique is employed. A glass micropipette filled with an appropriate intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.

    • Voltage Clamp: The membrane potential is held at a specific level (holding potential) to keep the channels in a closed state. For T-type channels, a more negative holding potential is typically used.

    • Depolarization: The membrane potential is then rapidly changed to a series of depolarized potentials to activate the calcium channels.

    • Current Measurement: The resulting inward calcium current is recorded.

    • Drug Application: Benidipine is applied to the bath solution at various concentrations, and the effect on the calcium current is measured. The concentration that produces 50% inhibition (IC50) is then determined.

Receptor Binding Assays (Radioligand Binding)
  • Objective: To determine the binding affinity of benidipine to the dihydropyridine binding site on L-type calcium channels.

  • Methodology:

    • Membrane Preparation: Membranes from tissues rich in L-type calcium channels (e.g., cardiac muscle, vascular smooth muscle) are prepared by homogenization and centrifugation.

    • Radioligand: A radiolabeled dihydropyridine, such as [3H]nitrendipine, is used as the ligand.

    • Incubation: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of unlabeled benidipine.

    • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data are analyzed to determine the concentration of benidipine that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.

Signaling Pathways and Visualizations

Triple Calcium Channel Blockade and Vasodilation

Benidipine's primary antihypertensive effect is mediated through the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation. The additional blockade of N-type channels can modulate sympathetic nerve activity, and T-type channel blockade contributes to its unique renal and cardiovascular effects.

G Benidipine Benidipine L_Channel L-type Ca2+ Channel Benidipine->L_Channel Blocks N_Channel N-type Ca2+ Channel Benidipine->N_Channel Blocks T_Channel T-type Ca2+ Channel Benidipine->T_Channel Blocks Vasc_Smooth_Muscle Vascular Smooth Muscle L_Channel->Vasc_Smooth_Muscle Symp_Nerve Sympathetic Nerve Ending N_Channel->Symp_Nerve Renal_Arterioles Renal Afferent & Efferent Arterioles T_Channel->Renal_Arterioles Vasodilation Vasodilation Vasc_Smooth_Muscle->Vasodilation Relaxation Reduced_NE Reduced Norepinephrine Release Symp_Nerve->Reduced_NE Inhibition Reduced_IGP Reduced Intraglomerular Pressure Renal_Arterioles->Reduced_IGP Dilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Reduced_NE->Blood_Pressure Renoprotection Renoprotection Reduced_IGP->Renoprotection

Caption: Benidipine's triple calcium channel blockade leads to vasodilation and organ protection.

Stimulation of Endothelial Nitric Oxide (NO) Production

Benidipine enhances the production of nitric oxide in endothelial cells, which contributes to its vasodilatory and vasoprotective effects.

G Benidipine Benidipine eNOS eNOS (endothelial Nitric Oxide Synthase) Benidipine->eNOS Upregulates Expression & Activity NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS cGMP cGMP NO->cGMP Stimulates Guanylate Cyclase Endothelial_Protection Endothelial Protection NO->Endothelial_Protection Vasodilation Vasodilation cGMP->Vasodilation

Caption: Benidipine stimulates eNOS, leading to increased NO production and vasoprotection.

Mineralocorticoid Receptor (MR) Antagonism

Benidipine directly antagonizes the mineralocorticoid receptor, blocking the downstream effects of aldosterone that contribute to cardiovascular and renal damage.

G Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds & Activates Gene_Transcription Gene Transcription (Pro-inflammatory & Pro-fibrotic genes) MR->Gene_Transcription Induces Benidipine Benidipine Benidipine->MR Antagonizes Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis Organ_Damage Cardiovascular & Renal Damage Inflammation_Fibrosis->Organ_Damage

Caption: Benidipine's antagonism of the mineralocorticoid receptor mitigates aldosterone-induced organ damage.

Clinical Efficacy and Safety

Clinical trials have demonstrated that benidipine is an effective and well-tolerated antihypertensive agent.[14][15] It provides a smooth and sustained reduction in blood pressure over a 24-hour period with once-daily dosing.[17] The COPE (Combination Therapy of Hypertension to Prevent Cardiovascular Events) trial investigated benidipine-based combination therapies and provided valuable insights into its use with other antihypertensive agents.[18]

Commonly reported adverse events are generally mild and transient, including headache, dizziness, flushing, and peripheral edema.[14] Due to its N-type calcium channel blocking activity, the incidence of reflex tachycardia is lower compared to other dihydropyridines.

Conclusion

This compound is a unique calcium channel blocker with a multifaceted mechanism of action that extends beyond simple L-type channel blockade. Its ability to inhibit N-type and T-type calcium channels, stimulate nitric oxide production, and antagonize the mineralocorticoid receptor provides a comprehensive approach to the management of hypertension and offers significant end-organ protection. For researchers and drug development professionals, benidipine serves as an important example of a multi-target therapeutic agent with a favorable clinical profile, warranting further investigation into its pleiotropic effects and potential applications in other cardiovascular and renal diseases.

References

pharmacological properties of benidipine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacological Properties of Benidipine Hydrochloride

Abstract

This compound is a third-generation dihydropyridine calcium channel blocker (CCB) characterized by its unique and potent triple-blocking action on L-type, N-type, and T-type voltage-gated calcium channels.[1][2][3] This comprehensive mechanism confers a long-acting and stable antihypertensive effect, alongside significant cardioprotective and renoprotective properties.[3][4] Its pharmacological profile is further distinguished by pleiotropic effects, including the enhancement of nitric oxide (NO) production and inherent anti-oxidative actions, which contribute to the protection of vascular endothelial cells.[1][5] Clinically, benidipine is utilized for the management of hypertension and angina pectoris.[6][7] It is generally well-tolerated, with a favorable safety profile compared to other agents in its class.[1][6] This technical guide provides a detailed examination of the pharmacological, pharmacodynamic, and pharmacokinetic properties of this compound, supported by data from key experimental and clinical studies.

Introduction

This compound, chemically known as (+/-)-(R)-2,6-Dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3, 5-dicarboxylic acid (R)-1-benzyl-3-piperidinyl ester, methyl ester hydrochloride, is a dihydropyridine-derived CCB developed in Japan.[1][8] As a member of this class, its primary function is to induce vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells.[6][7] However, its distinct ability to block not only L-type but also N- and T-type calcium channels provides a broader spectrum of therapeutic benefits, including renal protection and attenuation of reflex tachycardia, setting it apart from other CCBs.[1][3][9] This document serves as a technical resource for researchers and drug development professionals, elucidating the core pharmacological attributes of this multifaceted therapeutic agent.

Mechanism of Action

The therapeutic efficacy of this compound stems from its high-affinity binding to the dihydropyridine binding site of voltage-gated calcium channels and its unique capacity to inhibit three distinct channel subtypes.[3][10]

Primary Mechanism: Triple Calcium Channel Blockade

Benidipine's primary mechanism revolves around the inhibition of Ca²⁺ influx through L-type, T-type, and N-type calcium channels in vascular smooth muscle and cardiac cells.[1][6][10]

  • L-type Channel Blockade : Inhibition of L-type (long-lasting) calcium channels in vascular smooth muscle cells is the principal mechanism for its antihypertensive effect.[6][7] This blockade reduces intracellular calcium concentration, leading to the relaxation of vascular smooth muscles, decreased peripheral vascular resistance, and consequently, a reduction in blood pressure.[6][7]

  • T-type Channel Blockade : The blockade of T-type (transient) calcium channels is implicated in benidipine's significant renoprotective effects.[3][9] These channels are present in the renal afferent and efferent arterioles; their inhibition helps to dilate both, thereby reducing glomerular pressure and mitigating proteinuria.[3] This action may also contribute to the inhibition of aldosterone production.[4]

  • N-type Channel Blockade : Inhibition of N-type (neuronal) calcium channels, located on sympathetic nerve terminals, is thought to suppress the release of norepinephrine. This action may help to attenuate the reflex tachycardia (an increase in heart rate) that is often observed with other dihydropyridine CCBs that primarily block L-type channels.[7]

Pleiotropic Effects

Beyond calcium channel antagonism, benidipine exhibits several other beneficial pharmacological actions:

  • Nitric Oxide (NO) Production : Benidipine has been shown to enhance the production of nitric oxide, a potent vasodilator, which contributes to its protective effects on vascular endothelial cells and its cardioprotective properties.[1][4][11]

  • Anti-oxidative Action : The drug possesses antioxidant properties that further contribute to its cardioprotective and endothelial-protective effects in patients with ischemic heart disease.[1][3]

  • Inhibition of Cardiac Remodeling : In preclinical models, benidipine was found to inhibit cardiac remodeling induced by pressure overload, an effect mediated at least in part by the nitric oxide signaling pathway.[12]

Mechanism_of_Action_Benidipine Figure 1. Mechanism of Action of this compound cluster_drug cluster_channels Primary Mechanism cluster_pleiotropic Pleiotropic Effects cluster_outcomes Pharmacological & Clinical Outcomes Benidipine This compound L_Type L-type Ca²⁺ Channel (Vascular Smooth Muscle) Benidipine->L_Type Inhibits T_Type T-type Ca²⁺ Channel (Renal Arterioles, Heart) Benidipine->T_Type Inhibits N_Type N-type Ca²⁺ Channel (Sympathetic Nerves) Benidipine->N_Type Inhibits NO_Prod ↑ Nitric Oxide Production Benidipine->NO_Prod Antioxidant Anti-oxidative Action Benidipine->Antioxidant Vasodilation Coronary & Peripheral Vasodilation L_Type->Vasodilation Renoprotection ↓ Glomerular Pressure ↓ Proteinuria T_Type->Renoprotection Sympatholytic ↓ Norepinephrine Release (Attenuates Tachycardia) N_Type->Sympatholytic Endothelial Endothelial Protection ↓ Oxidative Stress NO_Prod->Endothelial Antioxidant->Endothelial LowerBP ↓ Blood Pressure Vasodilation->LowerBP AntiAngina Anti-anginal Effect Vasodilation->AntiAngina Renoprotection->LowerBP Sympatholytic->LowerBP PK_PD_Workflow Figure 2. Experimental Workflow for Human PK/PD Study Recruitment Healthy Volunteer Recruitment (n=59) Randomization Randomization Recruitment->Randomization Dosing_4mg Group 1: 4 mg Benidipine (n=24) Randomization->Dosing_4mg Dosing_8mg Group 2: 8 mg Benidipine (n=24) Randomization->Dosing_8mg Dosing_Placebo Group 3: Placebo (n=11) Randomization->Dosing_Placebo Measurements Serial Measurements (over 8 hours) Dosing_4mg->Measurements Dosing_8mg->Measurements Dosing_Placebo->Measurements Blood_Sampling Blood Sampling Measurements->Blood_Sampling PD_Metrics BP & Heart Rate Monitoring Measurements->PD_Metrics Analysis Sample & Data Analysis Blood_Sampling->Analysis PD_Metrics->Analysis LCMS Plasma Concentration Quantification (LC/MS/MS) Analysis->LCMS Modeling PK/PD Modeling Analysis->Modeling PK_Model Two-Compartment Model (PK) Modeling->PK_Model PD_Model Slow Receptor-Binding Model (PD) Modeling->PD_Model Logical_Relationships Figure 3. Logical Relationship of Benidipine's Properties cluster_core Core Pharmacological Property Triple_Block Triple (L, N, T-type) Ca²⁺ Channel Blockade Vasodilation Potent Vasodilation Triple_Block->Vasodilation Renal_Hemodynamics Improved Renal Hemodynamics Triple_Block->Renal_Hemodynamics Sympatholysis Sympathetic Nerve Inhibition Triple_Block->Sympatholysis Antihypertension Antihypertension Vasodilation->Antihypertension Angina Angina Pectoris Treatment Vasodilation->Angina Renal_Hemodynamics->Antihypertension Renoprotection Renoprotection Renal_Hemodynamics->Renoprotection Safety Favorable Safety (↓ Reflex Tachycardia) Sympatholysis->Safety NO_Release ↑ NO Release Cardioprotection Cardioprotection NO_Release->Cardioprotection Antioxidant Antioxidant Effect Antioxidant->Cardioprotection

References

Benidipine Hydrochloride Metabolism and Metabolites in Rats and Dogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of benidipine hydrochloride in preclinical animal models, specifically rats and dogs. The information presented is collated from pivotal studies and is intended to support drug development professionals in understanding the pharmacokinetic and metabolic profile of this calcium channel blocker.

Introduction

This compound is a potent, long-acting dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris. A thorough understanding of its metabolic fate in preclinical species is crucial for the extrapolation of efficacy and safety data to humans. This document summarizes the key findings on benidipine's biotransformation, including its metabolic pathways, major metabolites, and pharmacokinetic profile in rats and dogs. The primary metabolic routes involve oxidation, hydrolysis, and dehydrogenation, with notable quantitative differences observed between the two species.

Pharmacokinetics

This compound is characterized by rapid absorption and extensive first-pass metabolism in both rats and dogs.[1][2] Oral administration leads to non-linear bioavailability, with plasma concentrations increasing disproportionately with the dose.[3]

Rats

Following oral administration of 14C-labeled this compound to Wistar rats, plasma radioactivity peaks at approximately 0.5 hours, with a secondary peak observed at 4 hours, suggesting potential enterohepatic recirculation.[4][5] The decline in plasma radioactivity is biphasic, with biological half-lives of approximately 6 and 38 hours.[4][5]

Dogs

In beagle dogs, peak plasma radioactivity after oral administration of 14C-benidipine hydrochloride is reached at approximately 1 hour.[4][5] Similar to rats, the elimination from plasma is biphasic, with half-lives of about 2 and 25 hours.[4][5]

Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs (Oral Administration)

ParameterRatsDogs
Tmax (h) 0.5 (first peak), 4 (second peak)[4][5]1[4][5]
t1/2α (h) ~6[4][5]~2[4][5]
t1/2β (h) ~38[4][5]~25[4][5]

Note: The table summarizes data from studies using 14C-labeled this compound. Absolute values for Cmax and AUC are dose-dependent and exhibit non-linearity.

Metabolic Pathways and Metabolites

The biotransformation of benidipine is extensive in both rats and dogs, with the parent drug being largely metabolized before excretion. The metabolic pathways are qualitatively similar in both species, but quantitative differences in the metabolite profiles exist.[1] The major metabolic reactions are:

  • Dehydrogenation of the dihydropyridine ring to its pyridine analog (dehydrobenidipine).[1]

  • N-debenzylation of the piperidine ring to form N-desbenzylbenidipine.[6]

  • Hydrolysis of the methyl ester and the benzyl-piperidine ester moieties.[1]

  • Hydroxylation of the methyl group.[1]

  • Decarboxylation .[1]

The metabolism of benidipine is primarily mediated by cytochrome P450 enzymes, with CYP3A isoforms playing a significant role.[6]

Diagram 1: Proposed Metabolic Pathway of this compound

Benidipine_Metabolism Benidipine Benidipine Dehydrobenidipine Dehydrobenidipine (Pyridine Metabolite) Benidipine->Dehydrobenidipine Dehydrogenation (CYP3A) N_desbenzylbenidipine N-desbenzylbenidipine Benidipine->N_desbenzylbenidipine N-debenzylation (CYP3A) Ester_Hydrolysis_Products Ester Hydrolysis Products Benidipine->Ester_Hydrolysis_Products Ester Hydrolysis Hydroxylated_Metabolites Hydroxylated Metabolites Benidipine->Hydroxylated_Metabolites Hydroxylation Decarboxylated_Metabolites Decarboxylated Metabolites Benidipine->Decarboxylated_Metabolites Decarboxylation Further_Metabolites Further Metabolites & Conjugates Dehydrobenidipine->Further_Metabolites N_desbenzylbenidipine->Further_Metabolites Ester_Hydrolysis_Products->Further_Metabolites Hydroxylated_Metabolites->Further_Metabolites Decarboxylated_Metabolites->Further_Metabolites

Caption: Major metabolic pathways of benidipine.

Metabolite Profile

The pyridine metabolite is a major circulating metabolite, accounting for a significant fraction of the total drug-related material in the plasma of both rats (0-30%) and dogs (0-23%).[3]

Table 2: Excretion of Radioactivity after Oral Administration of 14C-Benidipine Hydrochloride

Excretion RouteRats (% of Dose)Dogs (% of Dose)
Urine (72h) 19[4][5]25 (96h)[4][5]
Feces (72h) 74[4][5]66 (96h)[4][5]
Bile (48h) 34[4][5]Not Reported

Experimental Protocols

The following sections outline the general methodologies employed in the key metabolism and pharmacokinetic studies of this compound.

In Vivo Metabolism and Excretion Studies

Diagram 2: Experimental Workflow for In Vivo Metabolism Study

InVivo_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Selection Animal Selection (Wistar Rats, Beagle Dogs) Drug_Administration Oral Gavage of 14C-Benidipine HCl Animal_Selection->Drug_Administration Sample_Collection Collection of Blood, Urine, Feces, and Bile Drug_Administration->Sample_Collection Sample_Processing Sample Processing (Homogenization, Extraction) Sample_Collection->Sample_Processing Radioactivity_Measurement Radioactivity Measurement (LSC) Sample_Processing->Radioactivity_Measurement Metabolite_Profiling Metabolite Profiling (HPLC) Sample_Processing->Metabolite_Profiling Metabolite_Identification Metabolite Identification (LC-MS/MS, NMR) Metabolite_Profiling->Metabolite_Identification

Caption: Workflow for in vivo drug metabolism studies.

  • Animals: Male Wistar rats and male beagle dogs are typically used. Animals are housed in metabolism cages to allow for the separate collection of urine and feces.

  • Drug Administration: 14C-labeled this compound is administered orally via gavage.

  • Sample Collection: Blood samples are collected at various time points. Urine and feces are collected over a period of 72-96 hours. For biliary excretion studies, bile duct cannulated rats are used.

  • Sample Analysis:

    • Radioactivity Measurement: Total radioactivity in plasma, urine, feces, and bile is determined by liquid scintillation counting.

    • Metabolite Profiling: Urine, bile, and plasma samples are profiled for metabolites using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

    • Metabolite Identification: The structure of the metabolites is elucidated using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Metabolism Studies
  • Microsomal Incubations: Liver microsomes from rats, dogs, and humans are incubated with this compound in the presence of an NADPH-generating system.

  • Cytochrome P450 Inhibition: The specific CYP isoforms involved in benidipine metabolism are identified using selective chemical inhibitors or recombinant human CYP enzymes.

  • Metabolite Identification: The formation of metabolites in the incubation mixtures is monitored and identified using LC-MS/MS.

Diagram 3: Logic for Cytochrome P450 Isoform Identification

CYP_Identification_Logic Start Incubate Benidipine with Liver Microsomes + NADPH Observe_Metabolism Metabolite Formation Observed? Start->Observe_Metabolism Add_Inhibitors Add Selective CYP Inhibitors Observe_Metabolism->Add_Inhibitors Yes Incubate_Recombinant Incubate with Recombinant CYP Isoforms Observe_Metabolism->Incubate_Recombinant Yes No_Metabolism No Metabolism Observe_Metabolism->No_Metabolism No Analyze_Inhibition Analyze Inhibition of Metabolite Formation Add_Inhibitors->Analyze_Inhibition Analyze_Formation Analyze Metabolite Formation Incubate_Recombinant->Analyze_Formation Identify_CYP Identify Responsible CYP Isoform(s) Analyze_Inhibition->Identify_CYP Analyze_Formation->Identify_CYP

Caption: Identifying responsible CYP450 isoforms.

Conclusion

This compound undergoes extensive metabolism in both rats and dogs, with similar biotransformation pathways but notable quantitative differences in their pharmacokinetic profiles and metabolite excretions. The primary routes of metabolism are dehydrogenation, N-dealkylation, and hydrolysis, mediated in large part by CYP3A enzymes. The data summarized in this guide provide a foundational understanding for drug development professionals, aiding in the design of further non-clinical and clinical studies. A thorough grasp of these species-specific differences is essential for the accurate interpretation of toxicology data and the prediction of human pharmacokinetics.

References

Benidipine Hydrochloride: A Technical Guide for Researchers in Hypertension and Angina Pectoris

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Pharmacology, Clinical Efficacy, and Research Methodologies

Benidipine hydrochloride, a third-generation dihydropyridine calcium channel blocker (CCB), has emerged as a significant therapeutic agent in the management of hypertension and angina pectoris.[1][2] Its unique pharmacological profile, characterized by the blockade of L-type, T-type, and N-type calcium channels, distinguishes it from other CCBs and contributes to its potent and long-lasting therapeutic effects.[3][4][5] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing core concepts.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle cells.[1] By blocking voltage-dependent L-type calcium channels, it reduces intracellular calcium concentration, leading to the relaxation of vascular smooth muscles.[1] This vasodilation results in a decrease in peripheral vascular resistance, which in turn lowers blood pressure.[1]

A distinguishing feature of benidipine is its ability to also block T-type and N-type calcium channels.[3][4][5] The blockade of T-type calcium channels may contribute to its renal protective effects by dilating both afferent and efferent arterioles in the kidneys.[3] Inhibition of N-type calcium channels is thought to suppress excessive norepinephrine release from sympathetic nerve endings, which may contribute to its stable and long-lasting antihypertensive effect with a reduced incidence of reflex tachycardia.

Furthermore, benidipine has been shown to stimulate nitric oxide (NO) production and possess antioxidant properties, which may contribute to its cardioprotective and anti-atherosclerotic effects.[2][3]

Pharmacokinetics and Pharmacodynamics

Benidipine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 2 hours.[4] It is extensively metabolized in the liver, primarily by the CYP3A4 and CYP3A5 enzymes.[4] Despite a relatively short plasma half-life, its high lipophilicity and strong binding to cell membranes result in a long duration of action, allowing for once-daily dosing.[1][5]

The relationship between plasma concentration and its cardiovascular effects has been described by a slow receptor-binding model.[6] Peak cardiovascular effects, such as a decrease in diastolic blood pressure and an increase in heart rate, are typically observed approximately 2 hours after administration.[6]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the primary signaling pathway through which this compound exerts its therapeutic effects.

Benidipine_Mechanism Ca_channel L/T/N-type Calcium Channels Contraction Vascular Smooth Muscle Contraction Ca_channel->Contraction triggers Benidipine Benidipine Hydrochloride Benidipine->Ca_channel blocks Ca_ion Ca²⁺ Ca_ion->Ca_channel influx Vasodilation Vasodilation BP_lowering Blood Pressure Lowering Vasodilation->BP_lowering Angina_relief Relief of Angina Pectoris Vasodilation->Angina_relief Hypertension_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Placebo Washout Period (e.g., 2 weeks) Screening->Washout Baseline Baseline Measurements (BP, HR, ECG, Labs) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_A Benidipine Treatment (e.g., 4 mg/day) Randomization->Treatment_A Treatment_B Placebo or Active Comparator Randomization->Treatment_B Follow_up Follow-up Visits (e.g., Weeks 2, 4, 8) Treatment_A->Follow_up Treatment_B->Follow_up Measurements Efficacy & Safety Assessments (BP, HR, Adverse Events) Follow_up->Measurements Measurements->Follow_up Data_Analysis Data Analysis (Statistical Comparison) Measurements->Data_Analysis End of Study Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

References

Unveiling the Cardioprotective Mechanisms of Benidipine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benidipine hydrochloride, a third-generation dihydropyridine calcium channel blocker, has demonstrated significant cardioprotective effects beyond its primary antihypertensive action. This technical guide synthesizes findings from preclinical and clinical studies, elucidating the multifaceted mechanisms through which benidipine exerts its beneficial effects on the cardiovascular system. This document provides a comprehensive overview of its pharmacological actions, including its unique triple blockade of L, N, and T-type calcium channels, antioxidant properties, and enhancement of nitric oxide signaling. Detailed experimental protocols, quantitative data from key studies, and visual representations of associated signaling pathways are presented to serve as a valuable resource for researchers and professionals in cardiovascular drug development.

Introduction

This compound is a potent, long-acting calcium channel blocker utilized in the management of hypertension and angina pectoris.[1][2][3] Its cardioprotective profile is attributed to a unique combination of pharmacological properties that differentiate it from other drugs in its class.[2] This guide explores the cellular and molecular basis of these effects, providing a detailed examination of the scientific evidence.

Mechanism of Action

Benidipine's primary mechanism of action involves the inhibition of voltage-dependent calcium channels.[4][5] Unlike many other dihydropyridines that primarily target L-type calcium channels, benidipine exhibits a unique ability to block L-, N-, and T-type calcium channels.[1][2][4] This "triple-channel" blockade contributes to its diverse pharmacological effects.

  • L-type Calcium Channel Blockade: Inhibition of L-type calcium channels in vascular smooth muscle cells leads to vasodilation and a reduction in peripheral vascular resistance, thereby lowering blood pressure.[4][5] In cardiac tissue, this action helps to reduce myocardial oxygen demand.[4]

  • N-type Calcium Channel Blockade: The blockade of N-type calcium channels is thought to contribute to its cardioprotective effects, although the precise mechanisms are still under investigation.

  • T-type Calcium Channel Blockade: Inhibition of T-type calcium channels may play a role in its anti-anginal effects and contribute to its favorable profile in patients with heart failure.[3][5]

Beyond calcium channel blockade, benidipine exhibits pleiotropic effects that contribute to its cardioprotective capacity:

  • Antioxidant Activity: Benidipine has been shown to possess direct antioxidant properties, inhibiting lipid peroxidation and reducing oxidative stress in cardiac tissues.[4][6][7] This is crucial in mitigating ischemia-reperfusion injury and other oxidative damage-related cardiac pathologies.

  • Enhancement of Nitric Oxide (NO) Production: Benidipine stimulates the production of nitric oxide, a key signaling molecule with vasodilatory and anti-inflammatory properties.[1][2][4] This action contributes to improved endothelial function and vasodilation.

Quantitative Data from Preclinical and Clinical Studies

The cardioprotective effects of benidipine have been quantified in various experimental models and clinical trials. The following tables summarize key findings.

Table 1: Effects of Benidipine on Cardiac Remodeling in Pressure-Overloaded Mice [8]

ParameterControl (Untreated)Benidipine (10 mg/kg/d)P-value
Heart to Body Weight Ratio (mg/g)8.76 ± 0.336.89 ± 0.48<0.01
Lung to Body Weight Ratio (mg/g)10.53 ± 0.997.39 ± 0.93<0.05

Table 2: Effects of Benidipine on Cardiac Function in Dahl Salt-Sensitive Rats with Heart Failure [9]

ParameterVehicleBenidipine
End-Systolic Pressure-Volume Relationship (Ees)DownregulatedSignificantly Increased
Fractional Shortening (%FS)DownregulatedSignificantly Increased
eNOS ExpressionDownregulatedSignificantly Increased
NAD(P)H Oxidase (p22phox, p47phox) ExpressionUpregulatedSignificantly Ameliorated
Superoxide Dismutase-1 (SOD-1) ExpressionDownregulatedSignificantly Ameliorated

Table 3: Effects of Benidipine on Blood Pressure and Left Ventricular Mass Index in Elderly Hypertensive Patients [10]

ParameterBaseline52 WeeksP-value
Mean Trough Blood Pressure Reduction (mmHg)-13.8 ± 12.4 / 8.3 ± 9.2<0.001
Left Ventricular Mass Index (g/m²)147.1 ± 27.6136.0 ± 17.50.036

Table 4: Antioxidative Effects of Benidipine in Hypertensive Patients [11]

ParameterAmlodipine GroupBenidipine Group
Plasma Thiobarbituric Acid Reactive Substance (TBARS)Significantly Decreased (correlated with BP decrease)Significantly Decreased (to a greater degree than BP decrease)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in this guide.

Pressure Overload-Induced Cardiac Remodeling in Mice
  • Animal Model: C57 B6/J mice.[8]

  • Induction of Pressure Overload: Transverse aortic constriction (TAC) was performed to induce pressure overload on the left ventricle.[8]

  • Treatment: Benidipine (10 mg/kg/d) was administered to the treatment group.[8]

  • Duration: The study was conducted for four weeks after the onset of pressure overload.[8]

  • Assessments: Myocardial hypertrophy, heart failure, cardiac histology, and gene expression were evaluated. Echocardiography was used to measure left ventricular fractional shortening (LVFS). Plasma levels of nitric oxide (NO), B-type natriuretic peptide, and other biomarkers were measured.[8]

Cardioprotective Effects in a Rat Model of Heart Failure
  • Animal Model: Dahl salt-sensitive (DS) rats.[9]

  • Induction of Heart Failure: Rats were fed a high-salt diet to induce heart failure.[12][13]

  • Treatment Groups:

    • Vehicle

    • Benidipine

    • Hydralazine

    • Bradykinin B2 receptor antagonist (FR172357) alone

    • Benidipine plus FR172357[9]

  • Duration: Treatment was administered for 7 weeks.[9]

  • Assessments: Left ventricular end-systolic pressure-volume relationship (ESPVR) was evaluated using a conductance catheter. Echocardiography was used to assess fractional shortening. Expression of eNOS, NAD(P)H oxidase subunits, and SOD-1 were measured.[9]

Hydrogen Peroxide-Induced Injury in Isolated Rat Hearts
  • Model: Langendorff-perfused rat hearts.[6]

  • Induction of Injury: Hearts were exposed to hydrogen peroxide (H₂O₂) at a concentration of 600 micromol/L for 4 minutes to induce oxidative stress.[6]

  • Treatment: Hearts were pretreated with benidipine (1 nmol/L) or nifedipine (10 nmol/L) for 20 minutes before H₂O₂ exposure.[6]

  • Assessments: Myocardial dysfunction was assessed by measuring the decrease in left ventricular developed pressure. Myocardial cell injury was evaluated by the release of lactate dehydrogenase. Tissue lipid peroxidation was also measured.[6]

Signaling Pathways

Benidipine's cardioprotective effects are mediated through complex signaling pathways. The following diagrams illustrate these pathways based on current research.

Nitric Oxide Signaling Pathway in Cardiac Remodeling

Benidipine has been shown to inhibit cardiac remodeling at least in part by acting on the nitric oxide signaling pathway.[8] It increases plasma NO levels, which can lead to a cascade of downstream effects that are protective against hypertrophy and heart failure.

G Benidipine Benidipine eNOS eNOS (endothelial Nitric Oxide Synthase) Benidipine->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation AntiHypertrophy Anti-hypertrophic Effects PKG->AntiHypertrophy AntiFibrosis Anti-fibrotic Effects PKG->AntiFibrosis

Caption: Benidipine's activation of the eNOS-NO-cGMP pathway.

Bradykinin-eNOS and Oxidative Stress Pathway in Heart Failure

In failing hearts, benidipine's cardioprotective effects are linked to the Bradykinin (BK)-eNOS pathway and the amelioration of oxidative stress.[9]

G cluster_benidipine Benidipine Effects cluster_pathophysiology Pathophysiology of Heart Failure Benidipine Benidipine BKB2R Bradykinin B2 Receptor Benidipine->BKB2R Potentiates Signaling NADPH_down ↓ NAD(P)H Oxidase Benidipine->NADPH_down SOD1_up ↑ SOD-1 Expression Benidipine->SOD1_up eNOS_up ↑ eNOS Expression BKB2R->eNOS_up HeartFailure Heart Failure eNOS_up->HeartFailure Ameliorates OxidativeStress ↑ Oxidative Stress NADPH_down->OxidativeStress Reduces SOD1_up->OxidativeStress Reduces eNOS_down ↓ eNOS Expression HeartFailure->eNOS_down HeartFailure->OxidativeStress NADPH_up ↑ NAD(P)H Oxidase OxidativeStress->NADPH_up SOD1_down ↓ SOD-1 OxidativeStress->SOD1_down

Caption: Benidipine's modulation of BK-eNOS and oxidative stress.

Inhibition of Endothelin-1 Induced Cardiac Hypertrophy

Benidipine has been shown to attenuate endothelin-1 (ET-1) secretions from neonatal rat cardiac myocytes, thereby reducing cardiac hypertrophy.[14]

G Benidipine Benidipine NMCs Neonatal Myocytes (NMCs) Benidipine->NMCs Acts on ET1 Endothelin-1 (ET-1) Secretion Benidipine->ET1 Attenuates NMCs->ET1 Secretes CardiacHypertrophy Cardiac Hypertrophy ET1->CardiacHypertrophy Induces

Caption: Benidipine's inhibition of ET-1 mediated hypertrophy.

Conclusion

The cardioprotective effects of this compound are well-documented and stem from its unique pharmacological profile. The triple blockade of L-, N-, and T-type calcium channels, combined with its antioxidant and nitric oxide-enhancing properties, provides a multi-pronged approach to mitigating cardiovascular pathology. The evidence presented in this technical guide, from quantitative data on cardiac remodeling and function to the elucidation of key signaling pathways, underscores the therapeutic potential of benidipine in the management of cardiovascular diseases beyond simple blood pressure control. Further research into the intricate molecular mechanisms will continue to unveil the full spectrum of its cardioprotective benefits.

References

The Vascular Selectivity of Benidipine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benidipine hydrochloride, a third-generation dihydropyridine calcium channel blocker (CCB), exhibits a distinct pharmacological profile characterized by its potent and long-lasting antihypertensive effects. A key attribute contributing to its clinical efficacy and favorable side-effect profile is its high degree of vascular selectivity. This technical guide provides a comprehensive overview of the mechanisms underlying benidipine's preferential action on vascular smooth muscle over cardiac tissue. We delve into its unique triple calcium channel (L-, T-, and N-type) blocking activity, present quantitative data on its tissue-specific effects, and provide detailed methodologies for key experiments utilized in the evaluation of its vascular selectivity. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.

Introduction: The Concept of Vascular Selectivity

Calcium channel blockers are a cornerstone in the management of hypertension and angina pectoris. Their primary mechanism of action involves the inhibition of voltage-gated calcium channels, leading to reduced calcium influx into smooth and cardiac muscle cells, resulting in vasodilation and decreased cardiac contractility. However, the clinical utility of different CCBs can be significantly influenced by their relative effects on the vasculature versus the heart. A high degree of vascular selectivity is a desirable trait, as it allows for potent vasodilation and blood pressure reduction with minimal negative inotropic or chronotropic effects on the heart, thereby reducing the risk of cardiac depression.[1]

Benidipine distinguishes itself from other dihydropyridines through its unique "membrane approach" mechanism and its ability to block not only L-type calcium channels but also T-type and N-type channels.[2] This multi-channel blockade contributes to its pronounced and sustained vasodilatory effects in various vascular beds, including coronary, cerebral, and renal arteries.

Mechanism of Action: A Triple Calcium Channel Blockade

Benidipine's vascular selectivity is rooted in its multifaceted interaction with different types of voltage-gated calcium channels.

  • L-type Calcium Channels: Like other dihydropyridines, benidipine potently blocks L-type calcium channels, which are abundant in vascular smooth muscle and are the primary mediators of vasoconstriction. Its high affinity for the dihydropyridine receptor on these channels leads to a reduction in intracellular calcium concentration and subsequent vasodilation.[3]

  • T-type Calcium Channels: A distinguishing feature of benidipine is its ability to inhibit T-type calcium channels. These channels are particularly important in the renal microcirculation, where they are expressed in both afferent and efferent arterioles.[2][4][5] By dilating both sets of arterioles, benidipine can reduce intraglomerular pressure, an effect that is considered renoprotective.[2][4][5] This contrasts with many other CCBs that primarily dilate the afferent arteriole.[4][5]

  • N-type Calcium Channels: Benidipine also demonstrates inhibitory effects on N-type calcium channels. While primarily located in neuronal tissues, N-type channels are also involved in the regulation of vascular tone.

This triple blockade contributes to a more comprehensive and potent vasodilatory effect across different vascular territories.

Quantitative Analysis of Vascular Selectivity

The vascular selectivity of benidipine can be quantified by comparing its potency in inducing vasodilation in various arterial beds with its potency in producing negative inotropic effects in cardiac muscle. This is often expressed as a selectivity ratio, comparing the IC50 (half maximal inhibitory concentration) or pD'2 (-log EC50) values for these different effects.

Parameter Vascular Tissue Value Cardiac Tissue Value Reference
pD'2 Dog Basilar Artery (KCl-induced contraction)9.1--[6]
pD'2 Dog Middle Cerebral Artery (KCl-induced contraction)9.7--[6]
pD'2 Dog Mesenteric Artery (KCl-induced contraction)8.5--[6]
IC50 --Guinea-pig Ventricular Myocytes (Ca2+ current)2.7 nM[7][8]
Ki Rat Mesenteric Artery (DHP binding)Not explicitly stated, but high affinity shownRat Heart Membranes0.084 nM[9][10]

Table 1: Comparative potency of benidipine on vascular and cardiac tissues.

The data indicates a significantly higher potency of benidipine in inhibiting vascular smooth muscle contraction compared to its effects on cardiac muscle, highlighting its vascular selectivity.

Preferential Effects on Specific Vascular Beds

Benidipine exhibits differential effects on various vascular territories, contributing to its therapeutic benefits.

Vascular Bed Effect Mechanism/Comment Reference
Coronary Arteries Potent vasodilationIncreases coronary blood flow.[11]
Cerebral Arteries VasodilationHigh pD'2 values in dog cerebral arteries.[6]
Renal Vasculature Dilation of both afferent and efferent arteriolesT-type calcium channel blockade contributes to efferent dilation, leading to reduced intraglomerular pressure.[2][4][5][12]
Mesenteric Arteries VasodilationHigh affinity for DHP receptors in mesenteric arteries.[9][13]

Table 2: Effects of benidipine on different vascular beds.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the vascular selectivity of benidipine.

Measurement of Isometric Tension in Isolated Arterial Rings

This protocol is used to assess the direct vasodilatory effect of benidipine on vascular smooth muscle.

Objective: To determine the concentration-response curve for benidipine-induced relaxation of pre-contracted arterial rings.

Materials:

  • Male Wistar rats or other suitable animal models.

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Phenylephrine or KCl for pre-contraction.

  • This compound stock solution.

  • Organ bath system with isometric force transducers.

Protocol:

  • Humanely euthanize the animal and excise the thoracic aorta or other arteries of interest (e.g., mesenteric, cerebral).

  • Carefully clean the artery of adherent connective tissue and cut it into rings of 2-3 mm in width.

  • Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[14]

  • Induce a stable contraction with a submaximal concentration of a contractile agent, such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once a stable plateau of contraction is reached, add benidipine cumulatively in increasing concentrations to the organ bath.

  • Record the changes in isometric tension after each addition of benidipine.

  • Calculate the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.

  • Plot the concentration-response curve and determine the IC50 or pD'2 value.

In Vivo Dihydropyridine Receptor Binding Assay

This protocol allows for the assessment of benidipine's binding to its target receptors in different tissues within a living organism.

Objective: To determine the in vivo occupancy of dihydropyridine receptors by benidipine in vascular and cardiac tissues of spontaneously hypertensive rats (SHR).

Materials:

  • Spontaneously Hypertensive Rats (SHR).

  • This compound.

  • Radioligand: (+)-[3H]PN 200-110.

  • Scintillation counter.

Protocol:

  • Administer benidipine orally to SHR at various doses.[9]

  • At different time points after administration, intravenously inject the radioligand (+)-[3H]PN 200-110.[9]

  • After a specific incubation period (e.g., 15 minutes), rapidly euthanize the rats and dissect the target tissues (e.g., mesenteric artery, aorta, heart, cerebral cortex).[9]

  • Homogenize the tissues in an appropriate buffer.

  • Measure the radioactivity in the tissue homogenates using a scintillation counter to determine the total binding of the radioligand.[9]

  • To determine non-specific binding, a separate group of animals is pre-treated with a high concentration of a non-labeled DHP antagonist before the radioligand injection.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The reduction in specific binding in the benidipine-treated groups compared to the vehicle-treated group indicates the degree of receptor occupancy by benidipine.[9]

Measurement of Nitric Oxide (NO) Production in Endothelial Cells

This protocol is used to investigate the effect of benidipine on the production of the vasodilator, nitric oxide, by vascular endothelial cells.

Objective: To quantify the effect of benidipine on nitric oxide production in human umbilical vein endothelial cells (HUVECs) using the Griess assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell culture medium and supplements.

  • This compound.

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Nitrate reductase and cofactors (if measuring total NOx).

  • Microplate reader.

Protocol:

  • Culture HUVECs to confluence in appropriate culture plates.

  • Replace the culture medium with a buffer suitable for the assay (e.g., Hanks' Balanced Salt Solution) to minimize background nitrate/nitrite levels.[15]

  • Treat the cells with various concentrations of benidipine for a specified period. Include a positive control (e.g., acetylcholine or bradykinin) and a negative control (vehicle).

  • After the incubation period, collect the supernatant from each well.

  • To measure total nitric oxide production (nitrite and nitrate), first convert nitrate to nitrite using nitrate reductase.

  • Add the Griess reagent to the supernatants. This reagent reacts with nitrite to form a colored azo compound.[16][17]

  • Incubate for a specified time at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.[17]

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Visualization of Pathways and Workflows

Signaling Pathway of Benidipine-induced Vasodilation

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Space Benidipine Benidipine L_channel L-type Ca2+ Channel Benidipine->L_channel Blocks T_channel T-type Ca2+ Channel Benidipine->T_channel Blocks N_channel N-type Ca2+ Channel Benidipine->N_channel Blocks Ca_influx Ca2+ Influx Benidipine->Ca_influx Inhibits L_channel->Ca_influx T_channel->Ca_influx N_channel->Ca_influx Ca_concentration [Ca2+]i Ca_influx->Ca_concentration Increases Relaxation Vasodilation Ca_influx->Relaxation Reduced Ca2+ influx leads to Contraction Vasoconstriction Ca_concentration->Contraction Leads to

Caption: Signaling pathway of benidipine-induced vasodilation.

Experimental Workflow for Isometric Tension Measurement

G A 1. Isolate Arterial Ring B 2. Mount in Organ Bath A->B C 3. Equilibrate under Tension B->C D 4. Induce Contraction (e.g., Phenylephrine) C->D E 5. Add Benidipine Cumulatively D->E F 6. Record Tension Changes E->F G 7. Analyze Data (IC50/pD'2) F->G

Caption: Workflow for isometric tension measurement.

Logical Relationship of Benidipine's Properties

G Benidipine Benidipine Triple_Block Triple Ca2+ Channel Blockade (L, T, N) Benidipine->Triple_Block Vascular_Selectivity High Vascular Selectivity Triple_Block->Vascular_Selectivity Renoprotection Renoprotective Effect Triple_Block->Renoprotection T-type blockade in efferent arterioles Vasodilation Potent & Sustained Vasodilation Vascular_Selectivity->Vasodilation Antihypertensive Antihypertensive Effect Vasodilation->Antihypertensive

Caption: Key properties of this compound.

Conclusion

This compound's high vascular selectivity is a result of its unique triple calcium channel blocking mechanism, with a pronounced effect on L-, T-, and N-type channels in the vasculature. This leads to potent and sustained vasodilation in various arterial beds, including the coronary, cerebral, and renal circulations, with comparatively weaker effects on cardiac muscle. The ability to dilate both afferent and efferent renal arterioles, a consequence of T-type channel blockade, confers a significant renoprotective advantage. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further explore and capitalize on the unique therapeutic potential of benidipine.

References

Methodological & Application

Application Notes and Protocols for the Use of Benidipine Hydrochloride in Cultured Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benidipine hydrochloride is a dihydropyridine calcium channel blocker utilized in the management of hypertension and angina pectoris.[1] Its mechanism of action extends beyond its primary function of blocking L-type calcium channels in vascular smooth muscle, thereby inducing vasodilation and reducing blood pressure.[1] Emerging research has highlighted its multifaceted effects on vascular smooth muscle cells (VSMCs), including the inhibition of proliferation and the modulation of cellular phenotype, suggesting its potential therapeutic role in vascular proliferative diseases like atherosclerosis and restenosis.[2][3] Additionally, benidipine has been shown to exhibit antioxidant properties and influence intracellular signaling pathways that govern cell growth and differentiation.[4]

These application notes provide a comprehensive overview of the experimental use of this compound in cultured VSMCs. Detailed protocols for key assays are provided to enable researchers to investigate its effects on cell proliferation, phenotype modulation, and related signaling pathways.

Mechanism of Action in Vascular Smooth Muscle Cells

This compound exerts its effects on VSMCs through a combination of mechanisms:

  • Calcium Channel Blockade: As a dihydropyridine derivative, benidipine primarily blocks voltage-dependent L-type calcium channels, inhibiting the influx of extracellular calcium into VSMCs.[1] This leads to smooth muscle relaxation and vasodilation.[1] It also exhibits activity on T-type and N-type calcium channels.[3][5]

  • Anti-proliferative Effects: Benidipine has been demonstrated to inhibit VSMC proliferation stimulated by various growth factors.[2] This anti-proliferative effect is, at least in part, mediated by its influence on cell cycle regulatory proteins.

  • Phenotype Modulation: Benidipine can influence the phenotypic state of VSMCs, promoting a more differentiated, contractile phenotype over a synthetic, proliferative one. This is evidenced by its ability to maintain the expression of smooth muscle-specific marker proteins.

  • Antioxidant Effects: Benidipine has been shown to possess antioxidant properties, which may contribute to its protective effects on the vasculature.[4]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on VSMCs.

Table 1: Anti-proliferative Effects of this compound on Vascular Smooth Muscle Cells

AssayCell TypeStimulantBenidipine ConcentrationEffectReference
[3H]Thymidine IncorporationPorcine VSMCsSerumIC50: 0.2 µMInhibition of DNA synthesis[2]
[3H]Thymidine IncorporationPorcine VSMCsPlatelet-Derived Growth Factor + InsulinNot specifiedInhibition of DNA synthesis in G0/G1 and G1/S phases[2]

Table 2: Effect of this compound on Vascular Smooth Muscle Cell Phenotype

AssayCell TypeBenidipine ConcentrationDurationEffectReference
Western BlotRat VSMCs3 - 10 µM1 weekMaintained high levels of smooth muscle myosin heavy chain-1 (SM1), calponin 1, and alpha-actin
RT-PCRRat VSMCs3 µM1 weekSignificantly inhibited the reduction of calponin mRNA expression

Table 3: Effect of this compound on Signaling Molecules in Vascular Smooth Muscle Cells

AssayCell TypeBenidipine ConcentrationDurationEffectReference
Western BlotRat VSMCsNot specified2 daysIncreased level of p21 protein
Kinase AssayRat VSMCsNot specified2 daysPartially reduced p70 S6 kinase 1 (p70S6K1) activity

Experimental Protocols

Cell Culture of Vascular Smooth Muscle Cells

Objective: To establish and maintain primary cultures of vascular smooth muscle cells for subsequent experiments.

Materials:

  • Aorta from rat or pig

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase

  • Trypsin-EDTA

  • Culture flasks/plates

Protocol:

  • Aseptically dissect the thoracic aorta from the animal model.

  • Remove the adventitia and endothelium by gentle scraping.

  • Cut the remaining medial layer into small pieces (1-2 mm²).

  • Digest the tissue pieces with a solution of collagenase and elastase in DMEM at 37°C until cells are liberated.

  • Neutralize the enzymatic activity with FBS-containing medium and centrifuge to pellet the cells.

  • Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin and plate in culture flasks.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.

VSMC Proliferation Assay ([3H]Thymidine Incorporation)

Objective: To quantify the effect of this compound on VSMC proliferation by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

  • Cultured VSMCs

  • 96-well culture plates

  • Serum-free DMEM

  • Fetal Bovine Serum (FBS) or other mitogens (e.g., PDGF)

  • This compound stock solution

  • [3H]Thymidine

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH) or scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Seed VSMCs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Synchronize the cells by serum starvation in serum-free DMEM for 24-48 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 1 hour.

  • Stimulate cell proliferation by adding medium containing a mitogen (e.g., 10% FBS).

  • After 18-24 hours of stimulation, add 1 µCi/well of [3H]Thymidine and incubate for an additional 4-6 hours.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Precipitate the DNA by adding cold 10% TCA and incubating at 4°C for 30 minutes.

  • Wash the wells with ethanol to remove unincorporated thymidine.

  • Lyse the cells with NaOH or add scintillation fluid directly to the wells.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

Western Blot Analysis for Phenotypic Markers and Signaling Proteins

Objective: To assess the effect of this compound on the expression of VSMC phenotypic markers (SM1, calponin, α-actin) and key signaling proteins (p21, p-p70S6K1).

Materials:

  • Cultured VSMCs

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SM1, anti-calponin, anti-α-actin, anti-p21, anti-phospho-p70S6K1)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture VSMCs to 70-80% confluency and treat with this compound at desired concentrations and for the specified duration (e.g., 3-10 µM for 1-7 days).

  • Lyse the cells with lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized as per manufacturer's instructions).

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

Benidipine's Effect on Cell Cycle and Phenotype Signaling

Benidipine has been shown to influence signaling pathways that control VSMC proliferation and differentiation. It increases the expression of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest. Concurrently, it partially reduces the activity of p70 S6 kinase 1 (p70S6K1), a key regulator of protein synthesis and cell growth. This dual action contributes to the inhibition of proliferation and the maintenance of a differentiated VSMC phenotype.

G cluster_proliferation Proliferation Pathway cluster_differentiation Differentiation Pathway Benidipine Benidipine Ca_channel L/T/N-type Ca2+ Channels Benidipine->Ca_channel Blocks p21 p21 Expression Benidipine->p21 Increases p70S6K1 p70S6K1 Activity Benidipine->p70S6K1 Decreases Ca_influx Ca2+ Influx Ca_channel->Ca_influx Inhibits Cell_Cycle Cell Cycle Progression p21->Cell_Cycle Inhibits Differentiation VSMC Differentiation (Contractile Phenotype) p21->Differentiation Promotes Proliferation VSMC Proliferation p70S6K1->Proliferation Promotes

Caption: Benidipine's signaling pathways in VSMCs.

Experimental Workflow for Assessing Benidipine's Effects

A typical workflow to investigate the effects of benidipine on VSMCs involves cell culture, treatment, and subsequent analysis of proliferation and protein expression.

G start Start culture Culture VSMCs start->culture treat Treat with Benidipine (various concentrations) culture->treat prolif_assay Proliferation Assay ([3H]Thymidine) treat->prolif_assay wb_assay Western Blot (Phenotypic & Signaling Markers) treat->wb_assay data_analysis Data Analysis prolif_assay->data_analysis wb_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for benidipine studies in VSMCs.

Potential Involvement of the MAPK/ERK Pathway

While direct evidence for benidipine's effect on the MAPK/ERK pathway in VSMCs is still emerging, other dihydropyridine calcium channel blockers have been shown to inhibit this pathway, which is a crucial regulator of cell proliferation. It is plausible that benidipine may also exert its anti-proliferative effects through modulation of the Ras-Raf-MEK-ERK signaling cascade.

G Benidipine Benidipine Ca_channel L-type Ca2+ Channel Benidipine->Ca_channel Blocks Ras Ras Benidipine->Ras Inhibits? Ca_influx Ca2+ Influx Ca_channel->Ca_influx Inhibits Ca_influx->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation VSMC Proliferation ERK->Proliferation Promotes

Caption: Potential inhibition of MAPK/ERK pathway by benidipine.

References

Application Notes and Protocols for Studying Benidipine Hydrochloride's Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benidipine hydrochloride, a long-acting dihydropyridine calcium channel blocker (CCB), is recognized for its potent antihypertensive effects. Beyond its primary indication, preclinical research in various animal models has elucidated its pleiotropic effects, including renoprotective, cardioprotective, and neuroprotective properties. These studies have been instrumental in understanding the mechanisms of action of benidipine beyond simple vasodilation, highlighting its potential in a broader range of therapeutic areas.

This document provides detailed application notes and protocols for utilizing established animal models to investigate the multifaceted effects of this compound. The information is compiled from a range of preclinical studies, offering a comprehensive resource for researchers in the field.

Key Therapeutic Areas and Relevant Animal Models

This compound has been extensively studied in several key pathological contexts. Below is a summary of the most common animal models employed for each therapeutic area, along with the typical dosages and routes of administration for benidipine.

Therapeutic AreaAnimal ModelSpecies/StrainThis compound DosageRoute of AdministrationReference
Hypertension Spontaneously Hypertensive Rats (SHR)Rat0.5, 1, 3 mg/kgOral (p.o.)[1]
DOCA-NaCl Hypertensive Rats (DHR)RatNot specifiedNot specified[1]
Dahl Salt-Sensitive (DS) Hypertensive RatsRat3 mg/kg/day, 4 mg/kgOral (in chow or p.o.)[2][3]
Renal Protection Ischemic Acute Renal FailureRat (Wistar)10, 30 µg/kgIntravenous (i.v.)[4][5]
Mesangioproliferative GlomerulonephritisRat1, 3, 5 mg/kg/dayOral (p.o.)[6]
Diabetic Nephropathy (Streptozotocin-induced)Rat (Wistar)Not specifiedNot specified[7]
Cardiac Protection Hypertensive Diastolic Heart FailureRat (Dahl Salt-Sensitive)3 mg/kg/dayOral (p.o.)[2]
Pressure Overload-Induced Cardiac Remodeling (TAC)Mouse (C57BL/6J)10 mg/kg/dayNot specified[8]
Myocardial Ischemia-Reperfusion InjuryDog50, 100, 200 ng/kg/minIntra-arterial infusion[9]
Neuroprotection Cerebral Ischemia-Reperfusion InjuryRat (Wistar Albino)10 µg/kg/dayOral (p.o.)[10][11]
Cerebrovascular Lesions in HypertensionRat (Salt-loaded SHRSP)1, 3, 10 mg/kg/dayOral (p.o.)[12]
Epilepsy (Pentylenetetrazole-induced)Rat2, 4 mg/kgNot specified[13][14]
Pulmonary Hypertension Monocrotaline-Induced Pulmonary HypertensionRatNot specifiedNot specified[15]
Vascular Proliferation Balloon Catheter-Induced Endothelial DenudationRat5 mg/kgOral (p.o.), twice daily[16]

Experimental Protocols

Hypertension Model: Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive efficacy of this compound.

Methodology:

  • Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Housing: Standard laboratory conditions with free access to food and water.

  • Drug Administration: this compound is administered orally (p.o.) at doses of 0.5, 1, and 3 mg/kg.[1] For long-term studies, treatment can be continued for several weeks.[1]

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured using the tail-cuff method before and at various time points after drug administration.

  • Data Analysis: Changes in blood pressure and heart rate are compared between treated and vehicle control groups. Dose-response relationships are also evaluated.

Renal Protection Model: Ischemic Acute Renal Failure

Objective: To investigate the renoprotective effects of this compound against ischemic injury.

Methodology:

  • Animals: Male Wistar rats.[5]

  • Induction of Ischemia:

    • Anesthetize the rats.

    • Perform a midline abdominal incision to expose the left renal artery.

    • Clamp the left renal artery for 60 minutes.[4][5]

    • After 60 minutes, remove the clamp to allow reperfusion.

    • Perform a contralateral nephrectomy (removal of the right kidney).[4][5]

  • Drug Administration: Administer this compound (e.g., 10 µg/kg, i.v.) 5 minutes before clamping the renal artery.[5]

  • Assessment of Renal Function: Collect blood samples at 24 hours after reperfusion to measure serum creatinine and blood urea nitrogen (BUN) levels.[4][5]

  • Histopathology: Harvest the kidney for histological examination. The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay can be used to detect apoptotic cells in the renal tubules.[5]

  • Biochemical Analysis: Measure markers of oxidative stress, such as lipid peroxides, and calcium content in kidney tissue.[4]

Cardiac Protection Model: Pressure Overload-Induced Cardiac Remodeling

Objective: To assess the ability of this compound to inhibit cardiac hypertrophy and remodeling.

Methodology:

  • Animals: Male C57BL/6J mice.[8]

  • Surgical Procedure (Transverse Aortic Constriction - TAC):

    • Anesthetize the mice.

    • Perform a thoracotomy to expose the aortic arch.

    • Place a ligature around the aorta between the innominate and left common carotid arteries.

    • Tie the ligature around a needle of a specific gauge to create a standardized constriction.

    • Remove the needle, leaving a constricted aorta.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg/day) in the drinking water or by oral gavage for a specified period (e.g., 4 weeks).[8]

  • Echocardiography: Perform echocardiography to assess cardiac function, including left ventricular fractional shortening (LVFS).[8]

  • Morphological Analysis: At the end of the study, sacrifice the animals and measure heart weight to body weight ratio and lung weight to body weight ratio.[8]

  • Gene Expression Analysis: Analyze the expression of genes involved in hypertrophy, fibrosis, and nitric oxide signaling in the heart tissue.[8]

Neuroprotection Model: Cerebral Ischemia-Reperfusion Injury

Objective: To evaluate the neuroprotective effects of this compound.

Methodology:

  • Animals: Male Wistar albino rats.[10]

  • Induction of Ischemia:

    • Anesthetize the rats.

    • Expose the left common carotid artery.

    • Induce transient ischemia by clamping the artery for a specific duration (e.g., 2 hours).[10]

    • Remove the clamp to allow reperfusion (e.g., for 12 hours).[10]

  • Drug Administration: Administer this compound (e.g., 10 µg/kg/day) orally for a specified period before the ischemic insult.[10]

  • Infarct Volume Measurement: After the reperfusion period, sacrifice the animals and section the brains. Stain the sections with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.[10]

  • Biochemical Analysis: Measure levels of oxidative stress markers (e.g., malondialdehyde (MDA), total glutathione) and inflammatory markers (e.g., cyclooxygenase-2 (COX-2)) in the cerebral cortex tissue.[10]

  • Histopathological Examination: Assess neuronal damage and neuroprotective effects in the cerebral cortex through histological staining.[10]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through various signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Renoprotective Effects

In models of ischemic acute renal failure, benidipine's protective effects are attributed to the inhibition of calcium overload, reduction of lipid peroxidation, and preservation of ATP levels.[4] It also reduces apoptosis in tubular epithelial cells.[5] In diabetic nephropathy, benidipine has been shown to inhibit the Rho-kinase (ROCK1) activity, which in turn reduces the epithelial-mesenchymal transdifferentiation of renal tubular cells.[7]

cluster_Benidipine_Action This compound cluster_Cellular_Effects Cellular Effects in Renal Cells cluster_Outcome Outcome Benidipine Benidipine Ca_Overload Ca2+ Overload Benidipine->Ca_Overload Inhibits Lipid_Peroxidation Lipid Peroxidation Benidipine->Lipid_Peroxidation Inhibits Apoptosis Apoptosis Benidipine->Apoptosis Inhibits ROCK1 ROCK1 Activity Benidipine->ROCK1 Inhibits Renoprotection Renoprotection Benidipine->Renoprotection Promotes EMT Epithelial-Mesenchymal Transdifferentiation ROCK1->EMT Promotes

Caption: Benidipine's renoprotective signaling pathways.

Cardioprotective Effects

Benidipine's cardioprotective effects involve the nitric oxide (NO) signaling pathway. In pressure-overloaded hearts, benidipine increases plasma NO levels, which contributes to the inhibition of cardiac hypertrophy.[8] In myocardial ischemia-reperfusion injury, benidipine limits infarct size through mechanisms dependent on both bradykinin and NO.[9] Furthermore, in heart failure models, benidipine enhances the expression of endothelial nitric oxide synthase (eNOS) and ameliorates oxidative stress by reducing the expression of NADPH oxidase subunits.[17]

cluster_Benidipine_Action This compound cluster_Molecular_Targets Molecular Targets cluster_Cellular_Response Cellular Response cluster_Outcome Outcome Benidipine Benidipine Bradykinin Bradykinin Benidipine->Bradykinin Increases eNOS eNOS Benidipine->eNOS Upregulates NADPH_Oxidase NADPH Oxidase Benidipine->NADPH_Oxidase Inhibits Oxidative_Stress Oxidative Stress Benidipine->Oxidative_Stress Reduces Cardioprotection Cardioprotection Benidipine->Cardioprotection Promotes Bradykinin->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Cardiac_Hypertrophy Cardiac Hypertrophy NO->Cardiac_Hypertrophy Inhibits Infarct_Size Infarct Size NO->Infarct_Size Reduces NADPH_Oxidase->Oxidative_Stress Generates

Caption: Cardioprotective mechanisms of benidipine.

Neuroprotective Effects

The neuroprotective actions of benidipine are linked to its antioxidant and anti-inflammatory properties. In cerebral ischemia-reperfusion injury, benidipine improves the antioxidant capacity of brain tissue and inhibits the overproduction of inflammatory cytokines.[10] It has been shown to reduce levels of malondialdehyde (MDA) and cyclooxygenase-2 (COX-2) while restoring levels of total glutathione and superoxide dismutase (SOD).[10] In models of epilepsy, benidipine has demonstrated antiepileptic efficacy and neuroprotection, potentially through the modulation of inflammatory markers like IL-1β and TNF-α.[14]

cluster_Cellular_Stress Cellular Stress Response Benidipine This compound Oxidative_Stress Oxidative Stress (MDA, low GSH/SOD) Benidipine->Oxidative_Stress Reduces Inflammation Inflammation (COX-2, IL-1β, TNF-α) Benidipine->Inflammation Reduces Neuroprotection Neuroprotection Benidipine->Neuroprotection Promotes Neuronal_Injury Neuronal Injury / Infarction Oxidative_Stress->Neuronal_Injury Inflammation->Neuronal_Injury

Caption: Neuroprotective pathways of benidipine.

Experimental Workflow Example: Investigating Renoprotective Effects

The following diagram illustrates a typical experimental workflow for studying the renoprotective effects of this compound in a rat model of ischemic acute renal failure.

cluster_Phase1 Phase 1: Animal Preparation and Grouping cluster_Phase2 Phase 2: Surgical Procedure and Treatment cluster_Phase3 Phase 3: Post-Operative Monitoring and Sample Collection cluster_Phase4 Phase 4: Analysis and Data Interpretation Animal_Selection Select Male Wistar Rats Grouping Randomly Assign to Groups: - Sham - Ischemia/Reperfusion (I/R) + Vehicle - I/R + Benidipine Animal_Selection->Grouping Anesthesia Anesthetize Rats Grouping->Anesthesia Treatment Administer Benidipine (i.v.) or Vehicle Anesthesia->Treatment Ischemia Clamp Left Renal Artery (60 min) Treatment->Ischemia Reperfusion Remove Clamp and Perform Contralateral Nephrectomy Ischemia->Reperfusion Monitoring Monitor Animals for 24 hours Reperfusion->Monitoring Blood_Collection Collect Blood Samples Monitoring->Blood_Collection Tissue_Harvesting Harvest Kidney Tissue Blood_Collection->Tissue_Harvesting Biochemical_Analysis Measure Serum Creatinine and BUN Blood_Collection->Biochemical_Analysis Histopathology Perform Histological Examination (e.g., TUNEL assay) Tissue_Harvesting->Histopathology Data_Analysis Statistical Analysis and Comparison of Groups Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for renal protection studies.

Conclusion

The animal models and protocols outlined in this document provide a solid foundation for investigating the diverse pharmacological effects of this compound. By employing these standardized models, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of benidipine in various disease states. Careful consideration of the experimental design, including appropriate controls, dosage selection, and endpoints, is essential for obtaining meaningful results.

References

Application Notes and Protocols: Preparing Benidipine Hydrochloride Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benidipine hydrochloride is a potent dihydropyridine derivative that functions as a triple-type calcium channel blocker, inhibiting L-type, T-type, and N-type voltage-gated calcium channels.[1][2][3] Its primary mechanism involves preventing the influx of calcium ions into vascular smooth muscle and cardiac cells, which leads to vasodilation and a reduction in blood pressure.[1][4] Beyond its antihypertensive effects, benidipine exhibits antioxidant properties, enhances nitric oxide production, and may modulate various cellular processes, including proliferation and apoptosis.[1][5] These characteristics make it a valuable tool for in vitro studies in cardiovascular research, pharmacology, and drug development. Proper preparation of this compound solutions is critical for obtaining accurate, reproducible, and meaningful experimental results in cell culture applications.

Compound Properties and Solubility

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
Chemical Name (4R)-rel-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester, monohydrochloride[6]
Molecular Formula C₂₈H₃₁N₃O₆ · HCl[6]
Molecular Weight 542.02 g/mol [6]
Appearance Yellow crystalline solid/powder[6][7]
CAS Number 91599-74-5[6]

This compound is practically insoluble in water but is soluble in organic solvents.[7] High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for cell culture.

SolventSolubilityReference
DMSO ≥100 mg/mL (~184 mM)[8]
~30 mg/mL (~55 mM)[6]
Ethanol ~10 mg/mL (~18.4 mM)[6]
Soluble at 10 mM[9]
Water Insoluble[6][7]

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.[8]

Experimental Protocols

This protocol describes the preparation of a high-concentration primary stock solution in DMSO.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Preparation: In a sterile environment (e.g., a biological safety cabinet), allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 5.42 mg of this compound powder and transfer it into a sterile amber tube.

  • Dissolution: Add 100 µL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear and yellow. Gentle warming (e.g., in a 37°C water bath) can be used if dissolution is slow.[10]

  • Sterilization: As the stock is prepared in 100% DMSO under aseptic conditions, it is generally considered sterile for cell culture use. Filtration of high-concentration DMSO stocks is not recommended as it can lead to compound loss.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles and light exposure. Store aliquots as recommended in Section 4.

G cluster_prep Preparation Workflow cluster_store Storage Workflow start Equilibrate Benidipine HCl Powder to Room Temp weigh Weigh 5.42 mg Benidipine HCl start->weigh 1 add_dmso Add 100 µL Anhydrous DMSO weigh->add_dmso 2 dissolve Vortex Until Completely Dissolved add_dmso->dissolve 3 stock Result: 100 mM Stock Solution dissolve->stock 4 aliquot Aliquot into Single-Use Amber Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store G stock Thaw 100 mM Stock Solution intermediate Prepare 1 mM Intermediate Dilution stock->intermediate e.g., 10 µL Stock + 990 µL Medium final_dilution Add Intermediate Solution to Medium intermediate->final_dilution final_medium Pre-warmed Complete Cell Culture Medium final_medium->final_dilution working_solution Final Working Solution (e.g., 10 µM) final_dilution->working_solution e.g., 100 µL of 1 mM in 10 mL Medium add_to_cells Add to Cell Culture working_solution->add_to_cells Use Immediately G cluster_membrane Cell Membrane cluster_cell Intracellular Space Ca_ext Extracellular Ca²⁺ L_channel L-type Ca²⁺ Channel Ca_ext->L_channel Influx N_channel N-type Ca²⁺ Channel Ca_ext->N_channel Influx T_channel T-type Ca²⁺ Channel Ca_ext->T_channel Influx Ca_int Intracellular [Ca²⁺] ↓ L_channel->Ca_int N_channel->Ca_int T_channel->Ca_int VSMC Vascular Smooth Muscle Relaxation Ca_int->VSMC Leads to NFkB NF-κB Pathway Inhibition Ca_int->NFkB Leads to Benidipine Benidipine HCl Benidipine->L_channel Inhibits Benidipine->N_channel Inhibits Benidipine->T_channel Inhibits

References

Application Notes and Protocols for the Analysis of Benidipine Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative determination of benidipine hydrochloride in plasma, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established and validated analytical techniques, ensuring high sensitivity, specificity, and reproducibility.

Overview of Analytical Methods

The analysis of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Due to its low plasma concentrations, highly sensitive analytical methods are required. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer excellent selectivity and low limits of quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various analytical methods for the determination of this compound in plasma.

Table 1: LC-MS/MS Method Parameters

ParameterMethod 1Method 2
Linearity Range 0.0204 - 3.0660 ng/mL[1]0.05 - 10 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.0204 ng/mL[1]0.05 ng/mL[2]
Internal Standard (IS) Azelnidipine[1]Benidipine-d5[2]
Extraction Recovery 75% - 83.6%[1]Not Reported
Precision (%CV) < 13%[2]Not Reported
Accuracy (%) > 92% (85% at LLOQ)[2]Not Reported
Ion Transition (Benidipine) m/z 506 → 174[2]Not Reported
Ion Transition (IS) m/z 511 → 179 (Benidipine-d5)[2]Not Reported

Table 2: GC-MS Method Parameters

ParameterMethod 3
Detection Limit 0.02 ng/mL[3]
Internal Standard (IS) Deuterated analogue of this compound[3]
Intra-day Precision (%CV) 17.4% (at 0.02 ng/mL), 12.1% (at 0.1 ng/mL)[3]
Monitoring Ions (Benidipine) m/z 488[3]
Monitoring Ions (IS) m/z 493[3]

Experimental Protocols

Protocol 1: LC-MS/MS Method

This protocol details a highly sensitive and specific method for the determination of benidipine in human plasma using liquid chromatography-tandem mass spectrometry.[1][2]

3.1.1. Materials and Reagents

  • This compound reference standard

  • Azelnidipine or Benidipine-d5 (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Methyl tert-butyl ether or Diethyl ether

  • 5M Sodium Hydroxide (NaOH)

  • Human plasma (blank)

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of human plasma into a clean polypropylene tube.

  • Add the internal standard solution (e.g., Azelnidipine).

  • Add 5M NaOH.[2]

  • Add 5 mL of extraction solvent (methyl tert-butyl ether or diethyl ether).[1][2]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[2]

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.1.3. Chromatographic and Mass Spectrometric Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Reversed-phase C18 column[2]

  • Mobile Phase: Acetonitrile and 5mM ammonium acetate (e.g., 90:10, v/v)[2]

  • Flow Rate: 0.2 mL/min[2]

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2]

  • Ion Transitions:

    • Benidipine: m/z 506 → 174[2]

    • Benidipine-d5 (IS): m/z 511 → 179[2]

Protocol 2: GC-MS Method

This protocol describes a sensitive and specific method for the determination of this compound in human plasma by capillary column gas chromatography with negative ion chemical ionization mass spectrometry.[3]

3.2.1. Materials and Reagents

  • This compound reference standard

  • Deuterated analogue of this compound (Internal Standard)

  • Diethyl ether

  • 0.5 M Sulphuric acid

  • Sodium Hydroxide (for basification)

  • Human plasma (blank)

3.2.2. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of plasma, add the internal standard.

  • Add a basic solution (e.g., NaOH) to the plasma sample.

  • Extract with diethyl ether.

  • Perform a back-extraction with 0.5 M sulphuric acid.[3]

  • Basify the acidic aqueous layer.

  • Re-extract with diethyl ether.[3]

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue for GC-MS analysis.

3.2.3. Chromatographic and Mass Spectrometric Conditions

  • GC System: Capillary column gas chromatograph

  • Injection: Solventless injection port[3]

  • Mass Spectrometer: Mass spectrometer with negative ion chemical ionization (NICI) source

  • Detection Mode: Selected-Ion Monitoring (SIM)[3]

  • Monitoring Ions:

    • Benidipine: m/z 488[3]

    • Internal Standard: m/z 493[3]

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard plasma->add_is add_base 3. Add 5M NaOH add_is->add_base add_solvent 4. Add Extraction Solvent add_base->add_solvent vortex 5. Vortex add_solvent->vortex centrifuge 6. Centrifuge vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject separate 11. Chromatographic Separation (C18) inject->separate detect 12. MS/MS Detection (MRM) separate->detect quantify 13. Quantification detect->quantify GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma 1. Plasma Sample (0.5 mL) + IS extract1 2. Basic LLE (Diethyl Ether) plasma->extract1 back_extract 3. Back-extraction (0.5M H2SO4) extract1->back_extract re_extract 4. Basic LLE (Diethyl Ether) back_extract->re_extract evaporate 5. Evaporate to Dryness re_extract->evaporate reconstitute 6. Reconstitute evaporate->reconstitute inject 7. Inject into GC-MS (Solventless) reconstitute->inject separate 8. Chromatographic Separation inject->separate detect 9. NICI-MS Detection (SIM) separate->detect quantify 10. Quantification detect->quantify

References

Application Notes & Protocols: HPLC-Based Quantification of Benidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of benidipine hydrochloride, a potent dihydropyridine calcium channel blocker, using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for routine quality control, formulation development, and research applications.

Introduction

This compound is an antihypertensive and antianginal agent.[1] Accurate and precise quantification is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this active pharmaceutical ingredient (API). Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used, robust, and reliable technique for the analysis of this compound.[2][3] This document summarizes various validated HPLC methods and provides a detailed protocol for a representative method.

Comparative Summary of HPLC Methods

Several RP-HPLC methods have been developed and validated for the determination of this compound in bulk drug and pharmaceutical dosage forms. The following tables summarize the key chromatographic conditions and validation parameters from various studies to aid in method selection and development.

Table 1: Chromatographic Conditions for this compound Quantification

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase (Column) ZORBAX Eclipse Plus C18 (4.6 x 150mm)[4]Agilent C18 (4.6 x 100mm, 2.5µm)[2]Kromasil C18 (4.6 x 250mm, 5µm)[5]Agilent Eclipse Plus C18 (4.6 x 250mm, 5µm)[6]
Mobile Phase Methanol : 50 mM Phosphate Buffer (70:30, v/v)[4]Methanol : Water (40:60, v/v), pH 5.0[2]Methanol : 0.1M Dipotassium Hydrogen Phosphate (40:60, v/v), pH 4.5[5]Ethanol : Potassium Dihydrogen Orthophosphate (40:60, v/v), pH 3.5[6]
Flow Rate Not Specified1.0 mL/min[2]1.0 mL/min[5]1.0 mL/min[6]
Detection Wavelength 237 nm[4]237 nm[2]260 nm[5]230 nm[6][7]
Retention Time (min) Not Specified3.33[2]4.573[5]5.1[6]

Table 2: Validation Parameters for this compound HPLC Methods

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) Not Specified10 - 50[2]2 - 6[5]3.2 - 4.8[6]
Correlation Coefficient (r²) Not Specified0.9997[2]0.9997[5]Not Specified
Accuracy (% Recovery) 98.57 - 100.27[4]100.03[2]99.95 - 100.25[5]Not Specified
LOD (µg/mL) 0.005[4]0.03935[2]Not SpecifiedNot Specified
LOQ (µg/mL) 0.015[4]0.1192[2]Not SpecifiedNot Specified
Precision (%RSD) < 2%[4]Within acceptable limits[2]0.106%[5]Not Specified

Detailed Experimental Protocol

This section provides a step-by-step protocol for a validated RP-HPLC method for the quantification of this compound, adapted from published literature.[2]

Materials and Reagents
  • This compound Reference Standard

  • This compound Sample (Bulk drug or crushed tablets)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Ortho-phosphoric acid (for pH adjustment)

  • 0.45 µm membrane filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and data acquisition software.

  • Agilent C18 column (100mm x 4.6 mm, 2.5µm particle size) or equivalent.[2]

  • Analytical balance

  • Sonicator

  • pH meter

Chromatographic Conditions
  • Mobile Phase: Methanol and water in a ratio of 40:60 (v/v). The pH of the mobile phase should be adjusted to 5.0 using ortho-phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient.

  • Detection Wavelength: 237 nm.[2]

  • Injection Volume: 20 µL.

Preparation of Solutions
  • Mix 400 mL of HPLC grade methanol with 600 mL of HPLC grade water.

  • Adjust the pH of the solution to 5.0 with ortho-phosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 50 µg/mL by diluting with the mobile phase.[2] These solutions will be used to construct the calibration curve.

  • For bulk drug, accurately weigh an amount equivalent to 10 mg of this compound and prepare a 100 µg/mL solution as described for the standard stock solution.

  • For tablet dosage forms, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with the mobile phase, mix well, and filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method (e.g., 30 µg/mL).

System Suitability

Before starting the analysis, inject the standard solution (e.g., 30 µg/mL) five times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak areas is less than 2.0%.

Analysis Procedure
  • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution into the HPLC system.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.

HPLC_Workflow start Start prep Preparation of Solutions (Mobile Phase, Standards, Sample) start->prep end End hplc_setup HPLC System Setup (Column, Flow Rate, Wavelength) prep->hplc_setup sys_suit System Suitability Test hplc_setup->sys_suit suit_check System Suitable? sys_suit->suit_check calibration Calibration Curve Generation sample_analysis Sample Analysis calibration->sample_analysis data_proc Data Processing and Quantification sample_analysis->data_proc data_proc->end suit_check->hplc_setup No suit_check->calibration Yes

Caption: Experimental workflow for the HPLC quantification of this compound.

Solution_Prep_Detail cluster_mobile_phase Mobile Phase Preparation cluster_standard Standard Solution Preparation cluster_sample Sample Solution Preparation mp1 Mix Methanol and Water mp2 Adjust pH mp1->mp2 mp3 Filter and Degas mp2->mp3 std1 Weigh Reference Standard std2 Dissolve in Mobile Phase std1->std2 std3 Create Working Standards std2->std3 smp1 Weigh Sample (Bulk/Tablet Powder) smp2 Dissolve and Sonicate in Mobile Phase smp1->smp2 smp3 Filter and Dilute smp2->smp3

References

Application Notes and Protocols: Studying the Anti-inflammatory Effects of Benidipine Hydrochloride in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory properties of benidipine hydrochloride in macrophage cell lines. The information presented is based on published research and is intended to guide the design and execution of relevant in vitro experiments.

Introduction

This compound, a dihydropyridine calcium channel blocker, has demonstrated significant anti-inflammatory effects in macrophages.[1][2] Its mechanism of action involves the inhibition of the NLRP3 inflammasome and the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[1][3][4] These properties make this compound a compound of interest for research into its potential therapeutic applications in inflammatory diseases.

Mechanism of Action

This compound exerts its anti-inflammatory effects in macrophages through a multi-faceted mechanism:

  • Inhibition of the NF-κB Signaling Pathway: this compound significantly reduces the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][4][5]

  • Suppression of the NLRP3 Inflammasome: By inhibiting the NF-κB pathway, this compound prevents the transcriptional upregulation of key components of the NLRP3 inflammasome, including NLRP3, ASC, and pro-caspase-1.[1][3][4]

  • Reduction of Reactive Oxygen Species (ROS): The compound has been shown to decrease the generation of ROS, which is a critical step for NLRP3 inflammasome activation.[1][4]

  • Decreased Pro-inflammatory Cytokine Production: Consequently, this compound leads to a marked reduction in the secretion of the potent pro-inflammatory cytokine IL-1β.[1][3][4] It also downregulates the production of other inflammatory mediators such as IL-6, IL-12, TNF-α, and GM-CSF.[2][5][6]

Data Presentation

The following tables summarize the expected quantitative outcomes of treating LPS-stimulated macrophages with this compound, based on findings from multiple studies.

CytokineTreatment GroupConcentration (pg/mL) - Representative DataFold Change vs. LPS
IL-1β Control< 10-
LPS (1 µg/mL)350 ± 301.0
LPS + Beni (10 µM)150 ± 20↓ ~2.3
TNF-α Control< 15-
LPS (1 µg/mL)800 ± 501.0
LPS + Beni (10 µM)450 ± 40↓ ~1.8
IL-6 Control< 5-
LPS (1 µg/mL)600 ± 451.0
LPS + Beni (10 µM)280 ± 30↓ ~2.1

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Macrophages.

GeneTreatment GroupRelative mRNA Expression (Fold Change) - Representative Data
NLRP3 Control1.0
LPS (1 µg/mL)8.0 ± 0.7
LPS + Beni (10 µM)3.5 ± 0.4
IL-1β Control1.0
LPS (1 µg/mL)15.0 ± 1.2
LPS + Beni (10 µM)6.0 ± 0.8

Table 2: Effect of this compound on Inflammatory Gene Expression in LPS-stimulated Macrophages.

ProteinTreatment GroupRelative Protein Expression (Fold Change) - Representative Data
p-p65 (nuclear) Control1.0
LPS (1 µg/mL)5.0 ± 0.5
LPS + Beni (10 µM)2.0 ± 0.3
Cleaved Casp-1 Control1.0
LPS (1 µg/mL)6.0 ± 0.6
LPS + Beni (10 µM)2.5 ± 0.4

Table 3: Effect of this compound on Key Signaling Protein Activation in LPS-stimulated Macrophages.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Secretion LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc Translocation ROS ROS NLRP3_In NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) ROS->NLRP3_In Activates pro_IL1b pro-IL-1β IL1b IL-1β Casp1 Active Caspase-1 NLRP3_In->Casp1 Cleavage Casp1->pro_IL1b Cleaves Casp1->IL1b DNA DNA p_NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (NLRP3, pro-IL-1β) DNA->Genes Transcription Genes->pro_IL1b Translation Genes->NLRP3_In Translation Benidipine Benidipine Hydrochloride Benidipine->TLR4 Inhibits Benidipine->ROS Inhibits

Caption: Signaling pathway of this compound's anti-inflammatory effect.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture THP-1 or J774.2 Macrophages Seed Seed cells in multi-well plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for specified time Stimulate->Incubate Collect_sup Collect Supernatant Incubate->Collect_sup Lyse Lyse Cells Incubate->Lyse ROS_assay ROS Detection Incubate->ROS_assay ELISA Cytokine ELISA (IL-1β, TNF-α, IL-6) Collect_sup->ELISA qPCR RNA Extraction & qPCR (NLRP3, IL-1β) Lyse->qPCR WB Protein Extraction & Western Blot (p-p65, Caspase-1) Lyse->WB

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Macrophage Cell Culture and Stimulation

Materials:

  • THP-1 or J774.2 macrophage cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • 6-well or 24-well tissue culture plates

Protocol:

  • Cell Culture: Maintain macrophage cell lines in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[7][8]

  • THP-1 Differentiation (if applicable): To differentiate THP-1 monocytes into macrophages, seed the cells in culture plates and treat with 100 ng/mL PMA for 48 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before treatment.[9][10]

  • This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Pre-treat the macrophages with various concentrations of this compound (e.g., 1-20 µM) for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add LPS to the culture medium to a final concentration of 1 µg/mL to induce an inflammatory response.[7][11]

  • Incubation: Incubate the cells for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for cytokine analysis).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Materials:

  • ELISA kits for human or mouse IL-1β, TNF-α, and IL-6

  • Supernatant from cell cultures

  • Plate reader

Protocol:

  • Sample Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[12][13][14] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding the culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate and stopping the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in the samples based on the standard curve.[15][16]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., NLRP3, IL1B) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.[17][18]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[17]

  • qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix. Run the reaction on a real-time PCR system.[19][20]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the expression of the target genes to the housekeeping gene and calculate the relative fold change in gene expression using the 2^-ΔΔCt method.[17][21]

Western Blot for Protein Analysis

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-cleaved Caspase-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.[22][23]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphorylation analysis, normalize the phosphorylated protein to the total protein.[24]

Reactive Oxygen Species (ROS) Detection

Materials:

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Treatment: Treat the cells with this compound and LPS as described in Protocol 1.

  • Staining: In the final 30 minutes of incubation, add DCFH-DA to the culture medium to a final concentration of 10 µM.

  • Analysis:

    • Fluorescence Microscopy: Wash the cells with PBS and observe the fluorescence using a fluorescence microscope. Capture images for qualitative analysis.

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cell suspension using a flow cytometer for quantitative analysis.[1]

References

Application Notes and Protocols for Benidipine Hydrochloride-Induced Vasodilation in Isolated Arteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benidipine hydrochloride is a long-acting dihydropyridine calcium channel blocker with potent vasodilatory properties.[1][2] These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for studying its effects on isolated arteries. Benidipine exerts its vasodilatory effects through a dual mechanism: the blockade of voltage-dependent L-type, N-type, and T-type calcium channels in vascular smooth muscle cells, and the stimulation of nitric oxide (NO) production in endothelial cells.[3][4] This document offers standardized methods to investigate these actions, enabling researchers to accurately assess the pharmacological profile of benidipine and similar vasodilatory agents.

Data Presentation

The vasodilatory and inhibitory effects of this compound have been quantified in various isolated tissue preparations. The following tables summarize key quantitative data from published studies, providing a comparative reference for its potency in different arterial beds.

Table 1: Inhibitory Potency of this compound on KCl-Induced Contractions in Isolated Canine Arteries

Artery TypeAgonistBenidipine ConcentrationpD'2 ValueReference
Basilar ArteryKCl10⁻¹¹ - 8 x 10⁻⁹ M9.1[3]
Middle Cerebral ArteryKCl10⁻¹¹ - 8 x 10⁻⁹ M9.7[3]
Mesenteric ArteryKCl10⁻¹¹ - 8 x 10⁻⁹ M8.5[3]

The pD'2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Table 2: Inhibitory Potency of this compound on U-46619 and 5-HT-Induced Contractions in Isolated Canine Arteries

Artery TypeAgonistBenidipine ConcentrationpD'2 ValueReference
Basilar, Middle Cerebral, and Mesenteric ArteriesU-4661910⁻⁶ - 3 x 10⁻⁵ M4.4 - 4.9[3]
Basilar, Middle Cerebral, and Mesenteric Arteries5-Hydroxytryptamine (5-HT)10⁻⁶ - 3 x 10⁻⁵ M4.4 - 4.9[3]

Signaling Pathways

This compound induces vasodilation through two primary signaling pathways:

  • Direct Inhibition of Calcium Influx in Vascular Smooth Muscle Cells (VSMC): Benidipine blocks L-type, N-type, and T-type voltage-gated calcium channels on the membrane of VSMCs. This inhibition prevents the influx of extracellular calcium, a critical step for the activation of calmodulin and myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.

  • Endothelium-Dependent Vasodilation via Nitric Oxide (NO) Synthase (eNOS) Activation: Benidipine stimulates the production of nitric oxide (NO) in endothelial cells.[2] This is likely mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which in turn phosphorylates and activates endothelial NO synthase (eNOS).[5][6] Activated eNOS synthesizes NO from L-arginine. NO then diffuses to the adjacent VSMCs, where it activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which activates protein kinase G (PKG), ultimately resulting in a decrease in intracellular calcium and vasodilation.

Benidipine_Vasodilation_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Benidipine_EC Benidipine PI3K PI3K Benidipine_EC->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Synthesizes from L_Arginine L-Arginine L_Arginine->eNOS_active sGC sGC NO->sGC Activates NO->sGC Diffuses to Benidipine_VSMC Benidipine Ca_channel L/N/T-type Ca²⁺ Channels Benidipine_VSMC->Ca_channel Blocks Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction Leads to Relaxation Vasodilation Contraction->Relaxation Inhibited by cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates PKG->Relaxation Promotes

Caption: Signaling pathways of benidipine-induced vasodilation.

Experimental Protocols

Protocol 1: Preparation of Isolated Arterial Rings

This protocol describes the standard procedure for isolating and preparing arterial rings for vasodilation studies.

Materials:

  • Euthanasia solution (e.g., sodium pentobarbital)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Dissection microscope

  • Fine dissection tools (scissors, forceps)

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional guidelines.

  • Immediately excise the desired artery (e.g., thoracic aorta, mesenteric artery, coronary artery) and place it in ice-cold Krebs-Henseleit solution.

  • Under a dissection microscope, carefully remove adherent connective and adipose tissue.

  • Cut the artery into rings of 2-3 mm in length.

  • Suspend the arterial rings in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Mount the rings between two L-shaped stainless-steel hooks. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g (this may need to be optimized depending on the artery type). During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

Experimental_Workflow A Euthanasia and Artery Excision B Cleaning and Cutting into Rings (2-3 mm) A->B C Mounting in Organ Bath B->C D Equilibration (60 min, 37°C, Carbogen) C->D E Pre-contraction with Agonist (e.g., Phenylephrine, KCl) D->E F Cumulative Addition of Benidipine E->F G Recording of Vasorelaxation F->G H Data Analysis (Concentration-Response Curve) G->H

Caption: Experimental workflow for isolated artery vasodilation assay.

Protocol 2: Evaluation of Benidipine-Induced Vasodilation

This protocol details the steps to assess the vasodilatory effect of benidipine on pre-contracted arterial rings.

Materials:

  • Prepared arterial rings in an organ bath system

  • Contractile agonist (e.g., Phenylephrine, Potassium Chloride)

  • This compound stock solution and serial dilutions

Procedure:

  • After the equilibration period, induce a stable contraction in the arterial rings by adding a contractile agonist. For example, use phenylephrine (1 µM) for endothelium-dependent studies or a high concentration of potassium chloride (e.g., 60 mM) for endothelium-independent studies.

  • Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻¹¹ M to 10⁻⁵ M. Allow the tissue to stabilize after each addition before adding the next concentration.

  • Record the changes in isometric tension continuously.

  • At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside, 10 µM) to induce maximal relaxation.

  • Calculate the percentage of relaxation at each benidipine concentration relative to the pre-contraction tension.

  • Plot the concentration-response curve and determine the EC₅₀ value (the concentration of benidipine that produces 50% of the maximal relaxation).

Protocol 3: Investigating the Role of the Endothelium and Nitric Oxide

This protocol is designed to determine the contribution of the endothelium and NO to benidipine-induced vasodilation.

Materials:

  • Prepared arterial rings in an organ bath system

  • Contractile agonist (e.g., Phenylephrine)

  • This compound

  • Nitric oxide synthase (NOS) inhibitor (e.g., L-NAME, 100 µM)

  • Optional: Guanylate cyclase inhibitor (e.g., ODQ, 10 µM)

Procedure:

  • Prepare two sets of arterial rings from the same animal.

  • In one set of rings, mechanically remove the endothelium by gently rubbing the intimal surface with a fine wire or wooden stick. The successful removal of the endothelium can be confirmed by the absence of relaxation in response to an endothelium-dependent vasodilator like acetylcholine (1 µM).

  • In a separate set of intact rings, pre-incubate with a NOS inhibitor (e.g., L-NAME) for 20-30 minutes before adding the contractile agonist.

  • Follow the procedure outlined in Protocol 2 to generate concentration-response curves for benidipine in:

    • Endothelium-intact rings (control)

    • Endothelium-denuded rings

    • Endothelium-intact rings pre-treated with L-NAME

  • Compare the concentration-response curves. A significant rightward shift or reduction in the maximal relaxation in the endothelium-denuded or L-NAME treated rings indicates the involvement of endothelium-derived NO in the vasodilatory effect of benidipine.

Logical_Relationship A Benidipine Induces Vasodilation B Is the effect endothelium-dependent? A->B D Is the effect mediated by NO? A->D C Compare response in endothelium-intact vs. denuded rings B->C F Endothelium-dependent mechanism confirmed C->F If response is reduced E Compare response in presence vs. absence of L-NAME D->E G NO-mediated pathway confirmed E->G If response is reduced

Caption: Logical relationship for investigating the mechanism of vasodilation.

References

Troubleshooting & Optimization

benidipine hydrochloride solubility and stability issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Benidipine Hydrochloride Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common solubility and stability challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility Issues

Question 1: I am having difficulty dissolving this compound in aqueous solutions for my in vitro experiments. What are the recommended solvents?

Answer: this compound is known to be poorly soluble in water.[1][2] For experimental purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent, with a solubility of at least 20 mg/mL.[3][4] However, it is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[4] For cell-based assays, ensure the final concentration of DMSO is compatible with your experimental model to avoid solvent-induced toxicity.

Question 2: My experimental protocol requires an aqueous buffer. How can I improve the aqueous solubility of this compound?

Answer: Several techniques can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: this compound's solubility is pH-dependent. While specific pH-solubility profiles are not detailed in the provided literature, systemic pH adjustment can be explored.

  • Co-solvents: The use of co-solvents can improve solubility. For instance, mixtures of ethanol and dichloromethane have been shown to enhance the solubility of this compound.[5]

  • Formulation Strategies: For more advanced applications, formulation techniques such as the preparation of nanosuspensions or solid dispersions with polymers like HPMC or PVP can significantly improve the dissolution rate in aqueous media.[1][2][5]

Question 3: I observe precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

Answer: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. To mitigate this:

  • Lower the Stock Concentration: If possible, start with a lower concentration of this compound in your DMSO stock.

  • Stepwise Dilution: Perform serial dilutions, gradually increasing the proportion of the aqueous buffer.

  • Vortexing/Sonication: Ensure vigorous mixing by vortexing or brief sonication immediately after dilution to aid dispersion.

  • Use of Surfactants or Stabilizers: The addition of a small amount of a biocompatible surfactant (e.g., Tween 20) or a stabilizing polymer (e.g., HPMC E5) to the aqueous buffer can help maintain the drug in solution.[2][6]

Stability Issues

Question 4: I am planning a long-term experiment. What are the known stability issues with this compound in solution?

Answer: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it degrades under hydrolytic (neutral, acidic, and alkaline), oxidative, and photolytic conditions.[7][8] It is relatively stable to heat and moisture in its solid form.[9]

Question 5: What are the primary degradation pathways for this compound?

Answer: The main degradation pathways include:

  • Hydrolysis: Degradation occurs in neutral, acidic, and alkaline aqueous solutions.[7][8]

  • Oxidation: Benidipine is susceptible to oxidation, with significant degradation observed in the presence of hydrogen peroxide.[7][8][10][11] An oxidation product, Ben-ox, has been identified as a degradation impurity.[11]

  • Photodegradation: While some studies suggest it is fairly stable to light exposure, others have identified photolytic degradation products.[7][8][9][11] It is advisable to protect solutions from light.

Question 6: How can I minimize the degradation of this compound in my experimental solutions?

Answer: To enhance the stability of your this compound solutions:

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.

  • Control pH: Buffer your solutions to a pH where this compound exhibits maximum stability.

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.

  • Avoid Oxidizing Agents: Ensure your buffers and other reagents are free from oxidizing agents.

  • Low Temperature Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation.[4]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mL[3][4]
WaterPoorly soluble[1][2]
Ethanol-Dichloromethane mixturesEnhanced solubility[5]

Table 2: Summary of this compound Stability under Stress Conditions

Stress ConditionObservationReference(s)
Hydrolysis (Acidic, Neutral, Alkaline) Degradation observed[7][8]
**Oxidation (e.g., with H₂O₂) **Significant degradation, formation of Ben-ox impurity[7][8][10][11]
Thermal Relatively stable[11]
Photolytic Some degradation observed[7][8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex or sonicate the solution until the powder is completely dissolved.

  • Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C.[4]

Protocol 2: General Procedure for Forced Degradation Study

This protocol provides a general framework. Specific concentrations and time points should be optimized for your experimental needs.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3-30% hydrogen peroxide.[7][10] Keep at room temperature for a specified time.

  • Thermal Degradation: Store a solid sample or a solution of this compound at an elevated temperature (e.g., 60°C) for a defined period.[11]

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.[7][8][10]

Visualizations

cluster_solubility Troubleshooting this compound Solubility start Start: Dissolving Benidipine HCl solvent Select Solvent start->solvent aqueous Aqueous Solution Required? solvent->aqueous dmso Use Anhydrous DMSO aqueous->dmso No methods Employ Solubility Enhancement Techniques aqueous->methods Yes precipitation Precipitation upon Dilution? dmso->precipitation precipitation->methods Yes success Successfully Dissolved precipitation->success No methods->success failure Precipitation Persists methods->failure

Caption: A flowchart for troubleshooting this compound solubility issues.

cluster_stability This compound Degradation Pathways Benidipine This compound Hydrolysis Hydrolysis (Acidic, Neutral, Alkaline) Benidipine->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Benidipine->Oxidation Photolysis Photolysis (UV Light) Benidipine->Photolysis Thermal Thermal Stress Benidipine->Thermal Degradation_Products_H Hydrolytic Degradation Products Hydrolysis->Degradation_Products_H Degradation_Products_O Oxidative Degradation Products (e.g., Ben-ox) Oxidation->Degradation_Products_O Degradation_Products_P Photolytic Degradation Products Photolysis->Degradation_Products_P Stable Relatively Stable Thermal->Stable

Caption: Major degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare Benidipine HCl Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis quantification Quantify Parent Drug and Degradation Products analysis->quantification results Evaluate Stability Profile quantification->results

Caption: A general experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Benidipine Hydrochloride Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with benidipine hydrochloride, offering potential causes and solutions in a straightforward question-and-answer format.

Question: Why am I observing unexpected cytotoxicity or cell death at my target concentration?

Answer: Unexpected cytotoxicity can stem from several factors. Firstly, the concentration of this compound may be too high for your specific cell line. While effective concentrations are reported in the nanomolar to low micromolar range for many cell types, some cells, like MC3T3-E1 preosteoblasts, have shown distinct cytotoxicity at concentrations of 10 µM and 100 µM. It is also crucial to consider the solvent concentration. Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound, and high concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is well below the tolerance level of your cell line, typically less than 0.5%. Lastly, the health and confluency of your cells at the time of treatment can influence their sensitivity. Always use healthy, sub-confluent cells for your experiments to ensure reproducibility.

Question: I am seeing inconsistent or variable results between experiments. What could be the cause?

Answer: Inconsistent results are often due to variations in experimental procedure. Ensure that your this compound stock solution is properly stored at -20°C and protected from light to prevent degradation. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock. Cell passage number can also affect cellular responses; it is best practice to use cells within a consistent and low passage number range. Additionally, ensure uniform cell seeding and distribution in your culture plates to minimize well-to-well variability. Finally, be meticulous with incubation times and reagent additions across all experiments.

Question: My this compound is not dissolving properly in the culture medium. How can I improve its solubility?

Answer: this compound has low aqueous solubility. It is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. When diluting the stock solution into your aqueous culture medium, it is crucial to do so in a stepwise manner and with vigorous mixing to prevent precipitation. Prepare an intermediate dilution in a serum-free medium before adding it to your final culture medium containing serum, as serum proteins can sometimes interact with the compound and affect its solubility. If precipitation persists, consider using a specialized formulation or delivery vehicle, though this may require additional validation to ensure it does not interfere with your assay.

Frequently Asked Questions (FAQs)

This FAQ section provides answers to common questions regarding the use of this compound in in vitro research.

What is the mechanism of action of this compound?

This compound is a dihydropyridine calcium channel blocker that uniquely inhibits L-type, N-type, and T-type voltage-gated calcium channels.[1][2] By blocking these channels, it prevents the influx of calcium ions into cells, leading to various downstream effects.[1] Additionally, benidipine has been shown to possess antioxidant properties and can act as a mineralocorticoid receptor antagonist.

What is a good starting concentration for my in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published data, a good starting point for most cell lines is in the range of 1 nM to 1 µM. For example, it has been shown to promote osteoblast proliferation and differentiation at concentrations between 1 nM and 1 µM.[1][3][4] In studies on aldosterone production, effective concentrations were as low as 3-10 nM.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

How should I prepare a stock solution of this compound?

This compound is soluble in DMSO at concentrations of ≥20 mg/mL. To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Gently warm and vortex the solution to ensure it is fully dissolved. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Is this compound light-sensitive?

Yes, like many dihydropyridine compounds, this compound can be light-sensitive. It is advisable to protect the solid compound and its solutions from light during storage and handling to prevent photodegradation.

What are the appropriate controls for an experiment using this compound?

When conducting experiments with this compound, it is essential to include several controls. A vehicle control, containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound, is crucial to account for any effects of the solvent on the cells. A negative control (untreated cells) and a positive control (a compound known to elicit the expected effect) should also be included whenever possible.

Data Presentation

The following tables summarize the effective and cytotoxic concentrations of this compound in various in vitro models as reported in the literature.

Table 1: Effective Concentrations of this compound in In Vitro Assays

Cell TypeAssayEffective ConcentrationObserved EffectCitation(s)
MC3T3-E1 preosteoblastsProliferation & Differentiation1 nM - 1 µMPromoted osteoblast proliferation and differentiation[1][3][4]
Human Adrenocortical (NCI-H295R)Aldosterone Production3 nM - 10 nMInhibition of KCl-induced aldosterone production[2][5]
Human Adrenocortical (NCI-H295R)T-type Ca2+ Channel Current10 nM - 1 µMConcentration-dependent inhibition of T-type Ca2+ currents[2]
Guinea-pig ventricular cellsCalcium Current (ICa)IC50 = 2.7 nMInhibition of peak ICa[6]
Mouse osteoblastic cellsAlkaline Phosphatase Activity0.1 nM - 10 nMIncreased ALPase activity[7]
Bovine aortic smooth muscle cellsCalcified Nodule Formation0.01 nM - 10 nMIncreased calcified nodule formation[8]
Human Aortic Endothelial CellsCytotoxicity Protection0.3 µM - 3 µMProtection against lysophosphatidylcholine-induced cytotoxicity[9]
Porcine vascular smooth muscle cells[3H]thymidine incorporationIC50 = 0.2 µMInhibition of serum-stimulated proliferation[10]
Cultured mouse fetal heart cellsProtection against hypoxia> 1-10 nMProtection against hypoxic injury[11]
Cultured human mesangial cells[3H]thymidine incorporation10 µMInhibition of FCS-induced proliferation[12]
Neonatal rat cardiac myocytesProtection against cell deathIC50 = 0.65 nMInhibition of sodium azide-induced cell death[13]

Table 2: Cytotoxic Concentrations of this compound

Cell TypeAssayCytotoxic ConcentrationCitation(s)
MC3T3-E1 preosteoblastsNot specified10 µM and 100 µMExhibited distinct cytotoxicity

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to assess the effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the effect of this compound on cell viability and to identify its cytotoxic concentration range.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Calcium Influx Assay

Objective: To measure the effect of this compound on intracellular calcium levels.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line of interest expressing the calcium channels of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • A stimulating agent to induce calcium influx (e.g., KCl, ionomycin)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to grow to a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and a similar concentration of Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

  • Compound Pre-incubation: After incubation, wash the cells gently with HBSS to remove excess dye. Add HBSS containing various concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the calcium channels.

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for a short period.

  • Stimulation and Kinetic Reading: Add the stimulating agent (e.g., KCl) to all wells simultaneously using an automated injection system if available. Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: Analyze the kinetic data to determine the change in fluorescence intensity upon stimulation. Compare the response in this compound-treated wells to the vehicle control to determine the inhibitory effect of the compound on calcium influx.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of this compound in in vitro assays.

Signaling_Pathway Mechanism of Action of this compound Benidipine Benidipine Hydrochloride L_Channel L-type Ca2+ Channel Benidipine->L_Channel Inhibits N_Channel N-type Ca2+ Channel Benidipine->N_Channel Inhibits T_Channel T-type Ca2+ Channel Benidipine->T_Channel Inhibits Ca_Influx Ca2+ Influx L_Channel->Ca_Influx N_Channel->Ca_Influx T_Channel->Ca_Influx Cellular_Response Downstream Cellular Responses (e.g., Muscle Contraction, Neurotransmitter Release, Aldosterone Production) Ca_Influx->Cellular_Response Triggers

Caption: Signaling pathway of this compound's inhibitory action on calcium channels.

Experimental_Workflow General Experimental Workflow for In Vitro Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Stock_Solution Prepare Benidipine HCl Stock Solution (in DMSO) Dilution Prepare Serial Dilutions and Vehicle Control Stock_Solution->Dilution Cell_Culture Culture and Seed Cells in appropriate plate Treatment Treat Cells with Benidipine HCl Cell_Culture->Treatment Dilution->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform In Vitro Assay (e.g., MTT, Calcium Flux) Incubation->Assay Data_Collection Collect Data (e.g., Absorbance, Fluorescence) Assay->Data_Collection Data_Analysis Analyze Data and Determine EC50/IC50 Data_Collection->Data_Analysis

Caption: A standardized workflow for assessing this compound in in vitro assays.

Troubleshooting_Tree Troubleshooting Decision Tree Start Unexpected Results (e.g., High Cytotoxicity, No Effect, High Variability) Check_Concentration Is the concentration appropriate for the cell line? Start->Check_Concentration Check_Solvent Is the final solvent concentration too high? Check_Concentration->Check_Solvent Yes Optimize_Concentration Perform a dose-response experiment to find the optimal concentration. Check_Concentration->Optimize_Concentration No Check_Cells Are the cells healthy, sub-confluent, and low passage? Check_Solvent->Check_Cells No Reduce_Solvent Lower the final solvent concentration (e.g., <0.5% DMSO). Check_Solvent->Reduce_Solvent Yes Check_Compound Is the compound stock properly prepared and stored? Check_Cells->Check_Compound Yes Improve_Cell_Culture Optimize cell culture conditions and use a consistent cell passage number. Check_Cells->Improve_Cell_Culture No Prepare_Fresh_Stock Prepare a fresh stock solution and protect from light. Check_Compound->Prepare_Fresh_Stock No Consult_Literature Consult literature for similar experimental setups. Check_Compound->Consult_Literature Yes

Caption: A decision tree to guide troubleshooting of common experimental issues.

References

Technical Support Center: Overcoming Poor Bioavailability of Benidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the poor bioavailability of benidipine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Formulation Strategies

Q1: My initial formulation of this compound shows very poor dissolution. What are the most common strategies to improve this?

A1: The primary reason for poor dissolution of this compound is its low aqueous solubility as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] Several established techniques can effectively address this challenge:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix to enhance the dissolution rate. Common carriers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Eudragit E-100.[3][4]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area, leading to improved dissolution velocity. This can be achieved through methods like media milling or precipitation.[5][6]

  • Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This approach enhances the solubility and absorption of lipophilic drugs like benidipine.[1][7]

  • Inclusion Complexes: Complexation with cyclodextrins, such as β-cyclodextrin, can encapsulate the drug molecule, thereby increasing its solubility and dissolution.[8][9]

  • Fast-Dissolving Films: Formulating this compound into a fast-dissolving sublingual film can bypass the hepatic first-pass metabolism, a major contributor to its low bioavailability, and allow for rapid onset of action.

Q2: I am preparing a solid dispersion of this compound using the solvent evaporation method, but the drug is precipitating out of the organic solvent. How can I resolve this?

A2: this compound has poor solubility in common organic solvents, which can be a challenge during the preparation of solid dispersions by solvent evaporation.[3][4] Here are some troubleshooting steps:

  • Utilize a Binary Solvent Mixture: Employing a mixture of solvents can enhance the solubility of this compound. For instance, an ethanol-dichloromethane mixture has been shown to improve its solubility.[3][4]

  • Incorporate a Solubilizing Polymer: The addition of polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) to the binary solvent system can help prevent the drug from precipitating.[3][4]

  • Consider a Polymer with Solubilizing Effects: Eudragit E-100 in dichloromethane has been reported to significantly increase the solubility of the drug.[3][4]

Q3: My nanosuspension of this compound is showing particle aggregation over time. What can I do to improve its stability?

A3: Particle aggregation in nanosuspensions is a common stability issue. The use of appropriate stabilizers is crucial.

  • Optimize Stabilizer Concentration: The concentration of the stabilizer, such as HPMC E5 or PVP K30, plays a critical role. Insufficient stabilizer will not provide an adequate steric or electrostatic barrier to prevent particle aggregation.[2][5]

  • Evaluate Different Stabilizers: Different polymers have varying stabilizing capabilities. If one stabilizer is not effective, consider trying others or a combination. For instance, PVP K30 was found to be a suitable stabilizer in a precipitation-based nanosuspension formulation.[2]

  • Monitor Zeta Potential: The zeta potential is an indicator of the surface charge of the nanoparticles and thus the stability of the nanosuspension. A higher absolute zeta potential value (typically > |20| mV) suggests better stability due to electrostatic repulsion between particles.[2][5]

2. Characterization and Evaluation

Q4: What are the key characterization techniques I should use to confirm the successful formulation of my this compound delivery system?

A4: A combination of analytical techniques is essential to thoroughly characterize your formulation:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To check for any interactions between the drug and the excipients.[5][8]

  • Differential Scanning Calorimetry (DSC): To determine the physical state of the drug in the formulation (crystalline or amorphous). A shift or disappearance of the drug's melting peak can indicate its amorphous dispersion or solubilization in the carrier.[5][8]

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline or amorphous nature of the drug within the formulation. The absence of characteristic crystalline peaks of the drug suggests its conversion to an amorphous state.[7][8]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the prepared formulation and the drug particles.[7]

  • In Vitro Dissolution Studies: This is a critical test to evaluate the enhancement of the drug's dissolution rate compared to the pure drug. Studies should be conducted in relevant media, such as 0.1N HCl (simulated gastric fluid).[1][5]

  • Particle Size and Zeta Potential Analysis: For nano-formulations like nanosuspensions and S-SNEDDS, it is crucial to measure the globule/particle size, polydispersity index (PDI), and zeta potential to ensure they are within the desired range for optimal absorption and stability.[5][7]

3. Pharmacokinetic Studies

Q5: I have successfully improved the in vitro dissolution of this compound. What pharmacokinetic parameters should I focus on in my in vivo studies to demonstrate improved bioavailability?

A5: In vivo studies are the definitive measure of improved bioavailability. The key pharmacokinetic parameters to evaluate are:

  • Cmax (Maximum Plasma Concentration): An increase in Cmax suggests a higher rate and extent of drug absorption.

  • Tmax (Time to Reach Maximum Plasma Concentration): A shorter Tmax indicates a faster rate of absorption.

  • AUC (Area Under the Plasma Concentration-Time Curve): An increased AUC is the primary indicator of an overall increase in the extent of drug absorption and bioavailability.[8]

For example, a study comparing a solid dispersion of flurbiprofen (as a model for a poorly soluble drug) with a control tablet showed a significant increase in Cmax and AUC for the solid dispersion, indicating enhanced bioavailability.[8]

Data Summary Tables

Table 1: Comparison of Different this compound Formulations

Formulation TypeKey ExcipientsParticle/Globule Size (nm)In Vitro Drug ReleaseReference
Nanosuspension (Media Milling) HPMC E540895% in 30 min[5][6]
Nanosuspension (Precipitation) PVP K3023798% in 30 min[2]
S-SNEDDS Labrafil M 2125 CS, Kolliphor EL, Transcutol P156.2092.65% in 15 min[1][7][10]
S-SNEDDS (with Telmisartan) Eucalyptus oil, Transcutol P, Kolliphor EL175.12>96% in 60 min[11][12]
Solid Dispersion (Inclusion Complex) β-cyclodextrinN/ASignificantly improved vs. pure drug[8]
Fast Dissolving Sublingual Film HPMC E-5, β-cyclodextrin (1:4 ratio)N/A94.82%

Table 2: Pharmacokinetic Parameters of this compound Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Benidipine HCl Tablet (4 mg) 1.040.5N/A[13]
Benidipine HCl Tablet (8 mg) 3.850.75N/A[13]
Flurbiprofen Control Tablet 9140.84331495.16[8]
Flurbiprofen Solid Dispersion Tablet 11445.46243126.52[8]

Note: Pharmacokinetic data for enhanced benidipine formulations were not consistently available in the provided search results. Data for flurbiprofen solid dispersion is included as a representative example of bioavailability enhancement for a poorly soluble drug.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Nanosuspension by Media Milling

  • Preparation of the Suspension: Prepare a preliminary suspension of this compound in an aqueous solution containing a stabilizer (e.g., HPMC E5).[5][6]

  • Milling: Introduce the suspension into a media mill containing milling media (e.g., zirconium oxide beads of 0.4 mm).[5][6]

  • Optimization of Parameters: The process should be optimized for key parameters like polymer concentration, stirring time, and bead size using a factorial design approach.[5][6]

  • Characterization: The resulting nanosuspension is then characterized for particle size, zeta potential, and in vitro dissolution.[5][6]

G cluster_prep Suspension Preparation cluster_milling Media Milling cluster_char Characterization A Benidipine HCl Powder C Preliminary Suspension A->C B Aqueous Stabilizer Solution (e.g., HPMC E5) B->C E Milling Process C->E D Media Mill with Zirconium Oxide Beads D->E F Benidipine HCl Nanosuspension E->F G Particle Size Analysis F->G H Zeta Potential Measurement F->H I In Vitro Dissolution Testing F->I G A Excipient Screening (Oil, Surfactant, Co-surfactant) B Ternary Phase Diagram Construction A->B C Optimization using DoE (Central Composite Design) B->C D Optimized Liquid SNEDDS C->D E Solidification by Adsorption (e.g., onto Aerosil 200) D->E F Solid-SNEDDS (S-SNEDDS) E->F G Characterization (Physicochemical, In Vitro Release) F->G G cluster_drug Benidipine Action cluster_effect Physiological Effect cluster_bioavailability Bioavailability Challenge cluster_solution Formulation Solution A Benidipine B Inhibition of L, N, T-type Ca2+ Channels A->B C Increased Nitric Oxide Production A->C D Vasodilation B->D C->D E Reduced Blood Pressure D->E F Oral Administration G Poor Aqueous Solubility F->G H First-Pass Metabolism (Liver - CYP3A4/5) F->H I Low Bioavailability G->I H->I J Enhanced Formulations (S-SNEDDS, Nanosuspensions, etc.) K Improved Solubility & Dissolution J->K L Increased Absorption K->L M Improved Bioavailability L->M

References

Technical Support Center: Benidipine Hydrochloride Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of benidipine hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

This compound is a dihydropyridine calcium channel blocker. Its primary on-target effect is the inhibition of L-type, T-type, and N-type voltage-gated calcium channels, leading to vasodilation and a decrease in blood pressure.[1] However, research has revealed several potential off-target effects that may be observed in experimental models. These include:

  • Antioxidant Activity: Benidipine has been shown to possess antioxidant properties, which may be independent of its calcium channel blocking activity.[2][3]

  • Stimulation of Nitric Oxide (NO) Production: It can enhance the production of nitric oxide (NO) in endothelial cells, contributing to its vasodilatory and cardioprotective effects.[1][4]

  • Mineralocorticoid Receptor (MR) Antagonism: Benidipine can act as an antagonist to the mineralocorticoid receptor, which may contribute to its beneficial effects on end-organ damage.

  • Promotion of Osteoblast Differentiation: Studies have indicated that benidipine can promote the differentiation of osteoblasts, suggesting a potential role in bone metabolism.[5][6]

Q2: At what concentrations are the off-target effects of benidipine typically observed in vitro?

The effective concentrations for observing off-target effects of benidipine can vary depending on the cell type and experimental conditions. The following table summarizes reported effective concentrations for various off-target activities.

Off-Target EffectCell TypeEffective Concentration RangeReference
Promotion of Osteoblast DifferentiationMC3T3-E1 cells1 x 10⁻⁹ M to 1 x 10⁻⁶ M[5][6]
Stimulation of Nitric Oxide ProductionHuman Umbilical Vein Endothelial Cells0.3 µM to 10 µM[4]
Inhibition of Ureter Contractility (EC₅₀)Distal Caprine Ureter54.68 nM[7]
Inhibition of Ca²⁺ Current (IC₅₀)Guinea-pig Ventricular Cells2.7 nM[8]

Q3: Can the antioxidant properties of benidipine interfere with my experimental results?

Yes, if your experiment is sensitive to reactive oxygen species (ROS) levels, the intrinsic antioxidant activity of benidipine could be a confounding factor. For example, in studies investigating oxidative stress-induced cellular damage, pre-treatment with benidipine might show protective effects that are not solely due to calcium channel blockade. It is crucial to include appropriate controls to dissect these effects.

Troubleshooting Guides

Unexpected Results in Osteoblast Differentiation Assays

Issue: Inconsistent or no significant increase in alkaline phosphatase (ALP) activity or mineralization after treating osteoblasts with benidipine.

Potential CauseTroubleshooting Steps
Inappropriate Benidipine Concentration: Verify that the benidipine concentration is within the effective range for osteoblast differentiation (typically 1 nM to 1 µM).[5][6] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and conditions.
Cell Health and Viability: Ensure cells are healthy and not overgrown before initiating differentiation. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm that the benidipine concentrations used are not cytotoxic.
Issues with Differentiation Media: Confirm that the osteogenic induction medium contains the necessary components (e.g., ascorbic acid, β-glycerophosphate) at the correct concentrations. Prepare fresh media for each experiment.
Problems with ALP Assay: Ensure the p-nitrophenyl phosphate (pNPP) substrate is not degraded. Use a positive control (e.g., a known osteogenic factor like BMP-2) to validate the assay. Check for interference from benidipine with the colorimetric readout by running a cell-free control.
Serum Variability in ALP Activity: Be aware that fetal bovine serum (FBS) contains endogenous alkaline phosphatase, and its activity can vary between lots. This can affect the baseline ALP levels in your cultures.[9][10] Consider heat-inactivating the FBS or using a different lot with lower endogenous ALP activity.
Inconsistent Nitric Oxide (NO) Production Measurements

Issue: High variability or no detectable increase in NO levels in endothelial cells treated with benidipine using the Griess assay.

Potential CauseTroubleshooting Steps
Cell Culture Conditions: Ensure endothelial cells are not senescent, as this can impair their ability to produce NO. Use cells at a low passage number. Serum starvation prior to the experiment can sometimes enhance the response.
Griess Assay Interference: Components in your cell culture medium (e.g., phenol red) or benidipine itself might interfere with the Griess reaction. Run appropriate controls, including medium-only blanks and benidipine in medium without cells. If interference is suspected, consider using a different NO detection method (e.g., a fluorescent NO probe).
Sample Handling: Nitrite, the stable end-product of NO measured by the Griess assay, can be further oxidized to nitrate. Ensure consistent and timely sample collection and processing. If nitrate is suspected to be a significant product, use a nitrate reductase to convert nitrate to nitrite before performing the Griess assay.
Reagent Stability: The Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) are light-sensitive and should be prepared fresh and protected from light.
Sample Deproteinization: High protein content in cell lysates or conditioned media can interfere with the Griess assay.[11] Deproteinize samples using zinc sulfate or ethanol precipitation before the assay.[11]
Unexpected Outcomes in Mineralocorticoid Receptor (MR) Antagonism Luciferase Reporter Assays

Issue: Inconsistent or unexpected results when assessing benidipine's antagonistic activity on the mineralocorticoid receptor using a luciferase reporter assay.

Potential CauseTroubleshooting Steps
Low Transfection Efficiency: Optimize the transfection protocol for your specific cell line. Use a positive control plasmid (e.g., a constitutively active reporter) to assess transfection efficiency. Ensure the quality and purity of your plasmid DNA.[12]
Suboptimal Agonist Concentration: When testing for antagonism, use an EC₅₀ to EC₈₀ concentration of a known MR agonist (e.g., aldosterone). A full agonist dose-response curve should be performed to determine the appropriate concentration for your assay conditions.[13]
Signal Variability: Pipetting errors can lead to high variability in luciferase assays.[12] Prepare master mixes for transfections and treatments to ensure consistency. Use white, opaque-walled plates to minimize well-to-well crosstalk.[12]
Weak or Saturated Signal: A weak signal may indicate issues with the reporter plasmid, cell health, or reagent stability.[14] A saturated signal might be due to an overly strong promoter or using too much plasmid DNA.[12] Adjust the amount of reporter plasmid transfected.
Interference from Benidipine: Benidipine could potentially interfere with the luciferase enzyme or the detection reagents. To test for this, add benidipine directly to a reaction with purified luciferase enzyme and substrate to see if it has a direct inhibitory or enhancing effect.

Experimental Protocols

Protocol for Assessing Benidipine's Effect on Osteoblast Differentiation

a) Alkaline Phosphatase (ALP) Activity Assay

  • Cell Seeding: Seed osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate at a density of 2 x 10⁴ cells/well and culture for 24 hours.[6]

  • Induction of Differentiation: Replace the culture medium with an osteogenic induction medium (e.g., α-MEM with 10% FBS, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid).[6]

  • Benidipine Treatment: Add benidipine at various concentrations (e.g., 1 nM to 1 µM) to the induction medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Culture the cells for 7-14 days, changing the medium with fresh induction medium and benidipine every 2-3 days.

  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • ALP Assay: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. Incubate at 37°C and protect from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the ALP activity.

  • Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).

b) Mineralization Assay (Alizarin Red S Staining)

  • Cell Culture and Treatment: Follow steps 1-4 of the ALP activity assay protocol, but continue the culture for 21 days.

  • Fixation: After 21 days, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

  • Washing: Gently wash the cells with deionized water to remove excess stain.

  • Visualization and Quantification: Visualize the stained calcium deposits under a microscope. For quantification, the stain can be eluted with a solution of 10% acetic acid and the absorbance measured at 450 nm.

Protocol for Measuring Nitric Oxide (NO) Production (Griess Assay)
  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 24-well plate and grow to confluence.

  • Benidipine Treatment: Replace the culture medium with fresh medium containing various concentrations of benidipine (e.g., 0.3 µM to 10 µM) and a vehicle control.[4]

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant (conditioned medium).

  • Griess Reaction:

    • In a 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Protocol for Mineralocorticoid Receptor (MR) Antagonism Luciferase Reporter Assay
  • Cell Seeding: Seed a suitable host cell line (e.g., HEK293T or HeLa) in a 96-well white, clear-bottom plate.

  • Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for the human mineralocorticoid receptor.

    • A reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter (e.g., MMTV promoter).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

  • Incubation: Allow the cells to express the plasmids for 24-48 hours.

  • Treatment:

    • Prepare a solution of a known MR agonist (e.g., aldosterone) at a concentration that gives about 80% of the maximal response (EC₈₀).[13]

    • Add the agonist solution containing various concentrations of benidipine or a vehicle control to the cells.

  • Incubation: Incubate the cells with the treatments for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and add a passive lysis buffer.

  • Luciferase Assay:

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity sequentially in each well according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of the agonist-induced luciferase activity by benidipine.

    • Determine the IC₅₀ value of benidipine for MR antagonism.

Visualizations

experimental_workflow_osteoblast_differentiation cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis cluster_assays Assays seed_cells Seed Osteoblasts (e.g., MC3T3-E1) culture_24h Culture for 24h seed_cells->culture_24h add_media Add Osteogenic Media + Benidipine culture_24h->add_media incubate_7d Incubate 7-14 days add_media->incubate_7d incubate_21d Incubate 21 days add_media->incubate_21d alp_assay ALP Activity Assay incubate_7d->alp_assay mineralization_assay Mineralization Assay (Alizarin Red S) incubate_21d->mineralization_assay

Experimental workflow for assessing benidipine's effect on osteoblast differentiation.

signaling_pathway_no_production benidipine Benidipine endothelial_cell Endothelial Cell benidipine->endothelial_cell Enters/Acts on enos eNOS (endothelial Nitric Oxide Synthase) endothelial_cell->enos Stimulates no Nitric Oxide (NO) enos->no Produces l_arginine L-Arginine l_arginine->enos Substrate vasodilation Vasodilation no->vasodilation Leads to

Simplified signaling pathway of benidipine-induced nitric oxide production.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected Experimental Result cause1 Reagent/Media Issue start->cause1 cause2 Incorrect Concentration start->cause2 cause3 Cell Health/Variability start->cause3 cause4 Assay Interference start->cause4 solution1 Prepare Fresh Reagents/ Validate Media Components cause1->solution1 solution2 Perform Dose-Response/ Verify Stock Concentration cause2->solution2 solution3 Check Cell Viability/ Use Low Passage Cells cause3->solution3 solution4 Run Controls/ Test for Direct Interference cause4->solution4 end Valid Result solution1->end Re-run Experiment solution2->end Re-run Experiment solution3->end Re-run Experiment solution4->end Re-run Experiment

Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Benidipine Hydrochloride Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving benidipine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Issue: High Variability in Blood Pressure Readings

  • Question: We are observing significant inter-animal and intra-animal variability in blood pressure measurements. What are the potential causes and how can we mitigate them?

    Answer: High variability in blood pressure is a common challenge in rodent studies. Several factors can contribute to this:

    • Stress: Handling and restraint are significant stressors for rodents and can cause acute elevations in blood pressure.[1] To minimize this, a proper acclimation protocol is crucial. Some studies recommend a 4-week acclimation period to reduce sympathetic activity during experiments.[2] Consistent and gentle handling by the same personnel can also help reduce stress-induced variability.

    • Measurement Technique: The method of blood pressure measurement significantly impacts variability. While tail-cuff plethysmography is common, it is prone to stress-related artifacts.[3][4] Implantable radiotelemetry is considered the gold standard for continuous and direct blood pressure monitoring in conscious, unrestrained animals, as it eliminates the need for restraint and anesthesia.[5][6][7][8]

    • Thermoregulation: Rodents, particularly mice, have a high surface-area-to-volume ratio and are susceptible to temperature-related changes in blood pressure.[1] Maintaining the ambient temperature within the thermoneutral zone and monitoring tail temperature can improve consistency.[1][6]

    • Circadian Rhythm: Blood pressure in rodents follows a distinct circadian rhythm, with higher values during their active (dark) phase.[9][10][11][12][13] Dosing and measurement times should be consistent across all animals and study days to avoid introducing variability due to diurnal fluctuations.

Issue: Inconsistent Pharmacokinetic (PK) Profiles

  • Question: We are seeing large variations in the plasma concentrations of this compound between animals in the same dose group. What could be the reasons?

    Answer: Inconsistent PK profiles can stem from several factors related to the drug's formulation, administration, and the animals' physiology:

    • Poor Aqueous Solubility: this compound is poorly soluble in water, which can lead to incomplete and variable absorption after oral administration.[14][15][16] The formulation of the dosing vehicle is critical. Using techniques like nanosuspensions or self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and bioavailability.[14][15][16][17]

    • Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or aspiration, significantly affecting drug absorption. It is essential to use trained personnel and follow a standardized protocol that minimizes stress.[1][2][18][19][20]

    • Food Effects: The presence or absence of food in the gastrointestinal tract can influence the absorption of benidipine. It is advisable to standardize the fasting period before dosing to ensure consistent absorption across all animals.[21][22][23][24]

    • Genetic Variability: Different strains of rats, such as Wistar and Sprague-Dawley, exhibit variations in the expression and activity of cytochrome P450 enzymes, which are responsible for metabolizing benidipine.[4][25][26][27] Using a genetically homogenous population of animals can help reduce metabolic variability.

Issue: Dosing Solution Instability

  • Question: Our this compound dosing solution appears to precipitate over time. How can we prepare a stable formulation for our studies?

    Answer: this compound's poor aqueous solubility can lead to precipitation in simple aqueous vehicles. Here are some recommendations for preparing a stable dosing solution:

    • Co-solvents: A common approach is to use a mixture of co-solvents. One suggested vehicle for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] It is recommended to prepare this solution fresh daily.

    • pH Adjustment: The stability of benidipine can be pH-dependent. Studies on its degradation show it is susceptible to hydrolysis under acidic and alkaline conditions.[28] Preparing solutions in a neutral pH buffer may improve stability.

    • Protection from Light: While some studies suggest benidipine is relatively photostable, it is good practice to protect dosing solutions from light to prevent any potential photodegradation.[16][29]

Frequently Asked Questions (FAQs)

Formulation and Dosing

  • Q1: What is a suitable vehicle for oral administration of this compound in rats?

    • A1: Due to its poor water solubility, a mixed-solvent system is often necessary. A commonly used vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] For intraperitoneal injections, a suspension in 10% DMSO and 90% (20% SBE-β-CD in saline) can be used.[9]

  • Q2: How should this compound be stored to ensure its stability?

    • A2: this compound is sensitive to oxidation and hydrolysis.[28][29] It should be stored in a cool, dry place, protected from light. Dosing solutions should ideally be prepared fresh daily.

Animal Model and Husbandry

  • Q3: Which rat strain is most appropriate for studying the antihypertensive effects of this compound?

    • A3: The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized model for essential hypertension and is frequently used in studies with benidipine.[5][10][11][13][19][20][23][24][26][30][31][32][33] Wistar-Kyoto (WKY) rats are often used as the normotensive control for SHRs.

  • Q4: How does stress impact the results of antihypertensive studies?

    • A4: Stress can significantly elevate blood pressure and heart rate, potentially masking the true pharmacological effect of benidipine.[1][2][3][7][30] Implementing a thorough acclimatization period and using gentle, consistent handling techniques are critical for obtaining reliable data.

Experimental Design and Data Interpretation

  • Q5: At what time of day should this compound be administered to nocturnal animals like rats?

    • A5: To align with the animal's active period and potentially enhance the drug's effect on nocturnal hypertension, consider dosing in the late afternoon or early evening.[9][10][11][12][13][34][35] Consistency in dosing time is paramount to minimize variability.

  • Q6: Are there any known drug interactions to be aware of when using this compound in animal studies?

    • A6: Benidipine is metabolized by cytochrome P450 enzymes, primarily CYP3A.[4][25][26] Co-administration with potent inducers or inhibitors of these enzymes can alter the pharmacokinetic profile of benidipine. For example, some anesthetics are known to interact with CYP enzymes. It is important to consider the potential for such interactions with any co-administered substances.[14][36]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Animals

ParameterRat (Oral)Dog (Oral)Dog (Intravenous)
Dose Non-linear bioavailability with increasing doseNon-linear bioavailability with increasing dose-
Tmax ---
Metabolites Pyridine metabolite: 0-30% of total plasma concentrationPyridine metabolite: 0-23% of total plasma concentration-
Reference [18][18][18]

Table 2: Antihypertensive Effect of this compound in Anesthetized Dogs

Dose (i.v.)Maximum Hypotensive EffectDuration of ActionReference
3 µg/kgSimilar to 500 µg/kg amlodipineSimilar to 500 µg/kg amlodipine[22]
10 µg/kg-Similar to 1500 µg/kg amlodipine[22]

Experimental Protocols

Protocol 1: Oral Gavage in Rats with Minimal Stress

This protocol is adapted from standard operating procedures for oral gavage.[1][2][18][19][20]

  • Acclimation: Handle the rats daily for at least one week prior to the experiment to accustom them to the procedure.

  • Restraint: Gently but firmly restrain the rat, ensuring its head and body are in a straight line to prevent tracheal entry. For larger rats, a soft towel can be used to wrap the body.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of an appropriate size for the rat's weight (e.g., 16-18 gauge for adult rats).

  • Measurement: Measure the distance from the rat's snout to the last rib to estimate the length of the esophagus and mark this on the gavage needle to avoid stomach perforation.

  • Administration: Gently insert the moistened needle into the diastema (gap between incisors and molars) and pass it along the roof of the mouth. Allow the rat to swallow the needle. Do not apply force. Administer the solution slowly to prevent regurgitation and aspiration.

  • Post-Procedure Monitoring: Return the rat to its home cage and monitor for any signs of distress for at least 30 minutes.

Protocol 2: Preparation of this compound Dosing Solution

This protocol is based on a formulation used in in-vivo studies.[9]

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • For a 1 mL final dosing solution, take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogenous.

    • Add 450 µL of saline to bring the final volume to 1 mL and mix well.

    • Prepare this solution fresh on the day of dosing.

Visualizations

Signaling_Pathway Benidipine Benidipine Hydrochloride L_type L-type Ca2+ Channel Benidipine->L_type Inhibits T_type T-type Ca2+ Channel Benidipine->T_type Inhibits N_type N-type Ca2+ Channel Benidipine->N_type Inhibits eNOS eNOS Benidipine->eNOS Stimulates Ca_influx Ca2+ Influx (Vascular Smooth Muscle) L_type->Ca_influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction BP Blood Pressure Vasoconstriction->BP Increases NO Nitric Oxide Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation Vasodilation->BP Decreases

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start acclimation Acclimation (1-4 weeks) start->acclimation baseline_bp Baseline Blood Pressure Measurement (Telemetry) acclimation->baseline_bp randomization Animal Randomization baseline_bp->randomization dosing Benidipine HCl or Vehicle Administration (Oral Gavage) randomization->dosing bp_monitoring Continuous Blood Pressure Monitoring (Telemetry) dosing->bp_monitoring pk_sampling Pharmacokinetic Blood Sampling dosing->pk_sampling data_analysis Data Analysis bp_monitoring->data_analysis pk_sampling->data_analysis end End data_analysis->end

Caption: General experimental workflow for a benidipine study.

Logical_Relationships Variability High Data Variability Stress Animal Stress Stress->Variability Formulation Poor Formulation Formulation->Variability Technique Inconsistent Technique Technique->Variability Environment Environmental Factors Environment->Variability Acclimation Acclimation Protocol Acclimation->Stress Mitigates Reliable_Data Reliable Data Acclimation->Reliable_Data Vehicle Optimized Vehicle Vehicle->Formulation Improves Vehicle->Reliable_Data SOP Standardized SOPs SOP->Technique Standardizes SOP->Reliable_Data Control Controlled Environment Control->Environment Maintains Control->Reliable_Data

Caption: Factors influencing data variability in animal studies.

References

benidipine hydrochloride drug interactions with other research compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding drug interactions with benidipine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which this compound interacts with other research compounds?

A1: this compound primarily interacts with other compounds through two main mechanisms:

  • Metabolic Enzyme Inhibition: Benidipine is a substrate and an inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This can lead to increased plasma concentrations of co-administered compounds that are also metabolized by CYP3A4.

  • Transporter Protein Inhibition: Benidipine is an inhibitor of P-glycoprotein (P-gp), an efflux transporter.[4] By inhibiting P-gp, benidipine can increase the intracellular concentration and bioavailability of P-gp substrates.

Q2: I am co-administering benidipine with a known CYP3A4 substrate in my experiment. What potential effects should I anticipate?

A2: Co-administration of benidipine with a CYP3A4 substrate can lead to a competitive inhibition of the enzyme's activity.[1][3] This may result in decreased metabolism of the substrate, leading to its elevated plasma concentrations and potentially potentiating its biological effects or toxicity. It is crucial to monitor the concentration and effects of the CYP3A4 substrate closely.

Q3: My experimental compound is a P-glycoprotein (P-gp) substrate. How might benidipine affect its transport and activity?

A3: As a P-gp inhibitor, benidipine can block the efflux of your P-gp substrate from cells, leading to increased intracellular accumulation.[4] This can enhance the compound's efficacy or toxicity. You may observe a higher than expected biological activity of your compound in the presence of benidipine.

Q4: Are there any known interactions between benidipine and immunosuppressants?

A4: Yes, significant interactions have been observed with immunosuppressants like tacrolimus and cyclosporine, which are substrates for both CYP3A4 and P-gp. Co-administration with benidipine can lead to elevated blood concentrations of these immunosuppressants, necessitating careful monitoring and potential dose adjustments to avoid toxicity.[5][6][7][8][9]

Troubleshooting Guides

Problem 1: Unexpectedly high cytotoxicity or activity of a research compound when co-administered with benidipine.

  • Possible Cause: Your research compound is likely a substrate of CYP3A4 or P-gp, and its metabolism or efflux is being inhibited by benidipine.

  • Troubleshooting Steps:

    • Verify Metabolism and Transport Pathways: Confirm from literature or in-house assays whether your compound is a substrate for CYP3A4 or P-gp.

    • Dose-Response Curve Shift: Perform a dose-response curve of your compound with and without a fixed concentration of benidipine. A leftward shift in the curve would indicate potentiation of your compound's effect.

    • Metabolite Analysis: If your compound is a CYP3A4 substrate, analyze the formation of its metabolites in the presence and absence of benidipine. A decrease in metabolite formation would confirm CYP3A4 inhibition.

    • Intracellular Accumulation Assay: For potential P-gp substrates, measure the intracellular concentration of your compound in a cell line expressing P-gp (e.g., Caco-2) with and without benidipine. Increased intracellular levels in the presence of benidipine would suggest P-gp inhibition.

Problem 2: Inconsistent results in in vitro drug interaction studies with benidipine.

  • Possible Cause: Variability in experimental conditions, such as incubation times, protein concentrations, or solvent effects.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent use of validated protocols for CYP450 inhibition and P-gp transport assays. Refer to the detailed experimental protocols provided below.

    • Control for Solvent Effects: Benidipine is often dissolved in organic solvents like DMSO. Ensure the final concentration of the solvent is consistent across all experimental conditions and does not exceed levels that could affect enzyme or transporter activity (typically <0.5%).

    • Protein Concentration: The concentration of human liver microsomes or cells should be optimized and kept consistent to ensure reliable results.

    • Pre-incubation Time: For assessing time-dependent inhibition of CYP3A4, a pre-incubation of benidipine with the microsomes before adding the substrate is crucial.

Quantitative Data on Benidipine Interactions

Interacting CompoundSystemParameterValueReference
Simvastatin Human Liver MicrosomesKi (unbound)0.846 µM[1][2]
In vivo predictionAUC Ratio (+/- benidipine)1.01[1][2][3]
Azelnidipine Human Liver MicrosomesKi (unbound)0.0181 µM[1][2]
In vivo predictionAUC Ratio (+/- azelnidipine)1.72[1][2]
Daunorubicin LLC-GA5-COL150 cells (P-gp overexpressed)IC509.5 µM[4]
Tacrolimus Renal Transplant Patients (CYP3A5 non-expressers)C0/D ratio increase with amlodipineStatistically significant[5][10]
Cyclosporine Renal Transplant PatientsMedian Concentration Increase with LercanidipineFrom 325 ng/mL to 592.5 ng/mL[6][11]

Experimental Protocols

CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol is adapted from standard methodologies for assessing CYP450 inhibition.[2][12][13]

1. Materials:

  • This compound

  • Test compound (CYP3A4 substrate, e.g., testosterone or midazolam)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare stock solutions of benidipine and the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the potassium phosphate buffer.

  • Add varying concentrations of benidipine to the wells. Include a vehicle control (solvent only).

  • Add the human liver microsomes to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

  • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C with shaking.

  • Terminate the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation and determine the IC50 or Ki value for benidipine's inhibition of CYP3A4.

P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells

This protocol is based on standard bidirectional transport assays.[14][15][16]

1. Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well)

  • Test compound (P-gp substrate, e.g., digoxin or rhodamine 123)

  • This compound

  • Hank's Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Scintillation counter or fluorescence plate reader

2. Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the P-gp substrate and varying concentrations of benidipine (or vehicle control) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with shaking.

    • At specified time points, collect samples from the basolateral chamber and analyze for the concentration of the P-gp substrate.

  • Basolateral to Apical (B-A) Transport:

    • Add the P-gp substrate and varying concentrations of benidipine (or vehicle control) to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate at 37°C with shaking.

    • At specified time points, collect samples from the apical chamber and analyze for the concentration of the P-gp substrate.

  • Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B). A decrease in the efflux ratio in the presence of benidipine indicates P-gp inhibition.

Visualizations

CYP3A4_Inhibition cluster_metabolism CYP3A4-Mediated Metabolism cluster_inhibition Interaction with Benidipine Compound CYP3A4 Substrate (e.g., Simvastatin, Tacrolimus) CYP3A4 CYP3A4 Enzyme Compound->CYP3A4 Binds to Increased_Concentration Increased Substrate Concentration Compound->Increased_Concentration Leads to (when inhibited) Metabolite Metabolite Excretion Excretion Metabolite->Excretion Leads to CYP3A4->Metabolite Metabolizes to Inhibited_CYP3A4 Inhibited CYP3A4 Benidipine Benidipine Benidipine->CYP3A4 Competitively Inhibits

Caption: Competitive inhibition of CYP3A4 by benidipine.

Pgp_Inhibition cluster_cell Cell Membrane cluster_membrane Extracellular Extracellular Space Intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Compound_Extra P-gp Substrate Pgp->Compound_Extra Effluxes Inhibited_Pgp Inhibited P-gp Compound_Intra P-gp Substrate Compound_Extra->Compound_Intra Enters Cell Compound_Intra->Pgp Binds to Increased_Concentration Increased Intracellular Concentration Compound_Intra->Increased_Concentration Accumulates Benidipine Benidipine Benidipine->Pgp Inhibits

Caption: Inhibition of P-glycoprotein-mediated efflux by benidipine.

Caption: Workflow for CYP3A4 inhibition assay.

References

addressing benidipine hydrochloride-induced side effects in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benidipine hydrochloride in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris.[1][2] Its primary mechanism of action involves the inhibition of calcium ion influx through L-type, N-type, and T-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle cells.[3][4] This blockage leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2]

Q2: What are the most common side effects of this compound observed in animal models?

A2: Based on preclinical studies and the known pharmacological profile of dihydropyridine calcium channel blockers, the most common side effects observed in animal models such as rats and dogs include hypotension, reflex tachycardia, peripheral edema, and gingival overgrowth.[5][6][7][8]

Q3: Are there any species-specific differences in the side effect profile of this compound?

A3: While the core side effect profile is generally consistent across species, the incidence and severity can vary. For instance, the pharmacokinetic profile of this compound shows some quantitative differences between rats and dogs.[2][9] It is crucial to establish dose-response relationships for both efficacy and toxicity in the specific animal model being used.

Troubleshooting Guides

Issue 1: Managing this compound-Induced Hypotension

Q: My animal model (rat/dog) is experiencing a sudden and significant drop in blood pressure after this compound administration. What immediate steps should I take?

A: Severe hypotension is a potential acute side effect of this compound due to its vasodilatory properties. Immediate intervention is critical to stabilize the animal.

Experimental Protocol: Emergency Management of Acute Hypotension

  • Stop or Reduce Infusion: If this compound is being administered via continuous infusion, immediately stop or significantly reduce the rate of infusion.

  • Fluid Resuscitation: Administer a rapid intravenous (IV) bolus of isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution).

    • Rats: Administer 10-20 mL/kg over 15 minutes.[10]

    • Dogs: Administer 20-50 mL/kg as an initial bolus.[11]

  • Monitor Vital Signs: Continuously monitor mean arterial pressure (MAP), heart rate, and respiratory rate. The goal is to restore MAP to a safe level (typically >60-65 mmHg in anesthetized animals).[12]

  • Vasopressor Support (if necessary): If hypotension persists despite fluid resuscitation, the use of vasopressors may be required. This should be done cautiously and with continuous blood pressure monitoring.

    • Norepinephrine: Can be administered as a continuous rate infusion (CRI) to increase systemic vascular resistance.

    • Dopamine: May be used to provide inotropic and vasopressor support.[13]

  • Documentation: Record all interventions, including the volume and type of fluids administered, the dosage and duration of any vasopressors used, and the animal's response.

Quantitative Data: Hypotensive Effects of this compound

Animal ModelRoute of AdministrationDoseObserved Effect on Blood PressureCitation(s)
Anesthetized DogsIntravenous (i.v.)3 µg/kgSlight decrease in blood pressure[14]
Anesthetized DogsIntravenous (i.v.)10 µg/kgHypotensive action with a duration similar to 1500 µg/kg of amlodipine[5][6]
Anesthetized RatsIntravenous (i.v.)100 µg/kgSignificant decrease in mean blood pressure[15]
Anesthetized RatsIntravenous (i.v.)300 µg/kgSignificant decrease in mean blood pressure[15]
Hypertensive RatsOral (p.o.)3 mg/kg/dayMean arterial pressure of 183 ± 5 mmHg (compared to 193 ± 5 mmHg in control)[16][17]
Hypertensive RatsOral (p.o.)6 mg/kg/dayMean arterial pressure of 159 ± 4 mmHg (compared to 193 ± 5 mmHg in control)[16][17]
Hypertensive RatsOral (p.o.)1, 3, and 5 mg/kg/dayDose-dependent reduction in systolic blood pressure[18]

Workflow for Managing Hypotension

observe Observe Hypotension (MAP < 60-65 mmHg) stop_infusion Stop/Reduce Benidipine Infusion observe->stop_infusion fluid_bolus Administer IV Fluid Bolus stop_infusion->fluid_bolus monitor_vitals Monitor Vital Signs fluid_bolus->monitor_vitals vitals_stable Vitals Stabilized? monitor_vitals->vitals_stable vasopressors Consider Vasopressor Support (CRI) vitals_stable->vasopressors No continue_monitoring Continue Monitoring vitals_stable->continue_monitoring Yes vasopressors->monitor_vitals document Document All Interventions continue_monitoring->document

Caption: Workflow for the management of benidipine-induced hypotension.

Issue 2: Addressing Reflex Tachycardia

Q: Following administration of this compound, I've observed a marked increase in the heart rate of my conscious dog. How should this be managed?

A: Reflex tachycardia is a compensatory response to the vasodilation and subsequent drop in blood pressure caused by dihydropyridine calcium channel blockers. While often transient, severe or sustained tachycardia can be detrimental.

Experimental Protocol: Management of Reflex Tachycardia in Conscious Dogs

  • Confirm Hypotension is Managed: Ensure that any significant hypotension is being addressed, as this is the primary trigger for the reflex tachycardia.

  • Beta-Blockers: If tachycardia persists and is hemodynamically significant, the cautious administration of a beta-blocker can be considered.

    • Propranolol or Atenolol: These agents can help to control the heart rate. The dose should be carefully titrated to effect while monitoring blood pressure to avoid exacerbating hypotension.

  • Alternative Calcium Channel Blockers: In some cases, non-dihydropyridine calcium channel blockers like diltiazem may be used to control supraventricular tachycardias, but this should be done with extreme caution due to the potential for additive hypotensive effects.[16]

  • Monitor ECG: Continuously monitor the electrocardiogram (ECG) to assess heart rate and rhythm.

  • Dose Adjustment: In subsequent experiments, consider a lower starting dose of this compound or a slower rate of administration to mitigate the baroreceptor reflex.

Quantitative Data: Effects on Heart Rate

Animal ModelRoute of AdministrationDoseObserved Effect on Heart RateCitation(s)
Anesthetized DogsIntravenous (i.v.)3 µg/kgNo significant change[14]
Conscious DogsContinuous i.v. infusionAngiotensin II-induced hypertension modelHeart rate remained unchanged with combined angiotensin II and isoprenaline[19]

Signaling Pathway: Baroreceptor Reflex

cluster_main Benidipine Administration cluster_reflex Baroreceptor Reflex Arc benidipine Benidipine HCl vasodilation Vasodilation benidipine->vasodilation bp_drop Decreased Blood Pressure vasodilation->bp_drop baroreceptors Baroreceptors (Aortic Arch, Carotid Sinus) bp_drop->baroreceptors afferent Decreased Afferent Firing (Vagus & Glossopharyngeal Nerves) baroreceptors->afferent medulla Medulla Oblongata (Nucleus Tractus Solitarius) afferent->medulla efferent Increased Sympathetic Outflow Decreased Parasympathetic Outflow medulla->efferent heart Heart (SA Node) efferent->heart tachycardia Increased Heart Rate (Reflex Tachycardia) heart->tachycardia

Caption: The baroreceptor reflex pathway leading to reflex tachycardia.

Issue 3: Peripheral Edema

Q: My rats are developing paw edema after several days of this compound treatment. What is the mechanism and how can I manage this?

A: Peripheral edema is a known side effect of dihydropyridine calcium channel blockers. It is thought to be caused by a preferential dilation of precapillary arterioles over postcapillary venules, leading to increased intracapillary pressure and fluid extravasation.[3][18]

Experimental Protocol: Assessment and Management of Peripheral Edema

  • Quantification of Edema:

    • Plethysmometry: Use a plethysmometer to measure paw volume before and at regular intervals during treatment.[20]

    • Calipers: Measure paw thickness with digital calipers.

  • Management Strategies:

    • Dose Reduction: If the edema is severe and impacting animal welfare, consider reducing the dose of this compound.

    • Combination Therapy: Co-administration with an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB) has been shown to mitigate dihydropyridine-induced edema in clinical settings, likely by promoting venodilation.[7][18] This approach could be explored in animal models.

    • Diuretics: Note that diuretics are often not effective for this type of edema as it is not primarily caused by fluid retention.[18]

Signaling Pathway: Dihydropyridine-Induced Peripheral Edema

benidipine Benidipine HCl precapillary Precapillary Arteriole benidipine->precapillary postcapillary Postcapillary Venule benidipine->postcapillary vasodilation Marked Vasodilation precapillary->vasodilation less_vasodilation Less Vasodilation postcapillary->less_vasodilation pressure Increased Intracapillary Hydrostatic Pressure vasodilation->pressure less_vasodilation->pressure extravasation Fluid Extravasation into Interstitium pressure->extravasation edema Peripheral Edema extravasation->edema

Caption: Mechanism of dihydropyridine-induced peripheral edema.

Issue 4: Gingival Overgrowth

Q: I am conducting a long-term study with this compound in rats and have noticed gingival enlargement. What is the protocol for managing this?

A: Drug-induced gingival overgrowth is a known side effect of some calcium channel blockers, particularly in rats.[8] It is characterized by an increase in the connective tissue matrix of the gingiva.

Experimental Protocol: Induction and Management of Gingival Overgrowth in Rats

  • Induction Model (if intended):

    • Administer the calcium channel blocker (e.g., nifedipine at 30-50 mg/kg/day by gastric gavage for several weeks) to induce gingival overgrowth for study purposes.[15][19]

  • Monitoring and Assessment:

    • Visually inspect the gingiva regularly.

    • Take dental impressions to create stone models for quantitative assessment of gingival dimensions.[19]

    • At the end of the study, histological analysis can be performed to assess the extent of fibrosis.[21]

  • Management in an Experimental Setting:

    • Oral Hygiene: While challenging in rodents, maintaining good oral hygiene can help reduce the inflammatory component that exacerbates the overgrowth. This can involve providing a diet that is less likely to adhere to the teeth.

    • Non-Surgical Debridement: In a clinical setting, professional cleaning is a key management strategy.[20] In an experimental setting, this is generally not feasible.

    • Dose Adjustment: If the overgrowth becomes severe and affects the animal's ability to eat, a reduction in the this compound dose may be necessary.

    • Study Design Consideration: For long-term studies, be aware of this potential side effect and consider it in the experimental design and endpoints. The severity can be dose- and time-dependent.[8]

Logical Relationship: Factors Influencing Gingival Overgrowth

ccb Calcium Channel Blocker (e.g., Benidipine) fibroblast Gingival Fibroblast Alteration ccb->fibroblast collagen Increased Collagen Production fibroblast->collagen overgrowth Gingival Overgrowth collagen->overgrowth inflammation Gingival Inflammation (Plaque) inflammation->overgrowth dose Drug Dose dose->overgrowth duration Duration of Administration duration->overgrowth genetics Genetic Predisposition genetics->overgrowth

Caption: Factors contributing to drug-induced gingival overgrowth.

Additional Signaling Pathway

Benidipine and Endothelial Nitric Oxide Synthase (eNOS) Pathway

Benidipine has been shown to stimulate the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[1][21] This contributes to its vasodilatory and potential vasoprotective effects.

benidipine Benidipine HCl enos eNOS Activation benidipine->enos no Nitric Oxide (NO) enos->no L-Arginine arginine L-Arginine gc Guanylate Cyclase Activation no->gc cgmp cGMP gc->cgmp GTP gtp GTP relaxation Smooth Muscle Relaxation cgmp->relaxation

Caption: Benidipine's effect on the eNOS signaling pathway.

References

Technical Support Center: Benidipine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of benidipine hydrochloride. Our aim is to help you improve the purity of your final compound by addressing common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a persistent impurity peak around RT 15.89 min in the HPLC analysis. What is this impurity and how can I minimize it?

A1: This impurity is likely the oxidation product of benidipine, 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, also known as Ben-ox.[1] While it is rarely found in high concentrations in the crude product, it can form during the synthesis and upon storage.[1]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction and work-up steps are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Storage: Store the crude and purified this compound protected from light and in a cool, dry place.[1] this compound solid is generally stable against heat and moisture, but light exposure can promote oxidation.[1]

  • Purification: Recrystallization is effective in removing this impurity. Please refer to the detailed recrystallization protocol below.

Q2: I am observing a significant amount of the β-isomer in my crude product. How can I separate it from the desired α-benidipine hydrochloride?

A2: The β-isomer of this compound is a common process-related impurity.[1] Separation can be achieved through controlled crystallization.

Troubleshooting Steps:

  • Fractional Crystallization: The α-isomer is typically less soluble than the β-isomer in certain solvent systems. During your recrystallization process, the initial crystals formed will be enriched in the α-isomer.

  • Isolation from Mother Liquor: The β-isomer can be isolated from the mother liquor of the primary crystallization. By concentrating the filtrate from the α-benidipine hydrochloride crystallization, the β-isomer can be induced to crystallize.[2]

Q3: My reaction is not going to completion, and I have a significant amount of unreacted 1-benzylpiperidin-3-ol (Ben-2). How can I address this?

A3: Residual 1-benzylpiperidin-3-ol (Ben-2) is a potential process-related impurity that needs to be controlled.[3][4]

Troubleshooting Steps:

  • Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of the acylating agent may be required to drive the reaction to completion.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature as per your established protocol.

  • Purification: Ben-2 is highly polar and can be removed during the aqueous work-up and subsequent recrystallization steps.[2] A specific HPLC method is often required to accurately quantify this impurity due to its polarity.[2]

Data Presentation

Table 1: Common Process-Related Impurities in this compound Synthesis

Impurity NameCommon AbbreviationTypical Retention Time (min)Notes
3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylateBen-ox~15.89Oxidation impurity.[1]
β-isomer of this compoundβ-isomerVariesDiastereomeric impurity.[1]
1-benzylpiperidin-3-olBen-2Varies (requires specific HPLC method)Starting material, polar impurity.[1]
bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylateBen-bisVariesFormed from reaction with di-acid intermediate.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline for the purification of crude this compound. The optimal solvent ratios may need to be determined empirically based on the impurity profile of your crude material.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent mixture, such as ethanol and acetone, with gentle heating.[1][2] Other reported solvents include methanol, isopropanol, and dichloromethane, sometimes with the addition of water.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For enhanced crystallization, the solution can be further cooled to 0-5 °C or even lower (e.g., -20°C).[5] The use of ultrasonication during crystallization has been reported to improve purity and yield.[5]

  • Isolation: Collect the crystals by filtration, for instance, under reduced pressure.[5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to obtain pharmaceutical-grade α-benidipine hydrochloride.[1]

Protocol 2: HPLC Method for Purity Analysis

This is a general HPLC method for the analysis of this compound and its related substances, based on published methods.[1][2]

  • Instrumentation: HPLC system with a UV detector.[1]

  • Column: C18, 100 mm x 4.6 mm, 3 µm particle size (e.g., Hypersil BDS).[1]

  • Mobile Phase: A mixture of phosphate buffer, methanol, and tetrahydrofuran (THF) in a ratio of approximately 65:27:8. The pH of the buffer is adjusted to 3.0.[1]

  • Flow Rate: Adjust the flow rate so that the retention time of benidipine is approximately 20 minutes (e.g., 0.75 mL/min).[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 237 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the this compound sample in a methanol/water (50/50) mixture to a concentration of 0.2 mg/mL.[2]

Visualizations

G cluster_synthesis Synthesis & Crude Isolation cluster_analysis Analysis & Final Product A Crude Benidipine HCl (Contains Impurities) B Dissolve in Ethanol/Acetone A->B C Hot Filtration (Optional) B->C D Cool to Crystallize (0-5°C) C->D E Filter Crystals D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Benidipine HCl G->H I HPLC Purity Check H->I QC

Caption: Purification workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic A High Impurity Detected in HPLC Is the impurity Ben-ox (Oxidation)? B Yes A->B C No A->C D Implement Corrective Actions: - Use Inert Atmosphere - Protect from Light - Optimize Recrystallization B->D E Is the impurity the β-isomer? C->E F Yes E->F G Is it unreacted Ben-2? E->G H Implement Corrective Actions: - Controlled/Fractional Crystallization - Isolate from Mother Liquor F->H I Implement Corrective Actions: - Check Stoichiometry - Verify Reaction Time/Temp - Ensure Efficient Work-up G->I

References

refining benidipine hydrochloride delivery methods for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benidipine hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Solution Preparation

Q1: What are the recommended solvents for dissolving this compound for in vitro experiments?

A1: this compound is poorly soluble in aqueous solutions. For in vitro studies, it is common practice to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a frequently used solvent, with a solubility of at least 20 mg/mL.[1] Ethanol and dimethylformamide (DMF) are also viable options, with solubilities of approximately 10 mg/mL and 30 mg/mL, respectively.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution in aqueous cell culture media. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue due to the poor water solubility of this compound. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity and precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.

  • Vortexing/Mixing: Vortex or gently mix the solution immediately after adding the this compound stock to the aqueous medium to ensure rapid and uniform dispersion.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.

  • Use of Surfactants: For certain applications, a small amount of a biocompatible surfactant, like Tween 80, can be used to improve solubility, but this should be tested for its effects on your specific experimental model.

Q3: How should I prepare this compound for oral administration (gavage) in rodents?

A3: Due to its low water solubility, this compound is typically administered as a suspension for oral gavage. A common vehicle is an aqueous solution of carboxymethylcellulose (CMC). A general protocol is to suspend the powdered this compound in a 0.5% to 1% CMC-Na (sodium carboxymethylcellulose) solution in distilled water or saline. To aid in the suspension, a small amount of a surfactant like Tween 80 (e.g., 0.2%) can be included. The mixture should be vortexed or homogenized to ensure a uniform suspension before administration.

Q4: What is a suitable vehicle for intravenous (IV) administration of this compound in animal models?

A4: For intravenous administration, a clear, sterile solution is required. A common approach for poorly soluble drugs like this compound is to use a co-solvent system. One such formulation involves dissolving the drug in a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween 80, and saline. For example, a stock solution in DMSO can be diluted in a vehicle containing PEG300, Tween-80, and saline.[2] It is crucial to ensure the final solution is free of precipitates before injection. All intravenous formulations should be prepared under sterile conditions and filtered through a 0.22 µm syringe filter.

2. Stability and Storage

Q5: How stable is this compound in solid form and in solution?

A5: In its solid, crystalline form, this compound is quite stable against heat and moisture and moderately stable when exposed to light.[3][4] However, in solution, its stability can be affected by pH and the presence of oxidizing agents. It is susceptible to oxidation, particularly under acidic and neutral hydrolysis conditions.[5]

Q6: What are the recommended storage conditions for this compound powder and stock solutions?

A6:

  • Powder: Store the solid this compound in a tightly sealed container, protected from light, and in a freezer at -20°C for long-term storage.

  • Stock Solutions: Aliquot stock solutions (e.g., in DMSO) into small, single-use vials to avoid repeated freeze-thaw cycles. These should be stored at -20°C or -80°C and protected from light.

3. Experimental Design

Q7: What are typical working concentrations of this compound for in vitro studies?

A7: The effective concentration of this compound in vitro is dependent on the cell type and the specific assay. Based on published studies, a common concentration range is between 0.3 µM and 10 µM for examining effects on endothelial cells and macrophages.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q8: What are typical dosages for in vivo studies in rodents?

A8: Dosages for in vivo studies vary depending on the animal model, the route of administration, and the intended therapeutic effect.

  • Oral Administration (Rats): Doses ranging from 1 to 10 mg/kg/day have been used in studies investigating its effects on renal function and cerebral ischemia.[6]

  • Intravenous Administration (Rats): Doses in the range of 100 to 300 µg/kg have been used to study effects on regional blood flow.[7]

  • Oral Administration (Mice): A dose of 1.0 mg per gram of food has been used in studies on obesity.[8]

As with in vitro studies, it is crucial to perform dose-ranging studies to determine the optimal dosage for your specific animal model and experimental goals.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventApproximate SolubilityReference
DMSO≥ 20 mg/mL[1]
Dimethylformamide (DMF)~ 30 mg/mL
Ethanol~ 10 mg/mL
Methanol/Water (50/50)Sufficient for preparing 1.0 mg/mL solutions[4]
DichloromethanePoorly soluble, but enhanced with Eudragit E-100
Ethanol-DichloromethaneEnhanced solubility compared to either solvent alone

Table 2: In Vivo Dosages of this compound in Rodent Models

Animal ModelRoute of AdministrationDosageInvestigated EffectReference
RatsOral Gavage1, 3, 5 mg/kg/dayPrevention of end-stage renal failure
RatsIntravenous100, 300 µg/kgRegional blood flow in adipose tissue[7]
RatsOral Gavage10 µg/kg/dayNeuroprotection in cerebral ischemia[6]
MiceIncorporated in Diet1.0 mg/g of foodAnti-obesity action[8]
Spontaneously Hypertensive RatsIntravenous3-30 µg/kgVasodilation[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mg/mL).

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

    • When preparing working solutions, thaw an aliquot and perform serial dilutions in pre-warmed sterile cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below cytotoxic levels (typically ≤ 0.1%).

Protocol 2: Preparation of this compound Suspension for Oral Gavage in Rodents

  • Materials:

    • This compound powder

    • Sodium carboxymethylcellulose (CMC-Na)

    • Tween 80 (optional)

    • Sterile distilled water or saline

    • Mortar and pestle or homogenizer

  • Procedure:

    • Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile distilled water or saline while stirring continuously. Allow the solution to stir for several hours until the CMC-Na is fully hydrated and a viscous solution is formed.

    • Weigh the required amount of this compound for the desired dosage and number of animals.

    • Triturate the this compound powder in a mortar and pestle to a fine consistency.

    • Gradually add a small volume of the 0.5% CMC-Na solution to the powder and triturate to form a smooth paste.

    • Slowly add the remaining volume of the 0.5% CMC-Na solution while continuously mixing.

    • If using, add Tween 80 to a final concentration of 0.2% (v/v) and mix thoroughly.

    • Transfer the suspension to a suitable container. Homogenize the suspension if necessary to ensure uniformity.

    • Store the suspension at 4°C and protected from light. Shake well before each use to ensure a uniform dose is administered.

Visualizations

Benidipine_Signaling_Pathway Benidipine This compound L_Ca_Channel L-type Ca2+ Channel Benidipine->L_Ca_Channel Inhibits N_Ca_Channel N-type Ca2+ Channel Benidipine->N_Ca_Channel Inhibits T_Ca_Channel T-type Ca2+ Channel Benidipine->T_Ca_Channel Inhibits eNOS eNOS Activation ↑ Benidipine->eNOS Stimulates Ca_Influx Ca2+ Influx ↓ L_Ca_Channel->Ca_Influx N_Ca_Channel->Ca_Influx T_Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Blood_Pressure Blood Pressure ↓ Vasodilation->Blood_Pressure NO_Production Nitric Oxide (NO) ↑ eNOS->NO_Production NO_Production->Vasodilation Contributes to Endothelial_Protection Endothelial Protection NO_Production->Endothelial_Protection

Caption: this compound signaling pathway.

In_Vitro_Workflow Start Start Prepare_Stock Prepare Benidipine HCl Stock Solution (in DMSO) Start->Prepare_Stock Treatment Treat Cells with Benidipine HCl Prepare_Stock->Treatment Cell_Culture Culture Cells (e.g., Endothelial Cells, Macrophages) Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Assay (e.g., Viability, NO production, Gene Expression) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro experiments.

In_Vivo_Workflow Start Start Prepare_Formulation Prepare Benidipine HCl Formulation (Suspension or Solution) Start->Prepare_Formulation Administration Administer Benidipine HCl (e.g., Oral Gavage, IV) Prepare_Formulation->Administration Animal_Acclimation Acclimate Animals (e.g., Rats, Mice) Animal_Acclimation->Administration Monitoring Monitor Animals and Collect Data Administration->Monitoring Endpoint Endpoint Measurement (e.g., Blood Pressure, Tissue Analysis) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo experiments.

References

Validation & Comparative

A Comparative Guide for Researchers: Benidipine Hydrochloride vs. Amlodipine in Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of benidipine hydrochloride and amlodipine, two prominent calcium channel blockers (CCBs) utilized in the management of hypertension. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their efficacy, safety, and mechanistic differences, offering a valuable resource for informed decision-making in cardiovascular research.

Executive Summary

While both benidipine and amlodipine are effective antihypertensive agents, a growing body of research indicates notable differences in their pharmacological profiles. Benidipine, a third-generation dihydropyridine CCB, exhibits a unique mechanism of action by blocking L-type, T-type, and N-type calcium channels. This contrasts with amlodipine, a second-generation agent that primarily targets L-type calcium channels.[1][2] This multi-channel blockade by benidipine is thought to confer additional clinical benefits, particularly in terms of renal protection and a lower incidence of common side effects like ankle edema.[3][4]

Mechanism of Action: A Tale of Two Blockades

Amlodipine's antihypertensive effect is primarily achieved through the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle.[5] This blockade prevents calcium influx, leading to vasodilation and a subsequent reduction in blood pressure.

Benidipine, in addition to blocking L-type channels, also inhibits T-type and N-type calcium channels.[6][7] The blockade of T-type calcium channels in the renal arterioles is believed to contribute to its superior renal-protective effects by dilating both afferent and efferent arterioles, thereby reducing intraglomerular pressure.[3][4] N-type calcium channel inhibition may play a role in modulating sympathetic nervous activity.

cluster_Amlodipine Amlodipine cluster_Benidipine This compound Amlodipine Amlodipine L_type_A L-type Ca²⁺ Channel (Vascular Smooth Muscle) Amlodipine->L_type_A Inhibits Vasodilation_A Vasodilation L_type_A->Vasodilation_A Leads to BP_Reduction_A Blood Pressure Reduction Vasodilation_A->BP_Reduction_A Benidipine Benidipine L_type_B L-type Ca²⁺ Channel (Vascular Smooth Muscle) Benidipine->L_type_B Inhibits T_type_B T-type Ca²⁺ Channel (Renal Arterioles) Benidipine->T_type_B Inhibits N_type_B N-type Ca²⁺ Channel (Nerve Terminals) Benidipine->N_type_B Inhibits Vasodilation_B Vasodilation L_type_B->Vasodilation_B Leads to Renal_Protection Renal Protection T_type_B->Renal_Protection Sympathetic_Modulation Sympathetic Modulation N_type_B->Sympathetic_Modulation BP_Reduction_B Blood Pressure Reduction Vasodilation_B->BP_Reduction_B

Figure 1: Mechanisms of Action

Comparative Efficacy in Hypertension

Clinical studies have demonstrated that both benidipine and amlodipine are effective in lowering blood pressure in patients with essential hypertension.[1][2] However, some studies suggest that benidipine may offer a more significant reduction in systolic blood pressure.[4]

Table 1: Comparative Efficacy on Blood Pressure Reduction

StudyDrug & DosageDurationBaseline SBP (mmHg)End-of-Study SBP (mmHg)Baseline DBP (mmHg)End-of-Study DBP (mmHg)
Sowjanya et al. (2023)[2]Amlodipine 2.5 mg/day12 weeks151.7132.5897.1482.4
Benidipine 4 mg/day12 weeks153.9128.4498.9682.2
Babu et al. (2024)[1]Amlodipine 2.5 mg/day12 weeks----
Benidipine 4 mg/day12 weeks152.6 (mean)124.2 (at 12 months)95.7 (mean)79.3 (at 12 months)
Observational Study (2015)[7]Amlodipine 5 mg/day3 months142 ± 16138 ± 1581 ± 979 ± 7
Benidipine 4 mg/day3 months148 ± 16134 ± 14--

Note: SBP = Systolic Blood Pressure, DBP = Diastolic Blood Pressure. Data presented as mean or mean ± standard deviation.

Safety and Tolerability Profile

A key differentiator between the two drugs is their side effect profile, particularly the incidence of ankle edema. Studies consistently report a significantly lower incidence of ankle edema with benidipine compared to amlodipine.[2][4] This is attributed to benidipine's ability to dilate both arterioles and venules, which helps to mitigate the increase in intracapillary pressure that leads to edema. Amlodipine's vasodilatory effect is more pronounced on the arterial side.

Table 2: Comparative Incidence of Adverse Events

StudyDrugAnkle Edema IncidenceOther Reported Side Effects (Incidence)
Sowjanya et al. (2023)[2]Amlodipine35.82%-
Benidipine10.44%-
Babu et al. (2024)[1]Amlodipine28.57%Headache (5.35%), Nausea/Vomiting (3.58%), Giddiness (3.58%), Palpitations (1.78%)
Benidipine--
Observational Study (2015)[7]AmlodipineNot specifiedPulse rate tended to be higher
BenidipineNot specifiedDecrease in pulse-rate

Renal-Protective Effects: A Significant Advantage for Benidipine

A compelling body of evidence points towards the superior renal-protective effects of benidipine.[3][8] This is largely attributed to its T-type calcium channel blocking activity, which, as mentioned, results in the dilation of both afferent and efferent glomerular arterioles, leading to a reduction in glomerular pressure and consequently, a decrease in proteinuria.[4] A systematic review and meta-analysis concluded that benidipine was statistically better than amlodipine in terms of estimated glomerular filtration rate (eGFR) and urinary albumin/creatinine ratio.[9]

Table 3: Comparative Effects on Renal Parameters

StudyDrugChange in Urinary Protein/AlbuminChange in eGFR (mL/min/1.73 m²)
Observational Study (2015)[7]AmlodipineNo significant change-
BenidipineSignificant decrease in urinary protein excretion-
ABC Study (2007)[10]Amlodipine to Benidipine ChangeoverUrinary protein excretion reduced from 0.35 to 0.22 g/g creatinine-
Meta-Analysis (2020)[9]Amlodipine--
BenidipineStatistically significant reduction in urinary albumin/creatinine ratioStatistically better improvement

Experimental Protocols

The following provides a generalized experimental workflow for a comparative clinical trial based on the methodologies of the cited studies.

G start Patient Recruitment (Essential Hypertension) screening Inclusion/Exclusion Criteria Screening start->screening randomization Randomization screening->randomization baseline Baseline Data Collection (BP, HR, Renal Function, etc.) screening->baseline group_a Group A: Amlodipine (e.g., 2.5-5 mg/day) randomization->group_a group_b Group B: Benidipine (e.g., 4 mg/day) randomization->group_b treatment Treatment Period (e.g., 12 weeks) baseline->treatment followup Follow-up Assessments (e.g., Weeks 6 & 12) treatment->followup data_analysis Data Analysis (Efficacy and Safety Endpoints) followup->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: Generalized Clinical Trial Workflow

1. Study Design: A prospective, randomized, open-label, comparative study is a common design.[2][7]

2. Patient Population:

  • Inclusion Criteria: Adult patients (e.g., 21-65 years) diagnosed with uncomplicated essential hypertension (e.g., blood pressure ≥140/90 mmHg).[1][2]

  • Exclusion Criteria: Secondary hypertension, pregnancy, lactation, contraindications to CCBs, and other specific comorbidities as per the study protocol.[2]

3. Intervention:

  • Group A (Amlodipine): Oral administration of amlodipine (e.g., 2.5 mg or 5 mg) once daily.[2][7]

  • Group B (Benidipine): Oral administration of this compound (e.g., 4 mg) once daily.[2][7]

4. Data Collection:

  • Baseline: Collection of demographic data, clinical history, and baseline measurements of systolic and diastolic blood pressure, heart rate, serum creatinine, and urinary albumin/protein.[1][2]

  • Follow-up: Regular follow-up visits (e.g., at 6 and 12 weeks) to record blood pressure, heart rate, and any adverse events. Laboratory parameters are reassessed at the end of the study.[1][2]

5. Outcome Measures:

  • Primary Endpoints: Change in mean systolic and diastolic blood pressure from baseline.

  • Secondary Endpoints: Incidence of adverse events (especially ankle edema), change in heart rate, and changes in renal function parameters (serum creatinine, urinary protein/albumin excretion).

6. Statistical Analysis: Appropriate statistical tests (e.g., t-tests, chi-square tests) are used to compare the outcomes between the two groups, with a p-value of <0.05 typically considered statistically significant.

Conclusion for the Research Community

The available evidence suggests that while both this compound and amlodipine are effective for the management of hypertension, benidipine may offer a superior profile in certain aspects. Its multi-channel blockade appears to translate into tangible clinical advantages, including a lower risk of ankle edema and enhanced renal protection. These characteristics make benidipine a particularly interesting candidate for further research, especially in hypertensive patient populations with or at risk of chronic kidney disease. Future long-term, large-scale studies are warranted to further elucidate the comparative benefits of these two calcium channel blockers and to explore their effects on cardiovascular outcomes.

References

A Comparative Guide to Benidipine Hydrochloride Versus Other Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydropyridine (DHP) calcium channel blockers (CCBs) are a cornerstone in the management of hypertension and angina pectoris.[1][2][3] Their primary mechanism involves the blockade of L-type (long-lasting) voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][4][5] Within this class, benidipine hydrochloride distinguishes itself through a unique pharmacological profile that extends beyond simple L-type channel blockade, offering potential advantages in specific patient populations. This guide provides an objective comparison of benidipine with other prominent DHPs like amlodipine, nifedipine, and lercanidipine, supported by experimental data and methodological insights for a scientific audience.

Mechanism of Action: A Broader Spectrum of Blockade

Most DHP calcium channel blockers, including amlodipine and nifedipine, exhibit high selectivity for L-type calcium channels located on vascular smooth muscle.[5][6] This action effectively reduces systemic vascular resistance and arterial pressure.[3]

Benidipine, however, is a third-generation DHP that uniquely acts as a "triple" calcium channel blocker, inhibiting L-, T-, and N-type channels.[7][8][9][10]

  • L-type Channel Blockade: Like other DHPs, this is the primary mechanism for its antihypertensive effect via vasodilation.[1]

  • T-type Channel Blockade: T-type calcium channels are present in the sinoatrial node and atrioventricular node, as well as renal efferent arterioles.[1][10] Blockade of these channels contributes to benidipine's renal protective effects by dilating both afferent and efferent arterioles, thereby reducing intraglomerular pressure.[10][11] This action may also help in mitigating reflex tachycardia.

  • N-type Channel Blockade: N-type channels are primarily located in neuronal tissues and are involved in the release of neurotransmitters like norepinephrine. By inhibiting these channels, benidipine can suppress excessive sympathetic nervous activity, which offers cardioprotective benefits and a more stable heart rate control.[8][12]

Furthermore, benidipine has been found to act as an antagonist of the mineralocorticoid receptor, which may contribute to its organ-protective effects beyond calcium channel blockade.[9]

G cluster_0 General Dihydropyridine CCBs (e.g., Amlodipine, Nifedipine) cluster_1 This compound L_type L-type Ca²⁺ Channel (Vascular Smooth Muscle) Vasodilation Vasodilation L_type->Vasodilation Blockade BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Ben_L L-type Ca²⁺ Channel (Vascular Smooth Muscle) Ben_L->Vasodilation Ben_T T-type Ca²⁺ Channel (Renal Arterioles) Efferent_Dilation Efferent Arteriole Vasodilation Ben_T->Efferent_Dilation Blockade Ben_N N-type Ca²⁺ Channel (Neuronal Terminals) SNS_Inhibit ↓ Sympathetic Activity Ben_N->SNS_Inhibit Blockade MR Mineralocorticoid Receptor Organ_Protect Organ Protection MR->Organ_Protect Antagonism Renal_Protection Renal Protection Efferent_Dilation->Renal_Protection Cardioprotection Cardioprotection SNS_Inhibit->Cardioprotection Organ_Protect->Renal_Protection Organ_Protect->Cardioprotection

Caption: Dihydropyridine CCB Signaling Pathways

Comparative Performance Data

Pharmacokinetic Profile

Benidipine is characterized by rapid absorption and a long duration of action, allowing for once-daily dosing.[8][13] Its high lipophilicity contributes to a strong affinity for cell membranes, which may explain its sustained effects.[1]

Table 1: Pharmacokinetic Profile of Selected Dihydropyridine CCBs

Parameter Benidipine Amlodipine Nifedipine (CR) Lercanidipine
Time to Max. Conc. (Tmax) ~2 hours[13] 6-12 hours 6-12 hours 1.5-3 hours
Half-life (t1/2) Long-acting, sustained effect[8] 30-50 hours 6-11 hours 8-10 hours
Metabolism Extensively by CYP3A4[13] Extensively by CYP3A4 Extensively by CYP3A4 Extensively by CYP3A4
Dosing Frequency Once daily[7] Once daily Once daily Once or twice daily

Note: Values are approximate and can vary based on formulation and patient characteristics.

Clinical Efficacy and Safety

Clinical trials have demonstrated that benidipine is comparable to other DHPs in its primary function of lowering blood pressure. However, key differences emerge in its side effect profile and its effects on other physiological parameters.

Table 2: Comparative Antihypertensive Efficacy (Changes from Baseline)

Study / Comparison Drug & Dosage Mean Systolic BP Reduction (mmHg) Mean Diastolic BP Reduction (mmHg)
Dange SV, et al.[6] Benidipine (4mg/d) -14.0 -2.0 (from 81 to 79)
Amlodipine (5mg/d) -4.0 (from 142 to 138) -2.0 (from 81 to 79)
Sowjanya et al. Benidipine (4mg/d) -25.46 -16.76
Amlodipine (2.5mg/d) -19.12 -14.74
Wu VC, et al.[14] Benidipine (4mg/d) -14.07 -5.81
Lercanidipine (10mg/d) -11.55 -5.56

Note: Efficacy is dose-dependent. The studies cited used different dosages and patient populations, affecting direct comparability.

Table 3: Comparison of Renal Protective Effects

Parameter Benidipine vs. Amlodipine Finding Citation
Proteinuria / Albuminuria Benidipine showed a significant reduction in urinary protein excretion compared to amlodipine. Benidipine may offer superior anti-proteinuric effects. [6]
eGFR A meta-analysis found benidipine was statistically better than amlodipine in terms of estimated Glomerular Filtration Rate (eGFR). Benidipine demonstrates a favorable effect on preserving renal function. [15]

| Urinary Albumin/Creatinine Ratio | The same meta-analysis showed a significant reduction in UACR with benidipine compared to amlodipine. | Confirms benidipine's potent renal-protective properties. |[15] |

Table 4: Incidence of Common Adverse Events

Adverse Event Benidipine Amlodipine Nifedipine Lercanidipine
Ankle Edema Lower incidence compared to amlodipine.[10] Higher incidence reported in several studies.[16] Common Lower incidence
Reflex Tachycardia Less likely due to N- and T-type channel blockade. Can occur, especially at initiation.[3] More prominent with short-acting formulations. Less common
Headache / Flushing Can occur, consistent with class.[16] Common side effect.[16] Common side effect. Can occur.

Note: Incidence rates vary significantly across studies and are dose-dependent.

Experimental Protocols

The data presented are derived from randomized controlled clinical trials. While protocols vary, a representative methodology for comparing two antihypertensive agents is outlined below.

Representative Protocol: A Randomized, Double-Blind, Comparative Study
  • Objective: To compare the antihypertensive efficacy and safety of this compound versus a standard dihydropyridine CCB (e.g., Amlodipine) in patients with mild to moderate essential hypertension.

  • Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.

  • Participants:

    • Inclusion Criteria: Adults (e.g., 21-65 years) with a diagnosis of uncomplicated essential hypertension, with seated systolic blood pressure (SBP) ≥140 mmHg and/or diastolic blood pressure (DBP) ≥90 mmHg.[16][17]

    • Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, history of major cardiovascular events within the last 6 months, and contraindications to CCBs.

  • Procedure:

    • Washout Period: A 2-4 week period where existing antihypertensive medications are discontinued.

    • Randomization: Eligible patients are randomly assigned to receive either Benidipine (e.g., 4 mg once daily) or the comparator drug (e.g., Amlodipine 5 mg once daily).[6]

    • Treatment Period: A duration of 12 to 24 weeks.[16][18] Dose titration may be permitted if blood pressure targets are not met at specified intervals (e.g., 4 weeks).[17]

    • Assessments: Blood pressure and heart rate are measured at baseline and at regular follow-up visits (e.g., weeks 4, 8, 12).[16] Laboratory tests, including serum creatinine (for eGFR) and urinary albumin-to-creatinine ratio, are performed at baseline and at the end of the study.[6]

    • Safety Monitoring: All adverse events are recorded at each visit. Particular attention is given to known CCB side effects like ankle edema, headache, and palpitations.[16]

  • Endpoints:

    • Primary Efficacy Endpoint: The change from baseline in mean seated SBP and DBP at the end of the treatment period.[18][19]

    • Secondary Endpoints: Percentage of patients achieving target blood pressure (<140/90 mmHg); changes in renal function markers (eGFR, UACR); change in heart rate.

    • Safety Endpoint: Incidence and severity of treatment-emergent adverse events.

G cluster_0 Group A: Benidipine cluster_1 Group B: Comparator (e.g., Amlodipine) P1 Patient Screening (Inclusion/Exclusion Criteria) P2 Informed Consent & Baseline Assessment (BP, Labs) P1->P2 P3 2-4 Week Drug Washout Period P2->P3 P4 Randomization (Double-Blind) P3->P4 A1 Administer Benidipine (e.g., 4mg/day) P4->A1 B1 Administer Comparator (e.g., 5mg/day) P4->B1 A2 Follow-up Visits (Weeks 4, 8, 12) A1->A2 A3 Monitor BP, HR, Adverse Events A2->A3 P5 End of Study Assessment (12-24 Weeks) (Final BP, Labs) A3->P5 B2 Follow-up Visits (Weeks 4, 8, 12) B1->B2 B3 Monitor BP, HR, Adverse Events B2->B3 B3->P5 P6 Data Unblinding & Statistical Analysis P5->P6 P7 Compare Primary & Secondary Endpoints (Efficacy, Safety, Renal Function) P6->P7 G Mech Benidipine's Triple Blockade (L, N, T-type Ca²⁺ Channels) Eff_L L-Type Blockade: Potent Vasodilation Mech->Eff_L Eff_N N-Type Blockade: ↓ Sympathetic Nerve Activity Mech->Eff_N Eff_T T-Type Blockade: Dilates Renal Efferent Arterioles Mech->Eff_T Out_BP Effective Blood Pressure Reduction Eff_L->Out_BP Out_Edema Lower Incidence of Ankle Edema Eff_L->Out_Edema contributes to Out_HR Reduced Reflex Tachycardia Eff_N->Out_HR Out_Renal Renal Protection (↓ Proteinuria, Preserves eGFR) Eff_T->Out_Renal Eff_T->Out_Edema may improve

References

Benidipine vs. Valsartan for Proteinuria Reduction: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the efficacy of benidipine, a calcium channel blocker, and valsartan, an angiotensin II receptor blocker, in reducing proteinuria. The information is based on published clinical trial data to support research and development in nephrology and cardiovascular therapeutics.

Executive Summary

Both benidipine and valsartan have demonstrated efficacy in reducing proteinuria in hypertensive patients, a key marker of kidney damage. Clinical evidence suggests that while both drugs show comparable renoprotective effects, valsartan may be more effective in the early stages of nephropathy with lower levels of proteinuria.[1] The choice between these agents may depend on the patient's specific clinical profile, including the degree of proteinuria and comorbidities.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a comparative study on the effects of benidipine and valsartan on proteinuria.

ParameterBenidipineValsartanStudy DurationPatient Population
Proteinuria Reduction (Low Proteinuria Group: <1 g/24h ) 48 weeksPrimary hypertensive patients with proteinuria[2]
24 weeks(0.39 +/- 0.06) g/24h (0.27 +/- 0.07) g/24h (p < 0.01 vs. Benidipine)
48 weeks(0.30 +/- 0.05) g/24h (0.18 +/- 0.01) g/24h (p < 0.01 vs. Benidipine)
Proteinuria Reduction (High Proteinuria Group: 1-3 g/24h ) No significant differenceNo significant difference48 weeksPrimary hypertensive patients with proteinuria[1]
Blood Pressure Reduction Significant and equal reductionSignificant and equal reduction48 weeksPrimary hypertensive patients with proteinuria[2]
Glomerular Filtration Rate (GFR) No significant difference in effectsNo significant difference in effects48 weeksPrimary hypertensive patients with proteinuria[1]

Experimental Protocols

The data presented above is primarily derived from a randomized controlled trial comparing the renoprotective effects of benidipine and valsartan.[1][2]

Study Design: A 48-week, prospective, randomized, open-label, parallel-group clinical trial.

Patient Population: 236 patients with primary hypertension and proteinuria were enrolled.[1][2] Patients were stratified into two groups based on their baseline 24-hour urinary protein excretion:

  • Low Proteinuria Group: < 1 g/24h

  • High Proteinuria Group: 1 - 3 g/24h

Treatment:

  • Benidipine Group: Received benidipine at a dose of 8 mg per day.[2]

  • Valsartan Group: Received valsartan at a dose of 80 mg per day.[2]

Assessments: The following parameters were measured at baseline, 12, 24, and 48 weeks:

  • 24-hour urinary protein excretion

  • Glomerular Filtration Rate (GFR)

  • Blood pressure[2]

Statistical Analysis: Comparisons between the two treatment groups were performed to assess for statistically significant differences in the changes from baseline for the measured parameters. A p-value of < 0.05 was considered statistically significant.

Signaling Pathways and Mechanisms of Action

The antiproteinuric effects of benidipine and valsartan are mediated through distinct but convergent pathways that ultimately reduce intraglomerular pressure and improve glomerular permselectivity.

Benidipine's Mechanism of Action

Benidipine is a dihydropyridine calcium channel blocker that uniquely inhibits L-type, T-type, and N-type calcium channels.[3] Its renoprotective effects are primarily attributed to its ability to dilate both the afferent and efferent arterioles of the glomerulus, which helps to reduce glomerular capillary pressure.[4][5]

benidipine_pathway Benidipine Benidipine L_type L-type Ca2+ Channels (Afferent Arteriole) Benidipine->L_type Inhibits T_type T-type Ca2+ Channels (Efferent Arteriole) Benidipine->T_type Inhibits Vasodilation_Afferent Afferent Arteriole Vasodilation L_type->Vasodilation_Afferent Vasodilation_Efferent Efferent Arteriole Vasodilation T_type->Vasodilation_Efferent Glomerular_Pressure Reduced Intraglomerular Pressure Vasodilation_Afferent->Glomerular_Pressure Vasodilation_Efferent->Glomerular_Pressure Proteinuria Decreased Proteinuria Glomerular_Pressure->Proteinuria

Benidipine's dual action on afferent and efferent arterioles.
Valsartan's Mechanism of Action

Valsartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor. This prevents angiotensin II from exerting its potent vasoconstrictive effects, particularly on the efferent arteriole. By blocking this action, valsartan reduces efferent arteriolar resistance, leading to a decrease in intraglomerular pressure and a subsequent reduction in proteinuria.[6][7]

valsartan_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor (Efferent Arteriole) Angiotensin_II->AT1_Receptor Vasoconstriction Efferent Arteriole Vasoconstriction AT1_Receptor->Vasoconstriction Valsartan Valsartan Valsartan->AT1_Receptor Blocks Reduced_Pressure Reduced Intraglomerular Pressure Valsartan->Reduced_Pressure Glomerular_Pressure Increased Intraglomerular Pressure Vasoconstriction->Glomerular_Pressure Proteinuria Increased Proteinuria Glomerular_Pressure->Proteinuria Reduced_Proteinuria Decreased Proteinuria Reduced_Pressure->Reduced_Proteinuria

Valsartan's blockade of the renin-angiotensin system.

Experimental Workflow Visualization

The following diagram illustrates the workflow of the comparative clinical trial.

experimental_workflow Start Patient Recruitment (N=236) Primary Hypertension + Proteinuria Stratification Stratification by Proteinuria Level Start->Stratification Low_Group Low Proteinuria (<1 g/24h) Stratification->Low_Group High_Group High Proteinuria (1-3 g/24h) Stratification->High_Group Randomization_Low Randomization Low_Group->Randomization_Low Randomization_High Randomization High_Group->Randomization_High Benidipine_Low Benidipine (8 mg/day) Randomization_Low->Benidipine_Low Valsartan_Low Valsartan (80 mg/day) Randomization_Low->Valsartan_Low Benidipine_High Benidipine (8 mg/day) Randomization_High->Benidipine_High Valsartan_High Valsartan (80 mg/day) Randomization_High->Valsartan_High Follow_Up Follow-up at 12, 24, 48 weeks (BP, GFR, 24h Proteinuria) Benidipine_Low->Follow_Up Valsartan_Low->Follow_Up Benidipine_High->Follow_Up Valsartan_High->Follow_Up Analysis Data Analysis and Comparison Follow_Up->Analysis

Workflow of the comparative clinical trial.

References

Cross-Study Validation of Benidipine Hydrochloride's Cardioprotective Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardioprotective mechanisms of benidipine hydrochloride against other major classes of cardioprotective agents, including alternative calcium channel blockers (CCBs), angiotensin-converting enzyme (ACE) inhibitors, and beta-blockers. The information is compiled from a cross-study validation of preclinical and clinical research, with a focus on quantitative data and experimental methodologies to support objective comparison.

Overview of Cardioprotective Mechanisms

This compound, a dihydropyridine calcium channel blocker, exerts its cardioprotective effects through a multi-faceted mechanism that extends beyond its primary function of blocking L-type calcium channels. Key validated mechanisms include:

  • Triple Calcium Channel Blockade: Benidipine uniquely blocks L-type, T-type, and N-type calcium channels. This broad-spectrum inhibition contributes to its potent vasodilation, reduction in cardiac afterload, and neurohormonal modulation.

  • Endothelial Function Enhancement: A significant component of benidipine's cardioprotective profile is its ability to enhance the production of nitric oxide (NO) via the endothelial nitric oxide synthase (eNOS) pathway. This is linked to the bradykinin-eNOS pathway, promoting vasodilation and reducing endothelial dysfunction.

  • Reduction of Oxidative Stress: Benidipine has been shown to ameliorate oxidative stress by inhibiting NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS) in the cardiovascular system. This antioxidant effect helps to protect cardiac cells from damage.

  • Inhibition of Cardiac Remodeling: Benidipine effectively inhibits cardiac hypertrophy and fibrosis, key components of pathological cardiac remodeling in response to pressure overload and other insults.

  • Normalization of the Endothelin System: Studies have demonstrated that benidipine can normalize the upregulated endothelin-1 (ET-1) system in pathological conditions, which is implicated in vasoconstriction and cardiac hypertrophy.

  • Promotion of Coronary Angiogenesis: Benidipine has been shown to promote the formation of new blood vessels in the heart, which can improve blood supply to the myocardium.

Comparative Data on Cardioprotective Efficacy

The following tables summarize quantitative data from various studies, comparing the effects of benidipine with other cardioprotective agents on key parameters of cardiac health.

Table 1: Effects on Cardiac Hypertrophy

Drug/AgentAnimal Model/Patient PopulationDosageDurationChange in Heart Weight/Body Weight RatioChange in Left Ventricular Mass Index (LVMI)Reference(s)
Benidipine Pressure-overloaded mice (TAC)10 mg/kg/day4 weeks↓ (6.89±0.48 vs 8.76±0.33 mg/g in untreated)-
Benidipine Hypertensive patients with severe LVH6 mg/day12 months-↓ by 27%
Benidipine Elderly hypertensive patients with LVH2-8 mg/day52 weeks-↓ from 147.1±27.6 to 136.0±17.5 g/m²
Nitrendipine Hypertensive Dahl salt-sensitive rats10 mg/kg/day8 weeks↓ (similar to benidipine)-
Nifedipine Pressure-overloaded mice (TAC)10 mg/kg/day2 weeks↓ (5.09±0.80 vs 5.97±0.64 in untreated)-
Nifedipine Spontaneously hypertensive rats30 mg/kg/day60 weeks↓ by 14%-
Enalapril Spontaneously hypertensive rats10 mg/kg/day8 weeksPrevented LVH (similar to lacidipine)-
Lisinopril Hypertensive patients with LVH--No significant change in myocyte diameterNo LVH regression

Table 2: Effects on Oxidative Stress and Endothelial Function

Drug/AgentModel/PopulationParameter MeasuredEffectReference(s)
Benidipine Dahl salt-sensitive ratsNADPH oxidase activity (heart)↓ (more than cilnidipine)
Benidipine Human polymorphonuclear leukocytesROS production↓ (more potent than amlodipine, nifedipine)
Benidipine Renovascular hypertensive ratseNOS mRNA expression (left ventricle)
Benidipine Renovascular hypertensive ratsNitrite production (left ventricle)
Amlodipine Ischemic dog heartsNitrite/Nitrate levels
Nifedipine Dahl salt-sensitive ratsNADPH oxidase activity (left ventricle)
Carvedilol Patients with dilated cardiomyopathyMyocardial 4-hydroxy-2-nonenal (HNE) levels↓ by 40%
Metoprolol Patients with heart failurePlasma lipid peroxidation
ACE Inhibitors GeneralEndothelial functionImprove by reducing oxidative stress

Table 3: Effects on Cardiac Fibrosis

Drug/AgentModel/PopulationParameter MeasuredEffectReference(s)
Benidipine Hypertensive Dahl salt-sensitive ratsInterstitial fibrosis (left ventricle)
Benidipine Metabolic syndrome model ratsCardiac fibrosis↓ (similar to losartan)
Nifedipine Dahl salt-sensitive ratsInterstitial fibrosis (left ventricle)
Lisinopril Hypertensive patientsCollagen volume fraction (left ventricle)↓ from 6.9±0.6% to 6.3±0.6%
ACE inhibitors Patients post-cardiac injurySerum PIIIP levels↓ by a mean of 20.8%

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of benidipine's cardioprotective mechanisms.

Assessment of Cardiac Hypertrophy in Pressure-Overloaded Mice
  • Animal Model: Male C57BL/6J mice are subjected to transverse aortic constriction (TAC) to induce pressure overload-induced cardiac hypertrophy.

  • Drug Administration: Benidipine (10 mg/kg/day) is administered to the treatment group, typically via oral gavage, for a period of 4 weeks. A vehicle control group receives the same volume of the vehicle.

  • Measurement of Cardiac Hypertrophy:

    • At the end of the treatment period, mice are euthanized, and their hearts and bodies are weighed. The heart weight to body weight ratio (HW/BW) is calculated as an index of cardiac hypertrophy.

    • The left ventricle is dissected and weighed separately to determine the left ventricular weight to body weight ratio (LVW/BW).

  • Histological Analysis:

    • The heart tissue is fixed in 10% formalin, embedded in paraffin, and sectioned.

    • Sections are stained with hematoxylin and eosin (H&E) to visualize myocyte size.

    • Myocyte cross-sectional area is measured using imaging software to quantify the degree of hypertrophy.

Measurement of NADPH Oxidase Activity in Cardiac Tissue
  • Tissue Preparation: Left ventricular tissue is homogenized in an ice-cold buffer containing protease inhibitors.

  • Assay Principle: NADPH oxidase activity is measured by lucigenin-enhanced chemiluminescence. Lucigenin acts as a chemiluminescent probe that emits light upon reaction with superoxide, a product of NADPH oxidase.

  • Procedure:

    • The tissue homogenate is incubated with a reaction mixture containing NADPH as the substrate.

    • Lucigenin is added to the mixture.

    • The chemiluminescence is measured over time using a luminometer.

    • The rate of increase in chemiluminescence is proportional to the NADPH oxidase activity.

    • Protein concentration of the homogenate is determined to normalize the activity.

Determination of Endothelial Nitric Oxide Synthase (eNOS) Activity
  • Principle: eNOS activity is often indirectly measured by quantifying the production of nitric oxide (NO), which is rapidly converted to nitrite and nitrate. The Griess reaction is a common method for measuring nitrite.

  • Sample Preparation: Left ventricular tissue slices are incubated with L-arginine, the substrate for eNOS.

  • Griess Reaction Protocol:

    • The supernatant from the incubated tissue slices is collected.

    • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The mixture is incubated in the dark to allow for the development of a pink/purple azo dye.

    • The absorbance of the solution is measured at approximately 540 nm using a spectrophotometer.

    • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Quantification of Endothelin-1 (ET-1) Levels
  • Method: Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying ET-1 in plasma and tissue homogenates.

  • Sample Preparation:

    • Plasma: Blood is collected in tubes containing aprotinin and EDTA, and centrifuged to obtain plasma.

    • Tissue: Left ventricular tissue is homogenized in an acidic extraction buffer and centrifuged. The supernatant is then purified using a C18 Sep-Pak column.

  • ELISA Protocol:

    • A microplate pre-coated with an anti-ET-1 antibody is used.

    • Standards and prepared samples are added to the wells.

    • A biotinylated anti-ET-1 antibody is added, followed by streptavidin-horseradish peroxidase (HRP).

    • A substrate solution is added, and the color development is proportional to the amount of ET-1 bound.

    • The reaction is stopped, and the absorbance is read at 450 nm.

    • A standard curve is used to calculate the concentration of ET-1 in the samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize key signaling pathways and experimental workflows discussed in this guide.

Benidipine_Cardioprotective_Mechanisms cluster_Benidipine This compound cluster_Channels Calcium Channels cluster_Pathways Cellular Effects cluster_Outcome Cardioprotective Outcome Benidipine Benidipine L_type L-type Ca2+ Channel Benidipine->L_type Blocks T_type T-type Ca2+ Channel Benidipine->T_type Blocks N_type N-type Ca2+ Channel Benidipine->N_type Blocks eNOS ↑ eNOS Activity Benidipine->eNOS NADPH_Oxidase ↓ NADPH Oxidase Activity Benidipine->NADPH_Oxidase Endothelin ↓ Endothelin-1 Benidipine->Endothelin Vasodilation Vasodilation L_type->Vasodilation Cardioprotection Cardioprotection Vasodilation->Cardioprotection NO ↑ Nitric Oxide eNOS->NO NO->Vasodilation ROS ↓ Oxidative Stress NADPH_Oxidase->ROS Remodeling ↓ Cardiac Remodeling (Hypertrophy & Fibrosis) ROS->Remodeling ROS->Cardioprotection Reduces Damage Endothelin->Remodeling Remodeling->Cardioprotection Prevents

Caption: Signaling pathways of benidipine's cardioprotective effects.

Cardiac_Hypertrophy_Workflow cluster_Model Model Preparation cluster_Analysis Data Collection and Analysis cluster_Outcome Outcome Start Induce Pressure Overload (e.g., TAC in mice) Treatment Administer Benidipine or Vehicle Start->Treatment Euthanasia Euthanize Animals Treatment->Euthanasia Weighing Measure Heart and Body Weight (Calculate HW/BW ratio) Euthanasia->Weighing Histology Histological Analysis (H&E Staining) Euthanasia->Histology Result Assess Degree of Cardiac Hypertrophy Weighing->Result Quantification Quantify Myocyte Cross-Sectional Area Histology->Quantification Quantification->Result

Caption: Experimental workflow for assessing cardiac hypertrophy.

Drug_Class_Comparison cluster_Drugs Drug Classes cluster_Mechanisms Primary Cardioprotective Mechanisms Benidipine Benidipine (Triple CCB) Ca_Blockade Ca2+ Channel Blockade Benidipine->Ca_Blockade L, T, N-type NO_Upregulation ↑ NO Production Benidipine->NO_Upregulation Antioxidant Antioxidant Effects Benidipine->Antioxidant Other_CCBs Other CCBs (L-type selective) Other_CCBs->Ca_Blockade L-type ACEi ACE Inhibitors RAAS_Inhibition RAAS Inhibition ACEi->RAAS_Inhibition ACEi->NO_Upregulation Indirectly Beta_Blockers Beta-Blockers Adrenergic_Blockade β-Adrenergic Blockade Beta_Blockers->Adrenergic_Blockade Beta_Blockers->Antioxidant Some agents

Caption: Logical relationship of primary mechanisms across drug classes.

Safety Operating Guide

Safe Disposal of Benidipine Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential procedural guidance for the safe handling and disposal of Benidipine Hydrochloride, tailored for researchers, scientists, and drug development professionals. The following instructions are designed to ensure safety and compliance with typical hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound is classified as an acutely toxic substance if swallowed and is suspected of causing reproductive harm.[1][2][3] Therefore, stringent safety measures are required during handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspected before use), safety goggles or a face shield, and a lab coat.[1][4] When handling the solid form where dust may be generated, use a NIOSH/MSHA-approved respirator and ensure work is conducted in a chemical fume hood or a well-ventilated area.[1][4][5]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[2][3][5] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1][4] Wash hands thoroughly after handling.[2][3]

  • Spill Management: In case of a spill, prevent the substance from entering drains or waterways.[4][6] Carefully sweep or vacuum the solid material into a suitable, sealed container for disposal, avoiding dust creation.[4][5]

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[2][3][6] Improper disposal is illegal and can lead to significant environmental harm.[7][8]

Step 1: Waste Classification

  • As a substance with acute oral toxicity, this compound waste must be classified as hazardous pharmaceutical waste.[2][6][9] It is the responsibility of the waste generator to make this determination based on regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7][9][10]

Step 2: Waste Segregation and Collection

  • Segregate Waste: Do not mix this compound waste with non-hazardous materials.[11][12] This prevents cross-contamination and ensures proper disposal pathways.

  • Use Appropriate Containers: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[4][11] The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound."

  • Store Securely: Store the sealed waste container in a secure, designated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][5] The storage area should be locked or otherwise secured to prevent unauthorized access.[2][3][5]

Step 3: Final Disposal Procedure

  • Engage a Licensed Contractor: The disposal of hazardous chemical waste must be handled by a licensed and approved waste disposal contractor.[5][13] This contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Prohibited Methods: Do not dispose of this compound down the drain or in regular trash.[4][6][10] The U.S. Environmental Protection Agency (EPA) specifically prohibits the flushing of hazardous waste pharmaceuticals.[10]

  • Incineration: The recommended method of disposal for this type of pharmaceutical waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[3][10] Your licensed disposal partner will ensure this is handled correctly.

  • Documentation: Maintain all records related to the disposal of the hazardous waste, as required by your institution and regulatory agencies.

Hazard Classification Summary

While specific quantitative limits for disposal are determined by local regulations, the hazard profile of this compound dictates its handling as a hazardous substance.

Hazard ClassificationCategoryDescription
Acute Toxicity, Oral Category 3Toxic if swallowed.[1][2][3]
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Benidipine HCl Waste Generated classify Step 1: Classify Waste Is it hazardous? start->classify hazardous_waste Yes: Hazardous Pharmaceutical Waste (Acute Toxicity) classify->hazardous_waste Yes non_hazardous No: Follow Non-Hazardous Waste Stream (Unlikely for Benidipine HCl) classify->non_hazardous No ppe Step 2: Wear Appropriate PPE (Gloves, Goggles, Respirator) hazardous_waste->ppe segregate Step 3: Segregate and Contain Use labeled, sealed containers. ppe->segregate storage Step 4: Secure Storage Store in designated, locked area. segregate->storage contractor Step 5: Arrange Professional Disposal Contact licensed hazardous waste contractor. storage->contractor end End: Waste Disposed Compliantly contractor->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of Benidipine Hydrochloride, ensuring the protection of laboratory personnel and the integrity of research.

This compound is a potent dihydropyridine calcium channel blocker utilized in cardiovascular research.[1] As a substance classified with acute oral toxicity, implementing rigorous safety measures is paramount for all personnel involved in its handling.[2][3] This guide provides detailed procedural information to foster a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear, compiled from multiple safety data sheets.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Chemical safety goggles or a face shield.[2][4]OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Hands Chemical-resistant, impervious gloves.[2][5]Standard BS EN 374:2003 or equivalent.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.[4]Required if exposure limits are exceeded or if irritation occurs.[4]
Body Impervious protective clothing, such as a lab coat or apron.[2][6]---
Feet Protective boots, as the situation requires.[2]---

It is crucial to inspect all PPE before use and to follow proper removal techniques to avoid skin contact with the substance.[7]

Standard Operating Procedure for Handling this compound

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety. The following diagram outlines the key steps for handling this compound from receipt to disposal.

This compound Handling Workflow A Receipt & Inspection B Secure Storage (Locked, Refrigerated, Well-Ventilated) A->B Store Securely C Preparation for Use (Chemical Fume Hood) B->C Retrieve for Experiment D Donning Full PPE C->D Prepare Workspace E Weighing & Handling (Avoid Dust Formation) D->E Enter Handling Area F Experimental Use E->F Proceed to Experiment G Decontamination of Surfaces & Equipment F->G Post-Experiment H Proper Waste Disposal (Approved Waste Disposal Plant) G->H After Decontamination I Doffing & Disposal of Contaminated PPE H->I Post-Disposal J Thorough Hand Washing I->J Final Step

Caption: Workflow for the safe handling of this compound.

Engineering Controls and Storage

To mitigate risks, always handle this compound within a chemical fume hood to ensure adequate ventilation and to control exposure.[4] The laboratory should be equipped with an accessible safety shower and eye wash station.[6]

Proper storage is critical to maintain the stability and integrity of the compound. Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5] For long-term stability, refrigeration is recommended.[4] The substance should be stored locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

Accidental Release and First Aid Measures

In the event of a spill, evacuate the area and prevent the substance from entering drains.[4][5] Wear full protective equipment and sweep up the spilled material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4][5]

First Aid Procedures:

  • Eye Contact: Immediately rinse with plenty of water and seek medical advice.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing.[5]

  • Inhalation: Move the individual to fresh air. If not breathing, provide artificial respiration.[4][5]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or physician.[2][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[4] Dispose of the contents and container in accordance with local, regional, and national regulations.[2] It is recommended to consult with a licensed professional waste disposal service to ensure compliance.[3] Do not empty into drains or release into the environment.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.